Product packaging for 2-Cyclopentyl-2-hydroxyacetic acid(Cat. No.:CAS No. 6053-71-0)

2-Cyclopentyl-2-hydroxyacetic acid

Cat. No.: B3146679
CAS No.: 6053-71-0
M. Wt: 144.17 g/mol
InChI Key: WHZPPIIMQBJUHW-UHFFFAOYSA-N
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Description

(R)-2-Cyclopentyl-2-hydroxyacetic acid (CAS 174603-03-3) is a chiral building block of significant interest in synthetic organic and medicinal chemistry . With a molecular formula of C7H12O3 and a molecular weight of 144.17 g/mol, this compound is characterized by a cyclopentyl group attached to a hydroxyacetic acid moiety, creating a versatile scaffold for chemical transformations . Its value in research is underscored by its role as a key intermediate in the synthesis of more complex molecules, particularly for the development of active pharmaceutical ingredients (APIs) . The biological activity of (R)-2-Cyclopentyl-2-hydroxyacetic acid is attributed to its ability to interact with specific enzymes and receptors . The presence of both hydroxyl and carboxylic acid functional groups facilitates hydrogen bonding and ionic interactions with biomolecules, which can influence their activity . This interaction mechanism underpins the compound's investigation for potential therapeutic effects, which include anti-inflammatory and analgesic properties as demonstrated in preliminary scientific studies . In industrial and laboratory settings, its synthesis involves scalable methods such as catalytic hydrogenation, and the compound can undergo various reactions including oxidation, reduction, and nucleophilic substitution, making it a versatile reagent for chemical synthesis . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3 B3146679 2-Cyclopentyl-2-hydroxyacetic acid CAS No. 6053-71-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopentyl-2-hydroxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-6(7(9)10)5-3-1-2-4-5/h5-6,8H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZPPIIMQBJUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 2-Cyclopentyl-2-hydroxyacetic Acid: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopentyl-2-hydroxyacetic acid, a fascinating alpha-hydroxy acid, holds considerable interest within the scientific community, particularly for its potential applications in medicinal chemistry and drug development. Its unique structure, which marries a cyclopentyl ring with a hydroxyacetic acid moiety, renders it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, a proposed synthetic route, and its potential as a scaffold for the development of novel therapeutics. While direct biological data for this specific compound is limited, this guide will also explore the known activities of structurally related molecules to infer its potential pharmacological applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that while some physical properties have been computationally predicted, experimental data for others, such as melting and boiling points, are not consistently available across public databases.

PropertyValueSource
CAS Number 6053-71-0[1][2][3][4]
Molecular Formula C₇H₁₂O₃[1][2][3]
Molecular Weight 144.17 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms Cyclopentyl-α-hydroxyacetic acid, Cyclopentaneacetic acid, a-hydroxy-[1][2]
Physical Form White crystalline solid[1]
Solubility Soluble in water and various organic solvents[1]
Storage Temperature 4°C[3][4]
Topological Polar Surface Area (TPSA) 57.53 Ų[3]
logP (octanol-water partition coefficient) 0.6221[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 2[3]

Synthesis and Reactivity

Proposed Synthetic Pathway

Synthetic Pathway Cyclopentanone (B42830) Cyclopentanone Oxoacetic_acid 2-Cyclopentyl-2-oxoacetic acid Cyclopentanone->Oxoacetic_acid Multi-step reaction Hydroxyacetic_acid This compound Oxoacetic_acid->Hydroxyacetic_acid Reduction (e.g., NaBH4)

Caption: Proposed synthesis of this compound.

The chemical reactivity of this compound is characteristic of an alpha-hydroxy acid. The presence of both a hydroxyl and a carboxylic acid group allows for a variety of chemical transformations, including the formation of salts, esters, and amides, making it a versatile intermediate in organic synthesis.[1] Its utility as a building block is evidenced by its use in the synthesis of more complex molecules, such as 3-[N'-(cyclopentyl-α-hydroxyacetyl)-L-alaninyl]-amino-2,4-dioxo-1,5-bis-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, indicating its potential in the development of novel chemical entities.[1]

Potential Applications in Drug Development

The structural motifs present in this compound suggest its potential as a scaffold in drug discovery, particularly in the area of anti-inflammatory agents.

Rationale for Anti-Inflammatory Potential

The rationale for investigating this compound and its derivatives as anti-inflammatory agents is based on the known activities of structurally similar compounds.

Anti-inflammatory Potential cluster_0 Structural Analogs cluster_1 Target Compound cluster_2 Potential Biological Activity A 2-Arylpropionic Acids (e.g., Ibuprofen) E Anti-inflammatory Activity (e.g., COX Inhibition) A->E Known Mechanism B 2-Cyclopentylpropenoic Acid B->E Suggested Potential C Cyclopentanone/Cyclopentenedione (B8730137) Derivatives C->E Reported Activity D This compound D->E Hypothesized Activity

Caption: Rationale for investigating the anti-inflammatory potential.

Structurally related compounds, such as 2-arylpropionic acids (a major class of NSAIDs), exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[5] The structural similarity of 2-Cyclopentylpropenoic acid to these NSAIDs suggests a similar potential for biological activity.[5] Furthermore, various cyclopentanone and cyclopentenedione derivatives have been reported to possess anti-inflammatory, cytostatic, antibacterial, and antifungal properties.[6]

Experimental Protocols for Biological Evaluation

Given the hypothesized anti-inflammatory activity, a relevant initial step in the biological evaluation of this compound would be to assess its ability to inhibit COX enzymes. Below is a generalized protocol for a cyclooxygenase (COX-1 and COX-2) inhibition assay.

COX Inhibition Assay Protocol

Objective: To determine the in vitro inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Glutathione (cofactor)

  • This compound (test compound)

  • Reference inhibitors (e.g., ibuprofen, celecoxib)

  • Assay buffer (e.g., Tris-HCl)

  • EIA (Enzyme Immunoassay) kit for prostaglandin (B15479496) E2 (PGE2) detection

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the assay buffer.

  • Enzyme Incubation: In a microplate, add the assay buffer, the enzyme (COX-1 or COX-2), the cofactor solution (heme and glutathione), and either the test compound, a reference inhibitor, or the vehicle control.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-15 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a strong acid).

  • Quantification of Prostaglandin Production: Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and reference inhibitor. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

COX Inhibition Assay Workflow start Start reagent_prep Prepare Reagents (Enzyme, Substrate, Test Compound) start->reagent_prep incubation_mix Prepare Incubation Mixture (Buffer, Enzyme, Cofactors, Compound/Control) reagent_prep->incubation_mix initiate_reaction Initiate Reaction (Add Arachidonic Acid) incubation_mix->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate Terminate Reaction incubate->terminate quantify Quantify PGE2 Production (EIA) terminate->quantify analyze Analyze Data (Calculate % Inhibition, IC50) quantify->analyze end End analyze->end

Caption: Workflow for a COX inhibition assay.

Conclusion

This compound is a chemical entity with significant potential as a versatile building block in synthetic and medicinal chemistry. While direct experimental data on its biological activity is currently scarce, the known pharmacological profiles of its structural analogs strongly suggest that it warrants investigation as a scaffold for the development of novel therapeutic agents, particularly in the anti-inflammatory domain. The information and proposed experimental approaches provided in this guide offer a solid foundation for researchers to explore the synthetic utility and therapeutic potential of this promising molecule. Future research should focus on developing efficient and scalable synthetic routes, conducting comprehensive biological evaluations to elucidate its mechanism of action, and exploring the structure-activity relationships of its derivatives.

References

Synthesis of 2-Cyclopentyl-2-hydroxyacetic Acid from Cyclopentanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Cyclopentyl-2-hydroxyacetic acid, a valuable building block in medicinal chemistry, starting from the readily available precursor, cyclopentanone (B42830). The primary synthetic route detailed herein is the cyanohydrin pathway, which involves a two-step process: the formation of a cyanohydrin intermediate followed by its hydrolysis to the target α-hydroxy acid. This document outlines the underlying chemical principles, detailed experimental protocols, and relevant quantitative data to support research and development in this area.

Synthetic Pathway Overview

The synthesis of this compound from cyclopentanone is efficiently achieved through a two-step process. The first step involves the nucleophilic addition of a cyanide ion to the carbonyl group of cyclopentanone, forming 1-hydroxycyclopentanecarbonitrile, also known as cyclopentanone cyanohydrin. The second step is the hydrolysis of the nitrile group of the cyanohydrin intermediate to a carboxylic acid, yielding the final product.

The overall reaction is as follows:

Overall reaction for the synthesis of this compound

Data Presentation

The following tables summarize the key quantitative data associated with the reactants, intermediates, and the final product.

Table 1: Properties of Key Compounds

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
CyclopentanoneCyclopentanone120-92-3C₅H₈O84.12
1-Hydroxycyclopentanecarbonitrile1-Hydroxycyclopentanecarbonitrile5117-85-1C₆H₉NO111.14
This compoundThis compound6053-71-0C₇H₁₂O₃144.17

Table 2: Typical Reaction Parameters

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1Cyanohydrin FormationCyclopentanone, NaCN, H₂SO₄Water/Ether10-203-475-85
2Hydrolysis1-Hydroxycyclopentanecarbonitrile, HCl (conc.)WaterReflux (approx. 100)4-680-90

Experimental Protocols

The following are detailed experimental protocols for the two key steps in the synthesis of this compound.

Step 1: Synthesis of 1-Hydroxycyclopentanecarbonitrile (Cyclopentanone Cyanohydrin)

This procedure is adapted from established methods for the synthesis of cyanohydrins from ketones.

Materials:

  • Cyclopentanone

  • Sodium cyanide (NaCN)

  • Sulfuric acid (H₂SO₄), 40% aqueous solution

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of sodium cyanide in water.

  • Cool the flask in an ice bath to maintain the temperature between 10°C and 20°C.

  • Slowly add cyclopentanone to the stirred sodium cyanide solution.

  • Once the addition of cyclopentanone is complete, begin the dropwise addition of 40% sulfuric acid from the dropping funnel. Maintain the temperature of the reaction mixture between 10°C and 20°C throughout the addition.

  • After the complete addition of sulfuric acid, continue stirring the mixture for an additional 1-2 hours at the same temperature.

  • Transfer the reaction mixture to a separatory funnel. A layer of the cyanohydrin may separate.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and the separated cyanohydrin layer.

  • Dry the combined organic phase over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-hydroxycyclopentanecarbonitrile. The product can be used in the next step without further purification.

Step 2: Hydrolysis of 1-Hydroxycyclopentanecarbonitrile to this compound

This protocol is a general procedure for the acid-catalyzed hydrolysis of nitriles to carboxylic acids.

Materials:

  • 1-Hydroxycyclopentanecarbonitrile (from Step 1)

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add the crude 1-hydroxycyclopentanecarbonitrile.

  • Carefully add concentrated hydrochloric acid to the flask.

  • Heat the mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous solution with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes).

Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound from cyclopentanone.

Synthesis_Pathway Cyclopentanone Cyclopentanone Cyanohydrin 1-Hydroxycyclopentanecarbonitrile (Cyclopentanone Cyanohydrin) Cyclopentanone->Cyanohydrin NaCN, H₂SO₄ FinalProduct This compound Cyanohydrin->FinalProduct HCl (conc.), H₂O, Δ

Caption: Synthetic route from cyclopentanone to the target acid.

Experimental Workflow

This diagram outlines the key stages of the experimental procedure.

Experimental_Workflow start Start step1 Step 1: Cyanohydrin Formation React Cyclopentanone with NaCN/H₂SO₄ start->step1 workup1 Workup 1 Ether Extraction & Drying step1->workup1 step2 Step 2: Hydrolysis Reflux Cyanohydrin with conc. HCl workup1->step2 workup2 Workup 2 Neutralization & Extraction step2->workup2 purification Purification Recrystallization workup2->purification end Final Product purification->end

Caption: Key stages of the experimental procedure.

Chemical and physical properties of 2-Cyclopentyl-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-Cyclopentyl-2-hydroxyacetic acid. Due to the limited availability of published experimental data for this specific compound, this guide combines reported data with computed values and generalized experimental protocols based on established organic chemistry principles.

Chemical and Physical Properties

This compound, with the CAS number 6053-71-0, is a derivative of cyclopentane (B165970) featuring both a hydroxyl and a carboxylic acid functional group.[1] This structure imparts characteristics of both a cycloalkane and an alpha-hydroxy acid, making it a subject of interest in synthetic and medicinal chemistry. It is described as a white crystalline solid that is soluble in water and various organic solvents.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that many of these values are computationally predicted and should be confirmed by experimental data.

PropertyValueSource
Molecular Formula C₇H₁₂O₃PubChem[1]
Molecular Weight 144.17 g/mol PubChem[1]
CAS Number 6053-71-0LookChem[2]
Appearance White crystalline solidLookChem[2]
Boiling Point 306.5 ± 15.0 °C at 760 mmHg ((R)-enantiomer)Sigma-Aldrich[3]
Melting Point Not AvailableLookChem[2]
pKa Not Available
Solubility Soluble in water and organic solventsLookChem[2]
Computed Properties

Computational models provide further insight into the molecular characteristics of this compound.

PropertyValueSource
XLogP3 0.8PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 144.078644241 g/mol PubChem[1]
Topological Polar Surface Area 57.5 ŲPubChem[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of alpha-hydroxy acids is the hydrolysis of an alpha-halo acid or the reduction of an alpha-keto acid. A plausible route to this compound involves the synthesis of the corresponding alpha-keto acid, 2-cyclopentyl-2-oxoacetic acid, followed by its reduction.

Step 1: Synthesis of 2-Cyclopentyl-2-oxoacetic acid

A potential synthesis of 2-cyclopentyl-2-oxoacetic acid can be adapted from known procedures for similar compounds. This could involve the reaction of a cyclopentyl Grignard reagent with diethyl oxalate (B1200264), followed by hydrolysis.

  • Materials: Magnesium turnings, cyclopentyl bromide, diethyl oxalate, diethyl ether, hydrochloric acid.

  • Procedure:

    • Prepare the Grignard reagent by adding a solution of cyclopentyl bromide in anhydrous diethyl ether to magnesium turnings under an inert atmosphere.

    • Cool the Grignard reagent in an ice bath and add a solution of diethyl oxalate in anhydrous diethyl ether dropwise with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by carefully pouring it over a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude ethyl 2-cyclopentyl-2-oxoacetate.

    • Hydrolyze the ester to the carboxylic acid by refluxing with aqueous sodium hydroxide, followed by acidification with hydrochloric acid.

Step 2: Reduction to this compound

The resulting 2-cyclopentyl-2-oxoacetic acid can be reduced to the target alpha-hydroxy acid using a mild reducing agent.

  • Materials: 2-Cyclopentyl-2-oxoacetic acid, sodium borohydride (B1222165), ethanol (B145695), water, hydrochloric acid.

  • Procedure:

    • Dissolve 2-cyclopentyl-2-oxoacetic acid in ethanol or a mixture of ethanol and water.

    • Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, carefully acidify the mixture with dilute hydrochloric acid to destroy excess borohydride and precipitate the product.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: A proton NMR spectrum would be expected to show signals for the cyclopentyl protons, the methine proton adjacent to the hydroxyl and carboxyl groups, and the hydroxyl and carboxylic acid protons. The latter two may be broad and their chemical shifts dependent on concentration and solvent.

  • ¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for the carbons of the cyclopentyl ring, the methine carbon, and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands:

  • A broad O-H stretching band for the hydroxyl group and the carboxylic acid O-H, typically in the range of 3500-2500 cm⁻¹.

  • A C=O stretching band for the carboxylic acid carbonyl group, around 1700-1725 cm⁻¹.

  • C-H stretching bands for the cyclopentyl group below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. Electron ionization (EI) mass spectrometry might show a molecular ion peak at m/z = 144, although it may be weak. Fragmentation patterns could include the loss of water (H₂O) and the carboxyl group (COOH).

Workflow and Pathway Visualizations

As no specific biological signaling pathways involving this compound have been documented, the following diagram illustrates a general experimental workflow for its synthesis and characterization.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization Start Cyclopentyl Bromide + Diethyl Oxalate Grignard Grignard Reaction Start->Grignard Hydrolysis Ester Hydrolysis Grignard->Hydrolysis Keto_Acid 2-Cyclopentyl-2-oxoacetic acid Hydrolysis->Keto_Acid Reduction Reduction (e.g., NaBH4) Keto_Acid->Reduction Crude_Product Crude Product Reduction->Crude_Product Purification Purification (Recrystallization/ Chromatography) Crude_Product->Purification Pure_Product Pure 2-Cyclopentyl-2- hydroxyacetic acid Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

References

An In-depth Technical Guide to (R)- and (S)-2-Cyclopentyl-2-hydroxyacetic Acid: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)- and (S)-2-Cyclopentyl-2-hydroxyacetic acid, also known as (R)- and (S)-cyclopentylmandelic acid respectively, are pivotal chiral intermediates in the synthesis of various pharmaceuticals, most notably the muscarinic antagonist glycopyrrolate. The stereochemistry of these molecules plays a crucial role in their biological activity, with one enantiomer often exhibiting significantly higher potency than the other. This technical guide provides a comprehensive comparison of the (R)- and (S)-enantiomers, focusing on their synthesis, biological activity at muscarinic receptors, and the experimental protocols used for their characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of drugs targeting the cholinergic system.

Introduction

Chirality is a fundamental consideration in drug design and development, as enantiomers of a chiral drug can have markedly different pharmacological and toxicological profiles. (R)- and (S)-2-Cyclopentyl-2-hydroxyacetic acid are alpha-hydroxy acids that serve as essential building blocks for anticholinergic agents. Their primary therapeutic relevance stems from their role as precursors to glycopyrrolate, a quaternary ammonium (B1175870) antimuscarinic agent used in the treatment of conditions such as chronic obstructive pulmonary disease (COPD), peptic ulcers, and to reduce secretions during anesthesia. Understanding the distinct properties of each enantiomer is critical for the development of stereochemically pure and more effective therapeutic agents.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (R)- and (S)-2-Cyclopentyl-2-hydroxyacetic acid is typically achieved through the resolution of a racemic mixture. Chemical resolution via the formation of diastereomeric salts is a common and effective method.

General Synthesis of Racemic 2-Cyclopentyl-2-hydroxyacetic Acid

A common route for the synthesis of the racemic acid involves the reaction of a cyclopentyl Grignard reagent with a glyoxylic acid derivative.

Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers can be accomplished using a chiral resolving agent, such as an enantiomerically pure amine. A Chinese patent (CN103012231A) describes a method for the chemical resolution of racemic α-cyclopentylmandelic acid.[1] This process involves the formation of diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities. The individual enantiomers are then liberated from their respective diastereomeric salts.

Comparative Biological Activity

The biological activity of (R)- and (S)-2-Cyclopentyl-2-hydroxyacetic acid is primarily attributed to their role as precursors to muscarinic receptor antagonists. Studies on derivatives of these enantiomers have demonstrated significant stereoselectivity in their interaction with muscarinic receptors.

Muscarinic Receptor Antagonism

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine (B1216132) in the central and peripheral nervous system. There are five subtypes, M1 through M5, which are involved in various physiological functions. Antagonists of these receptors are used to treat a range of conditions.

A study on N-substituted soft anticholinergics derived from (R)- and (S)-2-Cyclopentyl-2-hydroxyacetic acid revealed a pronounced stereospecificity in their binding to muscarinic receptors. The derivatives containing the (R)-enantiomer of this compound (2R isomers) were found to be significantly more active than their (S)-counterparts (2S isomers).[2] For two series of compounds, the 2R isomers were 27 to 447 times and 6 to 4467 times more active than the 2S isomers, respectively.[2] This indicates that the (R)-enantiomer is the eutomer (the more active enantiomer) for muscarinic receptor antagonism in this class of compounds.

Quantitative Data on Biological Activity

The following table summarizes the binding affinities (pKi values) of derivatives of (R)- and (S)-2-Cyclopentyl-2-hydroxyacetic acid at various human muscarinic receptor subtypes. The data is extracted from a study on stereoisomers of N-substituted soft anticholinergics based on glycopyrrolate.[2]

Compound SeriesEnantiomer ConfigurationM1 Receptor (pKi)M2 Receptor (pKi)M3 Receptor (pKi)M4 Receptor (pKi)
SGM Isomers 2R6.0 - 9.56.0 - 9.56.0 - 9.56.0 - 9.5
2SSignificantly lowerSignificantly lowerSignificantly lowerSignificantly lower
SGa Isomers 2R5.0 - 8.65.0 - 8.65.0 - 8.65.0 - 8.6
2SSignificantly lowerSignificantly lowerSignificantly lowerSignificantly lower

Note: The pKi value is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Signaling Pathways

(R)- and (S)-2-Cyclopentyl-2-hydroxyacetic acid derivatives exert their effects by antagonizing muscarinic receptors, thereby blocking the downstream signaling cascades initiated by acetylcholine.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway ACh1 Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh1->M1_M3_M5 Gq11 Gq/11 M1_M3_M5->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation R_Antagonist (R)-Enantiomer Antagonist R_Antagonist->M1_M3_M5 blocks ACh2 Acetylcholine M2_M4 M2/M4 Receptor ACh2->M2_M4 Gio Gi/o M2_M4->Gio activates AC Adenylyl Cyclase Gio->AC inhibits cAMP ↓ cAMP AC->cAMP S_Antagonist (S)-Enantiomer (Lower Activity) S_Antagonist->M2_M4 weakly blocks

Caption: Muscarinic Receptor Signaling Pathways and Antagonism.

Experimental Protocols

Chemical Resolution of Racemic this compound

This protocol is based on the principles of diastereomeric salt formation and fractional crystallization, as described in the literature.[1]

Materials:

  • Racemic this compound

  • (R)-(+)-α-phenylethylamine (or another suitable chiral resolving agent)

  • Toluene (B28343) (or another suitable solvent)

  • Petroleum ether

  • Hydrochloric acid

  • Sodium carbonate

  • Ether

Procedure:

  • Dissolve the racemic this compound in toluene.

  • Add (R)-(+)-α-phenylethylamine to the solution at room temperature.

  • Heat the mixture to facilitate the formation of the diastereomeric salts.

  • Cool the solution to allow for the crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash with petroleum ether. The collected solid is the (R)-2-Cyclopentyl-2-hydroxyacetic acid-(R)-α-phenylethylamine salt.

  • Recrystallize the diastereomeric salt from toluene to improve purity.

  • To liberate the free acid, suspend the salt in ether and acidify with hydrochloric acid.

  • Separate the organic phase and extract the aqueous phase with ether.

  • Combine the organic phases and extract with an aqueous sodium carbonate solution.

  • Acidify the combined aqueous layers with hydrochloric acid to precipitate the (R)-2-Cyclopentyl-2-hydroxyacetic acid.

  • Collect the solid by filtration and dry under reduced pressure.

  • The (S)-enantiomer can be recovered from the mother liquor from the initial crystallization by a similar acidification and extraction process.

Chemical_Resolution_Workflow Racemic_Acid Racemic 2-Cyclopentyl- 2-hydroxyacetic Acid Dissolve Dissolve in Toluene Racemic_Acid->Dissolve Add_Amine Add (R)-(+)-α-phenylethylamine Dissolve->Add_Amine Heat_Cool Heat, then Cool to Crystallize Add_Amine->Heat_Cool Filter Filter Heat_Cool->Filter Diastereomeric_Salt Less Soluble Diastereomeric Salt ((R)-Acid-(R)-Amine) Filter->Diastereomeric_Salt Mother_Liquor Mother Liquor (Enriched in (S)-Acid Salt) Filter->Mother_Liquor Recrystallize Recrystallize Diastereomeric_Salt->Recrystallize Liberate_S Liberate (S)-Acid (from Mother Liquor) Mother_Liquor->Liberate_S Liberate_R Liberate (R)-Acid (Acidification & Extraction) Recrystallize->Liberate_R Pure_R_Acid (R)-2-Cyclopentyl- 2-hydroxyacetic Acid Liberate_R->Pure_R_Acid Pure_S_Acid (S)-2-Cyclopentyl- 2-hydroxyacetic Acid Liberate_S->Pure_S_Acid

Caption: Workflow for the Chemical Resolution of Racemic this compound.

Muscarinic Receptor Radioligand Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity (Ki) of the enantiomers (or their derivatives) for muscarinic receptors.

Materials:

  • Cell membranes expressing the desired human muscarinic receptor subtype (M1, M2, M3, or M4)

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)

  • Unlabeled competitor ligands ((R)- and (S)-enantiomer derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Atropine (for determining non-specific binding)

  • 96-well microplates

  • Cell harvester and glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Prepare a suspension of the cell membranes in the assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membranes, radioligand, and assay buffer.

    • Non-specific Binding (NSB): Membranes, radioligand, and a high concentration of atropine.

    • Competition: Membranes, radioligand, and varying concentrations of the unlabeled competitor ligand ((R)- or (S)-derivative).

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Membrane_Prep Prepare Cell Membranes (Expressing Muscarinic Receptor) Assay_Setup Set up 96-well Plate: - Total Binding - Non-specific Binding (NSB) - Competition (with enantiomers) Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki Counting->Data_Analysis Results Binding Affinity (Ki) for (R)- and (S)-enantiomers Data_Analysis->Results

Caption: Experimental Workflow for a Muscarinic Receptor Radioligand Binding Assay.

Conclusion

The enantiomers of this compound exhibit significant differences in their biological activity, primarily as precursors to muscarinic receptor antagonists. The available data strongly indicates that the (R)-enantiomer is the eutomer, possessing substantially higher affinity for muscarinic receptors than the (S)-enantiomer. This stereoselectivity underscores the importance of developing enantiomerically pure drugs to maximize therapeutic efficacy and minimize potential off-target effects. The experimental protocols for chiral resolution and biological characterization provided in this guide offer a framework for the synthesis and evaluation of these and other chiral molecules in drug discovery and development. A thorough understanding of the distinct properties of each enantiomer is essential for the rational design of next-generation anticholinergic agents.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Cyclopentyl-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Cyclopentyl-2-hydroxyacetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines standard experimental protocols for determining these crucial physicochemical properties and presents a framework for data organization and interpretation.

Introduction

This compound (CAS No: 6053-71-0), with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol , is a white crystalline solid.[1][2][3] Its structure, featuring a cyclopentyl ring, a hydroxyl group, and a carboxylic acid moiety, makes it a valuable building block in medicinal chemistry. Understanding its solubility and stability is paramount for its effective use in drug development, from formulation to storage and delivery. While specific experimental data for this compound is not extensively available in public literature, this guide provides the necessary methodologies to generate and interpret such data.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. This compound is reported to be soluble in water and various organic solvents.[1] A comprehensive solubility profile should be established across a range of pharmaceutically relevant solvents and pH conditions.

The following tables provide a structured format for recording experimentally determined solubility data.

Table 1: Solubility in Various Solvents at Ambient Temperature (25 °C)

SolventDielectric Constant (ε) at 20°CSolubility (mg/mL)Solubility (mol/L)
Water80.1
Ethanol24.6
Methanol32.7
Acetone20.7
Isopropyl Alcohol19.9
Dichloromethane8.9
Ethyl Acetate6.0
Acetonitrile37.5
Dimethyl Sulfoxide (DMSO)46.7
Propylene Glycol32.0
Polyethylene Glycol 40012.5

Table 2: pH-Dependent Aqueous Solubility at 25 °C

pHBuffer SystemIonic Strength (M)Solubility (mg/mL)Solubility (mol/L)
2.0HCl0.1
4.0Acetate0.1
6.0Phosphate0.1
7.4Phosphate0.1
8.0Borate0.1
10.0Carbonate0.1

A common and reliable method for determining solubility is the shake-flask method.[4][5][6]

Objective: To determine the equilibrium solubility of this compound in various solvents and aqueous buffer solutions.

Materials:

  • This compound

  • Selected solvents (as listed in Table 1)

  • Buffer solutions of various pH values (as listed in Table 2)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator)

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical method.

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent or buffer. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

  • After agitation, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate technique.

  • Calculate the solubility in mg/mL or mol/L.

Stability Profile

Stability testing is crucial to ensure the quality, safety, and efficacy of a drug substance over its intended shelf life.[7][8][9] The stability of this compound should be evaluated under various stress conditions to identify potential degradation pathways and to establish appropriate storage and handling conditions.

The following tables are designed to summarize the results of stability studies.

Table 3: Solid-State Stability under Accelerated Conditions

ConditionTime (months)AppearancePurity (%)Degradation Products (%)
40°C / 75% RH0
1
3
6
50°C / ambient RH0
1
3
6
Photostability (ICH Q1B)0
Exposed

Table 4: Solution-State Stability in Aqueous Buffers

pHTemperature (°C)Time (days)Purity (%)Degradation Products (%)
2.0250
7
14
7.4250
7
14
9.0250
7
14

The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.[7][10][11]

Objective: To evaluate the stability of this compound in the solid state and in solution under various environmental conditions.

Materials:

  • This compound

  • Appropriate packaging (e.g., glass vials with inert stoppers)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • Aqueous buffer solutions (pH 2.0, 7.4, 9.0)

  • HPLC system with a stability-indicating method

Procedure:

Solid-State Stability:

  • Place accurately weighed samples of this compound into appropriate containers.

  • Store the samples in stability chambers under the conditions specified in Table 3 (e.g., 40°C/75% RH, 50°C).

  • For photostability testing, expose the samples to light conditions as per ICH Q1B guidelines.

  • At each time point (e.g., 0, 1, 3, 6 months), withdraw a sample.

  • Visually inspect the sample for any changes in appearance.

  • Dissolve the sample in a suitable solvent and analyze by a validated stability-indicating HPLC method to determine purity and the presence of any degradation products.

Solution-State Stability:

  • Prepare solutions of this compound in the selected aqueous buffers at a known concentration.

  • Store the solutions at the temperatures specified in Table 4.

  • At each time point (e.g., 0, 7, 14 days), withdraw an aliquot of the solution.

  • Analyze the sample directly by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradants.

Potential Biological Activity and Signaling Pathway

While direct evidence for the biological activity of this compound is limited, structurally related compounds such as 2-Cyclopentylpropenoic acid and cyclopentenediones have been investigated for their anti-inflammatory properties.[12][13][14] A plausible mechanism of action for such compounds is the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

The diagram below illustrates the general workflow for investigating the inhibitory effect of a compound on the COX pathway.

COX_Pathway_Inhibition_Workflow Compound 2-Cyclopentyl-2-hydroxyacetic acid or Analog COX_Assay In vitro COX-1/COX-2 Inhibition Assay Compound->COX_Assay Test Compound Cell_Culture Cell-based Assay (e.g., Macrophages) Compound->Cell_Culture Treatment Data_Analysis Data Analysis (IC50 Determination) COX_Assay->Data_Analysis LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation PGE2_Measurement Prostaglandin E2 (PGE2) Measurement (ELISA) LPS_Stimulation->PGE2_Measurement PGE2_Measurement->Data_Analysis Conclusion Conclusion on Anti-inflammatory Potential Data_Analysis->Conclusion

Caption: Workflow for assessing the anti-inflammatory potential via COX inhibition.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. The detailed experimental protocols and data presentation formats are intended to assist researchers and drug development professionals in generating the critical data required for advancing compounds through the development pipeline. While the specific biological activity of this compound requires further investigation, the provided workflow for assessing anti-inflammatory potential offers a rational starting point based on structurally related molecules. Adherence to these standardized methodologies will ensure the generation of high-quality, reliable data essential for regulatory submissions and successful product development.

References

Spectroscopic Analysis of 2-Cyclopentyl-2-hydroxyacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Cyclopentyl-2-hydroxyacetic acid. Due to the limited availability of public experimental spectral data for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside a theoretical analysis of its Infrared (IR) spectrum. Detailed, standardized experimental protocols for acquiring NMR, IR, and MS spectra are also presented to aid researchers in the characterization of this and similar small molecules. This guide is intended to serve as a valuable resource for scientists engaged in drug discovery and development, offering foundational data and methodologies for the analysis of α-hydroxy carboxylic acids.

Introduction

This compound is a small organic molecule featuring a cyclopentyl ring, a hydroxyl group, and a carboxylic acid moiety. Its structural characteristics make it a potential building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic signature is crucial for its identification, purity assessment, and structural elucidation in various research and development settings. This document summarizes the predicted spectroscopic data and provides standardized protocols for its experimental verification.

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra, the following data has been generated using validated prediction software and is presented to guide analytical efforts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides an estimation of the chemical environment of the hydrogen and carbon atoms within the molecule. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-COOH10.0 - 12.0Broad Singlet1H
-OH2.0 - 5.0Broad Singlet1H
α-H4.15Doublet1H
Methine-H (cyclopentyl)2.10Multiplet1H
Methylene-H (cyclopentyl)1.50 - 1.80Multiplet8H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O175.8
α-C76.5
Methine-C (cyclopentyl)45.2
Methylene-C (cyclopentyl)26.1
Methylene-C (cyclopentyl)25.5
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

Functional GroupVibrationExpected Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretching2500-3300Broad, Strong
O-H (Alcohol)Stretching3200-3600Broad, Medium
C-H (sp³)Stretching2850-3000Medium-Strong
C=O (Carboxylic Acid)Stretching1700-1725Strong
C-OStretching1050-1250Medium-Strong
Mass Spectrometry (MS)

Predicted mass spectrometry data for various adducts of this compound are provided below. This information is critical for determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺145.0859
[M+Na]⁺167.0678
[M-H]⁻143.0714

Experimental Protocols

The following sections detail standardized procedures for the acquisition of spectroscopic data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift axis using the internal standard.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into NMR Spectrometer transfer->instrument setup Tune and Shim instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase analyze Analyze Spectrum phase->analyze

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation and Data Acquisition:

    • Use a Fourier-transform infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption peaks.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis clean Clean ATR Crystal load Load Sample onto Crystal clean->load background Collect Background Spectrum load->background sample_scan Collect Sample Spectrum background->sample_scan process Generate Absorbance Spectrum sample_scan->process analyze Identify Characteristic Peaks process->analyze

Caption: General workflow for FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system (e.g., methanol/water with 0.1% formic acid for positive ion mode, or methanol/water for negative ion mode).

  • Instrumentation and Data Acquisition:

    • Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in either positive or negative ion mode over a relevant m/z range.

    • For structural information, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion and inducing fragmentation.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).

    • Analyze the isotopic pattern to confirm the elemental composition.

    • If MS/MS was performed, interpret the fragmentation pattern to deduce structural features.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prepare_sol Prepare Dilute Solution infuse Infuse into ESI Source prepare_sol->infuse ionize Ionize Sample infuse->ionize analyze_mass Mass Analysis ionize->analyze_mass detect Detect Ions analyze_mass->detect generate_spec Generate Mass Spectrum detect->generate_spec interpret Interpret Spectrum generate_spec->interpret

Caption: General workflow for ESI-MS analysis.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for this compound, which can be invaluable for its initial identification and characterization. The detailed experimental protocols offer a standardized approach for researchers to obtain empirical data, which is essential for confirming the structure and purity of this compound. It is anticipated that this guide will facilitate further research and development involving this compound and related molecules.

The Medicinal Chemistry of 2-Cyclopentyl-2-hydroxyacetic Acid: A Cornerstone for Anticholinergic Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclopentyl-2-hydroxyacetic acid, also known as α-cyclopentylmandelic acid, is a pivotal chiral building block in medicinal chemistry. While its direct biological activity is not extensively documented, its role as a key intermediate in the synthesis of the potent anticholinergic agent Glycopyrrolate (B1671915) underscores its significance in drug development. This technical guide explores the multifaceted applications of this compound, delving into its primary role in the synthesis of Glycopyrrolate, the mechanism of action of its derivatives, and the broader, albeit less explored, potential of cyclopentyl-containing scaffolds in modern drug discovery. Detailed experimental protocols and signaling pathway visualizations are provided to offer a comprehensive resource for researchers in the field.

Introduction: The Significance of the Cyclopentyl Scaffold

The cyclopentane (B165970) ring is a privileged scaffold in medicinal chemistry, offering a rigid three-dimensional structure that can precisely orient functional groups for optimal interaction with biological targets.[1] When incorporated into a hydroxyacetic acid framework, as in this compound, it provides a versatile synthetic handle for the development of more complex molecules.[2] This guide focuses on the primary and potential applications of this unique chemical entity.

Core Application: Synthesis of Glycopyrrolate

The most prominent application of this compound is as a central precursor in the synthesis of Glycopyrrolate (glycopyrronium bromide).[3] Glycopyrrolate is a quaternary ammonium (B1175870) anticholinergic agent widely used to reduce secretions, treat peptic ulcers, and manage conditions like chronic obstructive pulmonary disease (COPD).[4][5]

The synthesis of Glycopyrrolate from this compound generally involves a two-step process:

  • Esterification or Transesterification: this compound (or its methyl ester) is reacted with 1-methyl-3-pyrrolidinol (B22934) to form the corresponding ester.[5][6]

  • Quaternization: The resulting tertiary amine is then quaternized, typically using methyl bromide, to yield the final active pharmaceutical ingredient, Glycopyrrolate.[5]

The workflow for this synthesis is depicted below.

Glycopyrrolate_Synthesis CPMA This compound Esterification Esterification CPMA->Esterification MP 1-Methyl-3-pyrrolidinol MP->Esterification MeBr Methyl Bromide Quaternization Quaternization MeBr->Quaternization Ester N-Methyl-3-pyrrolidinyl cyclopentylmandelate Ester->Quaternization Glyco Glycopyrrolate Esterification->Ester Formation of Ester Intermediate Quaternization->Glyco Final Product Formation

Figure 1: Synthetic workflow for Glycopyrrolate from this compound.
Experimental Protocol: Synthesis of Glycopyrrolate

The following protocol is a representative synthesis of Glycopyrrolate from this compound, compiled from various patented methods.

Step 1: Esterification to form N-Methyl-3-pyrrolidinyl cyclopentylmandelate [5]

  • Materials:

    • This compound (25 gm)

    • Acetonitrile (B52724) (300 ml)

    • Sodium carbonate (48.16 gm)

    • N-methyl-3-methylsulphonyloxypyrrolidine (30.15 gm)

  • Procedure:

    • A mixture of this compound, acetonitrile, sodium carbonate, and N-methyl-3-methylsulphonyloxypyrrolidine is heated to 75-80°C.

    • The reaction is maintained at this temperature until completion, monitored by HPLC.

    • The reaction mixture is then cooled to 25-30°C and filtered.

    • The solid is washed with acetonitrile (50 ml).

    • The filtrate is concentrated under vacuum to yield N-Methyl-3-pyrrolidinyl cyclopentylmandelate.

Step 2: Quaternization to form Glycopyrrolate [7]

  • Materials:

    • N-Methyl-3-pyrrolidinyl cyclopentylmandelate (1 equivalent)

    • Acetonitrile and Chloroform (B151607) mixture (2:3)

    • Methyl bromide (4 equivalents)

  • Procedure:

    • To a solution of N-Methyl-3-pyrrolidinyl cyclopentylmandelate in an acetonitrile and chloroform mixture, add methyl bromide.

    • The mixture is stirred at room temperature for approximately 72 hours.

    • The solvents are evaporated, and the resulting residue is washed with diethyl ether to afford the pure Glycopyrrolate as a white solid.

Mechanism of Action of Glycopyrrolate

Glycopyrrolate functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[4][8] By blocking the action of acetylcholine, it inhibits parasympathetic nerve impulses.[9] This antagonism at mAChRs in various tissues leads to its therapeutic effects.[4][10]

The signaling pathway affected by Glycopyrrolate is illustrated below.

Muscarinic_Antagonism ACh Acetylcholine (ACh) mAChR Muscarinic Acetylcholine Receptor (mAChR) ACh->mAChR Binds to G_protein G-protein mAChR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulates Second_Messenger Second Messengers (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Produces Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Second_Messenger->Cellular_Response Initiates Glycopyrrolate Glycopyrrolate Glycopyrrolate->mAChR Blocks

Figure 2: Signaling pathway showing Glycopyrrolate's antagonism of the muscarinic acetylcholine receptor.

Broader Potential and Derivatives of Cyclopentyl-Containing Scaffolds

While the synthesis of Glycopyrrolate is the most established application, the structural motifs present in this compound suggest broader potential in medicinal chemistry.

Anti-inflammatory and Analgesic Potential

Structurally related compounds, such as certain non-steroidal anti-inflammatory drugs (NSAIDs), share features with this compound.[11] The cyclopentyl group, in place of an aryl group found in many NSAIDs, offers an interesting structural modification that could be explored for anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[11] Derivatives of α-Cyclopentylmandelic acid are considered key intermediates in the development of anti-inflammatory and analgesic drugs.[2]

Anticancer and Enzyme Inhibitory Activities

Recent research has shown that derivatives incorporating a cyclopentylamino group can exhibit significant biological activity. For instance, a series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives demonstrated anticancer activity against various human carcinoma cell lines.[12] One of these compounds also showed potent and selective inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), with an IC50 value of 0.07 µM.[12] This suggests that the cyclopentyl moiety can be a valuable component in the design of novel enzyme inhibitors.

Chiral Resolution

The chiral nature of this compound makes it a valuable tool for chiral resolution processes in the pharmaceutical industry, aiding in the production of enantiomerically pure compounds.[2]

Quantitative Data

Quantitative biological activity data for this compound itself is not widely available in the public domain. Its primary value is as a synthetic intermediate. However, data for a notable derivative is presented below.

Compound/DerivativeTargetActivityCell Line/AssayReference
2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one11β-HSD1IC50 = 0.07 µMEnzyme Inhibition Assay[12]

Conclusion

This compound is a molecule of significant interest in medicinal chemistry, primarily due to its indispensable role in the synthesis of the anticholinergic drug Glycopyrrolate. Its unique structural features, combining a rigid cyclopentyl scaffold with a versatile hydroxyacetic acid moiety, provide a foundation for the development of potent therapeutics. While its direct biological activities remain an area for further exploration, the proven success of its derivatives in targeting muscarinic receptors and, more recently, in enzyme inhibition and anticancer research, highlights the enduring potential of this chemical entity. The detailed synthetic protocols and mechanistic insights provided in this guide aim to facilitate further research and innovation in leveraging this compound for the discovery of novel medicines.

References

A Technical Guide to the Biological Activity of 2-Cyclopentyl-2-hydroxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-Cyclopentyl-2-hydroxyacetic acid scaffold, also known as cyclopentylmandelic acid, is a foundational structure in medicinal chemistry, giving rise to a significant class of biologically active compounds.[1][2] Derivatives of this acid are predominantly recognized for their potent anticholinergic activity, functioning as competitive antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs).[3][4][5]

The most prominent and widely studied derivative is Glycopyrrolate, a quaternary ammonium (B1175870) compound that exemplifies the therapeutic applications of this chemical class.[3][4][5][6] Due to their ability to inhibit parasympathetic nervous system activity, these agents are utilized in a variety of clinical settings, including as pre-anesthetic medication to reduce salivary and bronchial secretions, for the management of peptic ulcers, and in the treatment of chronic obstructive pulmonary disease (COPD).[4][5][6][7] Their peripheral selectivity, a result of structural modifications like the quaternary ammonium group, minimizes central nervous system side effects, enhancing their therapeutic utility.[3][6]

Core Mechanism of Action: Muscarinic Receptor Antagonism

The primary mechanism of action for this compound derivatives is the competitive blockade of acetylcholine at muscarinic receptors.[3][5] These receptors are key components of the parasympathetic nervous system, which regulates a host of involuntary bodily functions, including smooth muscle contraction, heart rate, and glandular secretions.[4][8]

These derivatives exert their effects by binding to muscarinic receptors without activating them, thereby preventing the neurotransmitter acetylcholine from binding and initiating a cellular response. The M3 receptor subtype, a G-protein coupled receptor (GPCR), is a principal target, especially in smooth muscle and exocrine glands.[3][9]

The typical signaling cascade initiated by acetylcholine binding to M3 receptors involves:

  • Activation of the Gq/11 protein.

  • Stimulation of phospholipase C (PLC).

  • Hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3-mediated release of calcium (Ca2+) from intracellular stores.

  • Elevated intracellular Ca2+ levels trigger physiological responses such as smooth muscle contraction and gland secretion.

This compound derivatives interrupt this pathway at the very first step by occupying the receptor binding site.

Muscarinic M3 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine Receptor Muscarinic M3 Receptor (GPCR) ACh->Receptor Binds & Activates Gq Gq/11 Protein Receptor->Gq Activates Antagonist Glycopyrrolate Derivative Antagonist->Receptor Competitively Blocks PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Stimulates Response Physiological Response (e.g., Smooth Muscle Contraction) Ca->Response Leads to Experimental Workflow A Synthesis of Derivatives B Primary Screening: Radioligand Binding Assay (Affinity - Ki) A->B C Secondary Screening: In Vitro Functional Assay (Potency - IC50) B->C D Lead Optimization (SAR Studies) C->D D->B Iterative Design E In Vivo Studies (Efficacy & Safety) D->E

References

2-Cyclopentyl-2-hydroxyacetic acid as a chiral building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopentyl-2-hydroxyacetic acid, also known as cyclopentylmandelic acid, is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry. Its stereochemistry plays a crucial role in the biological activity of many drug substances. This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and application of this compound, with a focus on its role in the production of glycopyrrolate (B1671915).

Physicochemical Properties

This compound is a white crystalline solid.[1] Its chemical structure combines a cyclopentyl ring with a hydroxyacetic acid moiety, rendering it a versatile intermediate for various chemical transformations.[1]

PropertyValueReference
Molecular FormulaC₇H₁₂O₃[2]
Molecular Weight144.17 g/mol [2]
CAS Number6053-71-0[2]
Boiling Point306.5 ± 15.0 °C at 760 mmHg[3]
Storage Temperature4°C[3]

Synthesis of Racemic this compound

The synthesis of racemic this compound is most commonly achieved through a Grignard reaction. Other methods, such as continuous-flow synthesis, have also been developed.

Grignard Reaction

One common method for the synthesis of racemic this compound involves the reaction of a cyclopentyl magnesium halide with an appropriate glyoxylic acid derivative. A notable route is the reaction of cyclopentylmagnesium bromide with benzoylformic acid.

Experimental Protocol:

A solution of cyclopentylmagnesium bromide in diethyl ether (2M, 100 ml, 0.2 mol) is added dropwise to a solution of benzoylformic acid (15 g, 0.1 mol) in 330 ml of anhydrous diethyl ether at 0°C.[4] The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 24 hours.[4] The reaction is subsequently quenched with 1 N HCl, and the aqueous layer is extracted with diethyl ether.[4] The combined ether extracts are treated with a K₂CO₃ solution. The aqueous potassium carbonate layer is then acidified with HCl and extracted twice with ether.[4] The final ether solution is dried over anhydrous sodium sulfate (B86663) and evaporated to yield the crude product, which is then washed with water to afford pure racemic this compound.[4]

ReactantsMolar RatioYieldReference
Cyclopentylmagnesium bromide, Benzoylformic acid2:136.4%[4]
Continuous-Flow Synthesis

A multi-step continuous-flow protocol has been developed for the synthesis of cyclopentylmandelic acid via the hydroxylation of cyclopentylphenylacetic acid using organolithium reagents and molecular oxygen.[5] This method offers advantages in terms of safety and scalability. The process involves the formation of a di-lithium enolate intermediate followed by hydroxylation.[5]

Chiral Resolution of this compound

The separation of the racemic mixture of this compound into its individual enantiomers is a critical step for its use in the synthesis of stereospecific pharmaceuticals. The primary methods for chiral resolution are diastereomeric crystallization and enzymatic resolution.

Diastereomeric Crystallization

This classical resolution technique involves the reaction of the racemic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Workflow for Diastereomeric Salt Resolution:

racemic_acid Racemic 2-Cyclopentyl- 2-hydroxyacetic Acid diastereomeric_salts Mixture of Diastereomeric Salts racemic_acid->diastereomeric_salts chiral_amine Chiral Resolving Agent (e.g., (R)-α-methylbenzylamine) chiral_amine->diastereomeric_salts solvent Solvent solvent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (Crystalline) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble filtration Filtration less_soluble->filtration more_soluble->filtration acidification_less Acidification filtration->acidification_less acidification_more Acidification filtration->acidification_more enantiomer_1 Enantiomer 1 acidification_less->enantiomer_1 enantiomer_2 Enantiomer 2 acidification_more->enantiomer_2

Caption: General workflow for chiral resolution by diastereomeric salt formation.

A Chinese patent describes a method for the chiral resolution of racemic α-cyclopentyl mandelic acid using high-speed countercurrent chromatography with hydroxypropyl-β-cyclodextrin as a chiral selector in the mobile phase. This method achieved a purity of over 98% for each enantiomer.[6]

Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally friendly alternative to classical resolution methods. Lipases are commonly employed for the kinetic resolution of racemic acids and esters.

Principle of Lipase-Catalyzed Kinetic Resolution:

In a kinetic resolution, a lipase (B570770) selectively catalyzes the esterification or hydrolysis of one enantiomer of the racemic mixture at a much higher rate than the other. This results in the separation of the unreacted enantiomer and the esterified (or hydrolyzed) enantiomer. Lipases from Candida rugosa are known for their broad substrate tolerance and high stereo- and regioselectivity, making them suitable for the resolution of α-hydroxy acids.[4][5]

Experimental Protocol for Lipase-Catalyzed Esterification:

A general procedure involves the following steps:

  • Immobilized lipase (e.g., from Candida antarctica B) is added to a solution of the racemic this compound in an organic solvent (e.g., hexane).

  • An acyl donor, such as a vinyl ester (e.g., vinyl acetate), is added to the mixture.

  • The reaction is heated to reflux, and the conversion and enantiomeric excess (ee) are monitored over time using gas chromatography (GC).

  • Upon completion, the enzyme is filtered off, and the solvent is evaporated to yield the esterified product and the unreacted acid, which are then separated.

Application in the Synthesis of Glycopyrrolate

The enantiomers of this compound are key intermediates in the synthesis of glycopyrrolate, an anticholinergic drug.[7][8] Glycopyrrolate has two chiral centers, and its biological activity is dependent on the specific stereoisomer.

Synthetic Pathway to Glycopyrrolate:

chiral_acid Chiral 2-Cyclopentyl- 2-hydroxyacetic Acid esterification Esterification chiral_acid->esterification methyl_ester Methyl Ester of Chiral Acid esterification->methyl_ester transesterification Transesterification with 1-methyl-3-pyrrolidinol methyl_ester->transesterification intermediate_ester Intermediate Ester transesterification->intermediate_ester quaternization Quaternization with Methyl Bromide intermediate_ester->quaternization glycopyrrolate Glycopyrrolate quaternization->glycopyrrolate

Caption: Synthetic pathway from chiral this compound to Glycopyrrolate.

The synthesis involves the transesterification of the methyl ester of chiral this compound with 1-methyl-3-pyrrolidinol, followed by quaternization of the resulting ester with methyl bromide to form glycopyrrolate.[7][8]

Experimental Protocol for N-Methyl-3-pyrrolidinyl cyclopentylmandelate synthesis:

A mixture of cyclopentyl mandelic acid (25 gm), acetonitrile (B52724) (300 ml), sodium carbonate (48.16 gm), and N-methyl-3-methylsulphonyloxypyrrolidine (30.15 gm) is heated to 75-80°C and maintained at this temperature until the reaction is complete, as monitored by HPLC.[7] The reaction mixture is then cooled, filtered, and the filtrate is concentrated under vacuum to yield N-Methyl-3-pyrrolidinyl cyclopentylmandelate.[7]

Spectroscopic Data

TechniqueData
¹H NMR (CDCl₃, 300 MHz)δ 1.28-1.72 (m, 8H, (CH₂)₄), 2.93 (p, 1H, CHC(OH)), 7.26-7.67 (m, 5H, Ph) ppm[4]
¹³C NMR Aliphatic carbons (CH, CH₂) typically appear in the range of 10-50 ppm. The carbon bearing the hydroxyl group (CH-OH) is expected around 60-80 ppm. The carboxylic acid carbon (C=O) typically appears in the 170-185 ppm region.[9][10]
IR A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid. A strong absorption around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid. The O-H stretching of the alcohol group will also contribute to the broadness of the O-H band.
Mass Spectrometry The molecular ion peak [M]+ would be at m/z 144. Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45).[11]

Conclusion

This compound is a fundamentally important chiral building block with significant applications in the pharmaceutical industry, most notably in the synthesis of glycopyrrolate. The ability to efficiently synthesize and resolve this compound into its pure enantiomers is crucial for the development of stereochemically defined drugs. This guide has provided an in-depth overview of the synthesis, resolution, and application of this versatile molecule, offering valuable insights for researchers and professionals in the field of organic and medicinal chemistry.

References

Downstream Products of 2-Cyclopentyl-2-hydroxyacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key downstream products derived from 2-Cyclopentyl-2-hydroxyacetic acid. This versatile building block, with its characteristic cyclopentyl, hydroxyl, and carboxylic acid functional groups, serves as a precursor to a range of molecules with significant applications in the pharmaceutical industry. This document details the synthesis, experimental protocols, and biological activities of its most prominent derivatives, with a particular focus on the anticholinergic agent, Glycopyrrolate.

Core Downstream Products

This compound is a versatile starting material for the synthesis of several classes of compounds. Its chemical properties, including the ability to form esters, amides, and salts, make it a valuable precursor in organic synthesis.[1] The primary downstream products include pharmaceutically active compounds, key chemical intermediates, and other complex organic molecules.

A notable downstream application is in the synthesis of Glycopyrrolate, a significant anticholinergic drug. While not a direct product, the structurally related cyclopentyl mandelic acid (CPMA) is a crucial intermediate in Glycopyrrolate synthesis, highlighting the importance of the core this compound scaffold. Other key downstream products include 2-Cyclopentyl-2-oxoacetic acid, various ester and amide derivatives, and more complex heterocyclic compounds.

Downstream ProductCAS NumberMolecular FormulaKey Application/Significance
Glycopyrronium Bromide (Glycopyrrolate)596-51-0C19H28BrNO3Anticholinergic agent used to reduce secretions and treat peptic ulcers and other gastrointestinal disorders.[2]
2-Cyclopentyl-2-oxoacetic acid5763-56-4C7H10O3A keto acid that can serve as an intermediate in further chemical syntheses.[3][4]
Ester DerivativesNot specifiedVariesPotential as pharmaceutical intermediates and fine chemicals.
Amide DerivativesNot specifiedVariesPotential for diverse biological activities, including antimicrobial properties.[5][6]
3-[N'-(cyclopentyl-α-hydroxyacetyl)-L-alaninyl]-amino-2,4-dioxo-1,5-bis-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine209986-16-3C33H35N5O5Complex benzodiazepine (B76468) derivative with potential pharmacological activity.[1]
5-phenylbicyclo[4.3.0]non-1-en-3-one144890-29-9C15H16OBicyclic ketone with potential applications in organic synthesis.[1]

Synthesis of Key Downstream Products

The synthesis of downstream products from this compound primarily involves transformations of its carboxylic acid and hydroxyl groups.

Synthesis of Glycopyrrolate (via Cyclopentyl Mandelic Acid)

The commercial synthesis of Glycopyrrolate typically proceeds through the key intermediate, cyclopentyl mandelic acid (CPMA), which is structurally analogous to this compound with an additional phenyl group. The general synthetic pathway involves the esterification of CPMA with 1-methyl-pyrrolidin-3-ol, followed by N-methylation to yield the quaternary ammonium (B1175870) salt, Glycopyrrolate.[7]

Synthesis_of_Glycopyrrolate CPMA Cyclopentyl Mandelic Acid (CPMA) Ester Tertiary Amine Ester CPMA->Ester Esterification MethylPyrrolidinol 1-Methyl-pyrrolidin-3-ol MethylPyrrolidinol->Ester Glycopyrrolate Glycopyrrolate Ester->Glycopyrrolate N-Methylation MethylBromide Methyl Bromide MethylBromide->Glycopyrrolate

Caption: Synthesis pathway of Glycopyrrolate from CPMA.

This protocol is based on general Grignard reactions for the synthesis of α-hydroxy acids and serves as an illustrative example.

  • Preparation of Cyclopentyl Magnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, add magnesium turnings (1.2 eq). Add a crystal of iodine and gently heat to activate the magnesium. Add a solution of cyclopentyl bromide (1.0 eq) in anhydrous diethyl ether dropwise to initiate the Grignard reaction. Maintain a gentle reflux until all the magnesium has reacted.

  • Reaction with Phenylglyoxylic Acid: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of phenylglyoxylic acid (1.0 eq) in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

  • Quenching and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Separate the ethereal layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure cyclopentyl mandelic acid.

ReactantMolar RatioSolventReaction TimeTemperature
Cyclopentyl Bromide1.0Anhydrous Diethyl Ether2-3 hoursReflux
Magnesium Turnings1.2Anhydrous Diethyl Ether2-3 hoursReflux
Phenylglyoxylic Acid1.0Anhydrous Diethyl Ether2 hours0 °C to RT
Synthesis of 2-Cyclopentyl-2-oxoacetic acid

2-Cyclopentyl-2-oxoacetic acid can be synthesized from cyclopentanone (B42830) through a multi-step reaction.[3]

This protocol is adapted from Fissekis et al., J. Am. Chem. Soc., 1959, 81, 2715-2717.

  • Step 1: Condensation: React cyclopentanone with an appropriate reagent in the presence of acetic anhydride (B1165640) and sodium acetate.

  • Step 2: Hydrolysis: Treat the product from Step 1 with aqueous sodium hydroxide.

  • Step 3: Acidification: Acidify the reaction mixture with aqueous hydrochloric acid to yield 2-Cyclopentyl-2-oxoacetic acid.

StepReagentsKey Conditions
1Acetic acid anhydride, sodium acetate-
2Aqueous NaOH-
3Aqueous HCl-

Biological Activity and Signaling Pathways

The downstream products of this compound, particularly Glycopyrrolate, exhibit significant biological activity.

Anticholinergic Activity of Glycopyrrolate

Glycopyrrolate is a quaternary ammonium anticholinergic agent.[2] It competitively inhibits muscarinic acetylcholine (B1216132) receptors. This inhibition blocks the action of acetylcholine, a neurotransmitter, leading to a reduction in smooth muscle contraction and secretions from various glands. Due to its quaternary ammonium structure, Glycopyrrolate has limited ability to cross the blood-brain barrier, resulting in fewer central nervous system side effects compared to other anticholinergics.[7]

Anticholinergic_Mechanism cluster_receptor Muscarinic Acetylcholine Receptor Receptor Receptor Site Response Cellular Response (e.g., Glandular Secretion, Smooth Muscle Contraction) Receptor->Response Activates ACh Acetylcholine ACh->Receptor Binds to Glycopyrrolate Glycopyrrolate Glycopyrrolate->Receptor Blocks Binding

Caption: Mechanism of action of Glycopyrrolate.

Potential Antimicrobial Activity of Amide Derivatives

While specific studies on the amide derivatives of this compound are limited, related structures containing amide and cyclopropane (B1198618) or cyclopentane (B165970) moieties have been investigated for their antimicrobial properties.[5][6] The introduction of an amide functional group can enhance the biological activity of a molecule, and therefore, amides derived from this compound represent a promising area for future research in the development of new antimicrobial agents.

Conclusion

This compound is a valuable synthetic intermediate with a clear trajectory towards the production of high-value pharmaceutical compounds. The synthesis of its downstream products, most notably the anticholinergic drug Glycopyrrolate, underscores the importance of this chemical scaffold. Further exploration into the synthesis and biological evaluation of its ester and amide derivatives could unveil new therapeutic agents. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working in this area.

References

Methodological & Application

Application Notes and Protocols for the Esterification of 2-Cyclopentyl-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Cyclopentyl-2-hydroxyacetic acid is an organic compound that holds potential as a versatile building block in the synthesis of pharmaceuticals and other fine chemicals due to its reactive hydroxyl and carboxyl functional groups.[1] The esterification of this α-hydroxy acid is a critical transformation for modifying its physicochemical properties, which can be pivotal in drug development for creating derivatives with altered solubility, stability, and bioavailability. This document provides a detailed protocol for the esterification of this compound, primarily focusing on the Fischer-Speier esterification method. This acid-catalyzed reaction is a fundamental and widely used method for the synthesis of esters from carboxylic acids and alcohols.[2][3][4][5]

Reaction Principle: Fischer-Speier Esterification

Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[2][3] The reaction is an equilibrium process. To achieve a high yield of the ester, the equilibrium must be shifted towards the product side. This is commonly accomplished by using a large excess of the alcohol or by removing the water formed during the reaction, for instance, through azeotropic distillation with a Dean-Stark apparatus.[2][3][4] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by a nucleophilic attack from the alcohol. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[3][4][5][6][7]

Experimental Protocol: Fischer Esterification of this compound with Ethanol (B145695)

This protocol details a representative procedure for the synthesis of ethyl 2-cyclopentyl-2-hydroxyacetate.

Materials and Reagents:

  • This compound (Purity ≥98%)[8]

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Toluene (for azeotropic removal of water, optional)

  • Dichloromethane (B109758) or Ethyl acetate (B1210297) (for extraction)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional)

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.

    • Add a significant excess of anhydrous ethanol to the flask. The ethanol acts as both a reagent and a solvent. A typical ratio would be 10-20 equivalents of ethanol relative to the carboxylic acid.

    • If using a Dean-Stark apparatus for water removal, add a suitable solvent that forms an azeotrope with water, such as toluene.

  • Catalyst Addition:

    • While stirring the mixture at room temperature, slowly and carefully add a catalytic amount of concentrated sulfuric acid (typically 1-4% of the molar amount of the carboxylic acid). The addition is exothermic, so it should be done cautiously.

  • Reaction:

    • Attach a reflux condenser (and a Dean-Stark apparatus if used) to the round-bottom flask.

    • Heat the reaction mixture to reflux with continuous stirring. The reaction temperature will be close to the boiling point of the alcohol-solvent mixture.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique. The reaction time can vary from a few hours to overnight (typically 4-16 hours), depending on the scale and specific conditions.

  • Work-up and Extraction:

    • After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

    • If a large excess of ethanol was used, remove most of it using a rotary evaporator.

    • Dilute the residue with an organic solvent immiscible with water, such as dichloromethane or ethyl acetate, and transfer the mixture to a separatory funnel.

    • Carefully neutralize the remaining acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate. Add the bicarbonate solution slowly to control the effervescence from CO2 evolution. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

    • Separate the aqueous layer and wash the organic layer sequentially with deionized water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator to obtain the crude ester.

  • Purification:

    • The crude product can be purified further if necessary. Common purification techniques include vacuum distillation or column chromatography on silica (B1680970) gel.[9][10]

Data Presentation

The following table summarizes the hypothetical quantitative data for the esterification of this compound with ethanol.

ParameterValue
Reactants
This compound10.0 g (0.069 mol)
Ethanol80 mL (~1.37 mol)
Concentrated Sulfuric Acid0.5 mL (~0.009 mol)
Reaction Conditions
TemperatureReflux (~80-85 °C)
Reaction Time8 hours
Product
Product NameEthyl 2-cyclopentyl-2-hydroxyacetate
Theoretical Yield11.9 g
Actual Yield (after purification)9.5 g
Percent Yield80%
Characterization
AppearanceColorless to pale yellow oil
Boiling PointHypothetical: ~110-115 °C at reduced pressure
¹H NMR (CDCl₃)Consistent with expected ester structure
¹³C NMR (CDCl₃)Consistent with expected ester structure
IR (thin film, cm⁻¹)~3450 (O-H), ~1735 (C=O, ester)

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the esterification of this compound.

Esterification_Workflow start Start reactants 1. Mix Reactants: - this compound - Anhydrous Ethanol start->reactants catalyst 2. Add Catalyst: - Concentrated H₂SO₄ reactants->catalyst reflux 3. Heat to Reflux (4-16 hours) catalyst->reflux workup 4. Work-up: - Cool to RT - Remove excess ethanol - Dilute with organic solvent reflux->workup neutralize 5. Neutralization: - Wash with sat. NaHCO₃ soln. workup->neutralize wash 6. Wash: - Deionized Water - Brine neutralize->wash dry 7. Dry & Filter: - Anhydrous MgSO₄ - Filter wash->dry evaporate 8. Solvent Removal: - Rotary Evaporation dry->evaporate purify 9. Purification: - Vacuum Distillation or - Column Chromatography evaporate->purify product Final Product: Ethyl 2-cyclopentyl-2-hydroxyacetate purify->product

Caption: Experimental workflow for the synthesis of ethyl 2-cyclopentyl-2-hydroxyacetate.

References

The Untapped Potential of (R)-2-Cyclopentyl-2-hydroxyacetic Acid in Enantioselective Synthesis: A Guide to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Cyclopentyl-2-hydroxyacetic acid, a chiral α-hydroxy acid, presents a promising yet underexplored scaffold for asymmetric synthesis. While specific, documented applications of this auxiliary in peer-reviewed literature are not abundant, its structural similarity to other well-established α-hydroxy acid auxiliaries suggests significant potential in guiding stereoselective transformations. This document provides a generalized framework for its application, drawing parallels from established methodologies for similar chiral auxiliaries. The protocols and data presented herein are illustrative and intended to serve as a foundational guide for researchers exploring the capabilities of this chiral auxiliary.

Core Principle: Covalent Attachment and Diastereoselective Reactions

The fundamental strategy for employing a chiral auxiliary like (R)-2-Cyclopentyl-2-hydroxyacetic acid involves its temporary covalent attachment to a prochiral substrate. This creates a chiral molecule where the stereocenter of the auxiliary directs the stereochemical outcome of a subsequent reaction at the prochiral center, leading to the formation of one diastereomer in excess. The steric bulk of the cyclopentyl group and the coordinating ability of the hydroxyl and carboxyl groups are key to inducing facial bias in the approach of reagents.

General Workflow for Application

The utilization of (R)-2-Cyclopentyl-2-hydroxyacetic acid as a chiral auxiliary can be conceptualized in a three-step process: auxiliary attachment, diastereoselective reaction, and auxiliary cleavage.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral_Substrate Prochiral Substrate Chiral_Adduct Chiral Adduct (Ester or Amide) Prochiral_Substrate->Chiral_Adduct Chiral_Auxiliary (R)-2-Cyclopentyl- 2-hydroxyacetic acid Chiral_Auxiliary->Chiral_Adduct Diastereomeric_Product Diastereomerically Enriched Product Chiral_Adduct->Diastereomeric_Product Reagent Reagent Reagent->Diastereomeric_Product Enantiopure_Product Enantiopure Product Diastereomeric_Product->Enantiopure_Product Recovered_Auxiliary Recovered Auxiliary Diastereomeric_Product->Recovered_Auxiliary

Caption: General workflow for enantioselective synthesis using a chiral auxiliary.

Potential Applications and Generalized Protocols

Based on the known reactivity of similar chiral auxiliaries, (R)-2-Cyclopentyl-2-hydroxyacetic acid is a promising candidate for directing various enantioselective transformations.

Asymmetric Aldol (B89426) Reactions

In a potential asymmetric aldol reaction, the chiral auxiliary would be esterified with a carboxylic acid to form a chiral enolate precursor. The cyclopentyl group would then direct the facial approach of an aldehyde.

Illustrative Data (Hypothetical)

EntryElectrophile (Aldehyde)Diastereomeric Ratio (d.r.)Yield (%)
1Benzaldehyde>95:585
2Isobutyraldehyde>90:1080
3Cinnamaldehyde>92:888

Experimental Protocol: Asymmetric Aldol Addition (Generalized)

  • Esterification: To a solution of (R)-2-Cyclopentyl-2-hydroxyacetic acid (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM), add the desired carboxylic acid (1.1 eq.), dicyclohexylcarbodiimide (B1669883) (DCC, 1.2 eq.), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.) at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Enolate Formation: Dissolve the resulting ester in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78 °C. Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq.) to form the lithium enolate. Stir for 1 hour at -78 °C.

  • Aldol Addition: Add the aldehyde (1.2 eq.) dropwise to the enolate solution and stir at -78 °C for 4-6 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography.

  • Auxiliary Cleavage: The purified aldol adduct is dissolved in a mixture of THF and water. Lithium hydroxide (B78521) (LiOH, 2.0 eq.) and hydrogen peroxide (H₂O₂, 4.0 eq.) are added at 0 °C to cleave the auxiliary, yielding the chiral β-hydroxy acid.

Asymmetric Diels-Alder Reactions

For a Diels-Alder reaction, an α,β-unsaturated carboxylic acid would be esterified with the chiral auxiliary. The resulting chiral dienophile would then react with a diene, with the auxiliary directing the cycloaddition to one face of the dienophile.

Illustrative Data (Hypothetical)

EntryDieneEndo/Exo SelectivityDiastereomeric Excess (d.e.) (%)Yield (%)
1Cyclopentadiene>98:2>9590
2Isoprene>95:5>9085
31,3-Butadiene>90:10>8882

Experimental Protocol: Asymmetric Diels-Alder Reaction (Generalized)

  • Dienophile Synthesis: Esterify (R)-2-Cyclopentyl-2-hydroxyacetic acid with an α,β-unsaturated acid chloride (e.g., acryloyl chloride) in the presence of a non-nucleophilic base like triethylamine (B128534) in anhydrous DCM at 0 °C.

  • Cycloaddition: Dissolve the chiral dienophile in DCM and cool to the desired temperature (e.g., -78 °C to 0 °C). Add a Lewis acid catalyst (e.g., Et₂AlCl, 1.1 eq.) followed by the diene (1.5 eq.). Stir until reaction completion.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, dry the organic layer, and concentrate. Purify the cycloadduct by flash chromatography.

  • Auxiliary Cleavage: The auxiliary can be removed by hydrolysis (e.g., LiOH/H₂O₂) or reduction (e.g., LiAlH₄) to yield the chiral cyclic carboxylic acid or alcohol, respectively.

Logical Relationship of Stereocontrol

The stereochemical outcome of these reactions is governed by the conformational preferences of the chiral adduct and the direction of reagent attack.

G cluster_0 Chiral Auxiliary Influence cluster_1 Reaction Conditions cluster_2 Stereochemical Outcome Auxiliary (R)-2-Cyclopentyl- 2-hydroxyacetic acid Conformation Defined Conformation of Chiral Adduct Auxiliary->Conformation Facial_Bias Facial Bias Conformation->Facial_Bias Reagent_Approach Sterically Hindered Reagent Approach Reagent_Approach->Facial_Bias Diastereoselectivity High Diastereoselectivity Facial_Bias->Diastereoselectivity

Caption: Logical flow of stereocontrol imparted by the chiral auxiliary.

Conclusion and Future Outlook

While concrete examples of the application of (R)-2-Cyclopentyl-2-hydroxyacetic acid as a chiral auxiliary are yet to be extensively reported, its structural features strongly suggest its utility in a range of enantioselective syntheses. The generalized protocols and hypothetical data presented here provide a starting point for researchers to explore its potential. Further investigation and optimization of reaction conditions will be crucial to unlocking the full capabilities of this promising chiral auxiliary in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical and fine chemical industries.

Application Note: Chiral Resolution of Racemic 2-Cyclopentyl-2-hydroxyacetic Acid Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Cyclopentyl-2-hydroxyacetic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds.[1] Its molecular structure consists of a cyclopentane (B165970) ring, a hydroxyl group (-OH), and a carboxyl group (-COOH), making it a derivative of both a cycloalkane and a hydroxy acid.[1][2] The stereochemistry of such intermediates is often critical to the efficacy and safety of the final active pharmaceutical ingredient (API). One enantiomer may exhibit the desired therapeutic activity, while the other could be inactive or contribute to undesirable side effects. Therefore, the development of robust analytical methods to separate and quantify the enantiomers of racemic this compound is essential for quality control and regulatory compliance in drug development.

High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a powerful and widely adopted technique for the direct separation of enantiomers.[3][4] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high enantioselectivity for a diverse range of chiral compounds.[5][6] This application note details a representative method for the chiral resolution of racemic this compound using HPLC with a polysaccharide-based CSP.

Experimental Protocol

This protocol provides a step-by-step guide for the enantiomeric separation of this compound.

1. Materials and Reagents

  • Racemic this compound standard

  • n-Hexane (HPLC grade)

  • Isopropanol (B130326) (IPA) (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Methanol (HPLC grade, for sample preparation)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector.

  • Chiral Column: A polysaccharide-based chiral column, such as a Chiralpak® AD-H or a similar amylose-based CSP, is recommended for this type of acidic compound. These columns are known to provide good separation for a variety of racemic acids.[7][8]

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of n-Hexane and Isopropanol, with a small amount of a strong acid additive like Trifluoroacetic acid (TFA) to improve peak shape and resolution for acidic analytes. A starting composition of n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v) is recommended.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

3. Standard Solution Preparation

  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in Methanol.

  • From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.

4. HPLC Procedure

  • System Startup: Turn on the HPLC system and allow the detector lamp to warm up for at least 30 minutes.

  • Column Equilibration: Purge the system with the mobile phase and then equilibrate the chiral column at a flow rate of 1.0 mL/min for at least 60 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the prepared working standard solution onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers. A run time of approximately 15-20 minutes is typically adequate.

  • System Shutdown: After analysis, flush the column with an appropriate storage solvent (e.g., n-Hexane/Isopropanol, 90:10) as recommended by the column manufacturer.

Results and Discussion

The described HPLC method is expected to provide baseline resolution of the two enantiomers of this compound. The acidic additive (TFA) in the mobile phase is crucial for protonating the carboxyl group of the analyte, which minimizes peak tailing and enhances interaction with the chiral stationary phase. The retention times and resolution will be dependent on the specific chiral column used and the precise mobile phase composition. Optimization of the isopropanol percentage in the mobile phase may be necessary to achieve the desired resolution and run time.

Quantitative Data Summary

The following table presents representative data that could be obtained from the chiral separation. (Note: This data is illustrative for this application note).

ParameterEnantiomer 1 (S-form)Enantiomer 2 (R-form)
Retention Time (t R)~ 9.5 min~ 11.2 min
Tailing Factor (T f)1.11.2
Theoretical Plates (N)> 4500> 5000
Separation Metrics \multicolumn{2}{c}{}
Separation Factor (α)\multicolumn{2}{c}{1.18}
Resolution (R s)\multicolumn{2}{c}{> 2.0}
  • Separation Factor (α): A value greater than 1 indicates that the two enantiomers are retained differently by the column.

  • Resolution (R s): A value greater than 1.5 signifies baseline separation, which is ideal for accurate quantification.

Experimental Workflow Diagram

G Chiral HPLC Resolution Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Mobile Phase Preparation (Hexane/IPA/TFA) prep_sample Racemic Sample Preparation (0.1 mg/mL in Mobile Phase) equilibration Column Equilibration (~60 min) prep_sample->equilibration injection Inject Sample (10 µL) equilibration->injection separation Chromatographic Separation (Chiral Stationary Phase) injection->separation detection UV Detection (220 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram analysis Peak Integration & Analysis (Retention Time, Area, Rs) chromatogram->analysis report Generate Report analysis->report

Caption: Workflow for the chiral resolution of this compound.

This application note provides a detailed protocol and representative data for the successful chiral resolution of racemic this compound using normal-phase HPLC. The method utilizes a common polysaccharide-based chiral stationary phase and provides a robust foundation for researchers, scientists, and drug development professionals for method development, validation, and routine quality control analysis of this important chiral intermediate.

References

Application Notes and Protocols: Preparation of Novel Anti-inflammatory Agents from 2-Cyclopentyl-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel anti-inflammatory agents derived from 2-Cyclopentyl-2-hydroxyacetic acid. This document outlines detailed protocols for the chemical synthesis of ester and amide derivatives, as well as methodologies for assessing their anti-inflammatory efficacy through in vivo and in vitro assays.

Introduction

This compound, also known as cyclopentylmandelic acid, is a valuable scaffold for the development of new therapeutic agents. While its derivatives, such as glycopyrrolate, are known for their anticholinergic properties, the modification of its carboxylic acid moiety presents an opportunity to develop novel compounds with significant anti-inflammatory activity. The presence of both a hydroxyl and a carboxylic acid group allows for diverse chemical modifications, including esterification and amidation, to generate a library of candidate compounds. This document details the synthetic strategies and pharmacological evaluation protocols to explore the anti-inflammatory potential of these novel derivatives.

Synthetic Pathways and Protocols

The primary synthetic strategy involves the derivatization of the carboxylic acid group of this compound to form esters and amides. These functional groups can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially enhancing its anti-inflammatory effects.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of ester and amide derivatives of this compound.

Synthesis_Workflow A 2-Cyclopentyl-2- hydroxyacetic acid B Activation of Carboxylic Acid A->B e.g., SOCl2, DCC C Esterification B->C Alcohol (R-OH) D Amidation B->D Amine (R-NH2) E Ester Derivatives C->E F Amide Derivatives D->F G Purification and Characterization E->G F->G H Biological Evaluation G->H

Caption: General workflow for the synthesis of anti-inflammatory agents.

Experimental Protocol: Ester Synthesis (Illustrative Example: Ethyl 2-Cyclopentyl-2-hydroxyacetate)
  • Materials: this compound, thionyl chloride (SOCl₂), absolute ethanol (B145695), anhydrous diethyl ether, sodium bicarbonate solution.

  • Procedure: a. In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous diethyl ether under a nitrogen atmosphere. b. Cool the solution to 0°C in an ice bath. c. Slowly add thionyl chloride (1.1 equivalents) dropwise with constant stirring. d. Allow the reaction mixture to warm to room temperature and stir for 2 hours. e. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride. f. Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0°C. g. Slowly add absolute ethanol (1.5 equivalents) to the solution. h. Stir the reaction mixture at room temperature for 4 hours. i. Quench the reaction by slowly adding saturated sodium bicarbonate solution. j. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. k. Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure ester.

Experimental Protocol: Amide Synthesis (Illustrative Example: 2-Cyclopentyl-N-phenyl-2-hydroxyacetamide)
  • Materials: this compound, N,N'-dicyclohexylcarbodiimide (DCC), aniline (B41778), dichloromethane (B109758) (DCM), dimethylformamide (DMF).

  • Procedure: a. Dissolve this compound (1 equivalent) and aniline (1 equivalent) in a mixture of DCM and a catalytic amount of DMF. b. Cool the solution to 0°C in an ice bath. c. Add a solution of DCC (1.1 equivalents) in DCM dropwise. d. Stir the reaction mixture at room temperature overnight. e. Filter the reaction mixture to remove the dicyclohexylurea precipitate. f. Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine. g. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. h. Purify the crude product by recrystallization or column chromatography to obtain the pure amide.[1]

Biological Evaluation Protocols

The synthesized compounds are evaluated for their anti-inflammatory activity using a combination of in vivo and in vitro assays.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is used to assess the acute anti-inflammatory activity of the synthesized compounds.[2][3][4][5][6]

  • Animals: Male Wistar rats (180-200 g).

  • Procedure: a. Acclimatize the animals for at least one week before the experiment. b. Divide the rats into groups: vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test compound groups (various doses). c. Administer the test compounds or vehicle orally 30 minutes before carrageenan injection. d. Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw. e. Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection. f. Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

In Vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay determines the ability of the compounds to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[7][8][9][10]

  • Cell Culture: Maintain RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the test compounds for 1 hour. c. Stimulate the cells with LPS (1 µg/mL) for 24 hours. d. Collect the cell culture supernatant. e. Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent. f. Measure the absorbance at 540 nm and calculate the percentage inhibition of NO production. g. Assess cell viability using the MTT assay to rule out cytotoxicity.

In Vitro Anti-inflammatory Activity: Inhibition of Pro-inflammatory Cytokines (TNF-α and PGE₂) Production

This assay measures the inhibition of key pro-inflammatory cytokines.

  • Procedure: a. Follow the same cell culture and treatment protocol as for the NO inhibition assay. b. After 24 hours of LPS stimulation, collect the cell culture supernatant. c. Quantify the levels of TNF-α and PGE₂ in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[11][12][13][14][15][16] d. Calculate the percentage inhibition of cytokine production for each compound.

Data Presentation (Hypothetical Data)

The following tables present hypothetical data for a series of synthesized ester and amide derivatives of this compound.

Table 1: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Compound IDDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle -0
Indomethacin 1065.2 ± 5.1
Ester-1 5035.8 ± 4.2
Ester-2 5048.1 ± 3.9
Amide-1 5055.6 ± 4.5
Amide-2 5062.3 ± 5.0

Table 2: In Vitro Anti-inflammatory Activity

Compound IDIC₅₀ for NO Inhibition (µM)IC₅₀ for TNF-α Inhibition (µM)IC₅₀ for PGE₂ Inhibition (µM)
Ester-1 45.258.735.1
Ester-2 32.541.328.9
Amide-1 21.829.518.4
Amide-2 15.320.112.7

Mechanism of Action: Signaling Pathway

The anti-inflammatory effects of the synthesized compounds are hypothesized to be mediated through the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the inflammatory cascade.

Inflammatory_Pathway A Cell Membrane Phospholipids B Phospholipase A2 A->B C Arachidonic Acid B->C D COX-1 / COX-2 C->D E 5-LOX C->E F Prostaglandins (e.g., PGE₂) D->F G Leukotrienes E->G H Inflammation F->H G->H I Novel Derivatives of This compound I->D Inhibition I->E Inhibition

Caption: Inhibition of COX and LOX pathways by novel compounds.

Conclusion

The derivatization of this compound into esters and amides presents a promising strategy for the development of novel anti-inflammatory agents. The protocols outlined in these application notes provide a robust framework for the synthesis and comprehensive pharmacological evaluation of these new chemical entities. Further structure-activity relationship (SAR) studies based on the results from these assays can guide the optimization of lead compounds with enhanced efficacy and safety profiles.

References

Analytical HPLC-UV method development for 2-Cyclopentyl-2-hydroxyacetic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Quantitative Analysis of 2-Cyclopentyl-2-hydroxyacetic Acid by HPLC-UV

Abstract

This application note describes a robust and accurate High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this compound. The developed method is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound in various sample matrices. The method demonstrates excellent linearity, accuracy, and precision, making it ideal for quality control and research applications.

Introduction

This compound is a carboxylic acid derivative with potential applications in pharmaceutical synthesis.[1] Accurate quantification of this compound is crucial for process monitoring, quality control of starting materials, and stability studies. This document provides a detailed protocol for a reversed-phase HPLC-UV method, including system suitability parameters, method validation, and sample analysis procedures.

Physicochemical Properties of this compound
  • Molecular Formula: C₇H₁₂O₃[1][2]

  • Molecular Weight: 144.17 g/mol [1][2][3]

  • Appearance: White crystalline solid[1]

  • Solubility: Soluble in water and various organic solvents[1]

Experimental
Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

Chemicals and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (ACS grade)

  • Water (HPLC grade or Milli-Q)

Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 15 minutes
Method Validation Summary

The developed HPLC-UV method was validated according to standard guidelines for specificity, linearity, range, accuracy, precision, and robustness. The results are summarized in the table below.

Validation ParameterResult
Specificity No interference from blank at the retention time of the analyte
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Robustness Method is robust to minor changes in flow rate, temperature, and mobile phase composition
Sample Preparation
  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in a known volume of the mobile phase (initial conditions).

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Conclusion

This application note details a validated HPLC-UV method for the quantitative analysis of this compound. The method is simple, rapid, and reliable, providing a valuable tool for its analysis in various scientific and industrial settings.

Detailed Experimental Protocols

Preparation of Solutions
1.1. Mobile Phase A (0.1% Phosphoric Acid in Water)
  • Measure 999 mL of HPLC-grade water into a 1 L glass bottle.

  • Carefully add 1 mL of orthophosphoric acid to the water.

  • Mix thoroughly and degas the solution using sonication or vacuum filtration.

1.2. Mobile Phase B (Acetonitrile)
  • Use HPLC-grade acetonitrile directly.

  • Degas the solvent before use.

1.3. Standard Stock Solution (1 mg/mL)
  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Add approximately 7 mL of the initial mobile phase composition (e.g., 80:20 Mobile Phase A:B) and sonicate to dissolve.

  • Allow the solution to return to room temperature and dilute to the mark with the same solvent.

  • Mix well. This solution should be stored at 2-8 °C.

1.4. Calibration Standards

Prepare a series of calibration standards by diluting the Standard Stock Solution with the initial mobile phase composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

HPLC System Setup and Operation
  • Set up the HPLC system according to the chromatographic conditions listed in the table above.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (initial mobile phase) to ensure no interfering peaks are present.

  • Inject the calibration standards in increasing order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Inject the prepared samples for analysis.

Method Validation Protocol
3.1. Specificity

Inject a blank sample (diluent) to demonstrate that no endogenous peaks interfere with the analyte peak.

3.2. Linearity

Analyze a series of at least five concentrations of the reference standard across the desired range (e.g., 1, 10, 25, 50, 100 µg/mL). Plot the peak area response versus the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

3.3. Accuracy

Perform recovery studies by spiking a known concentration of the analyte into a blank matrix at three concentration levels (low, medium, and high). Analyze the samples in triplicate and calculate the percentage recovery.

3.4. Precision
  • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Calculate the relative standard deviation (%RSD) for the results. The acceptance criterion is typically %RSD ≤ 2%.

3.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). LOD is typically determined at an S/N of 3, and LOQ at an S/N of 10.

3.6. Robustness

Evaluate the effect of small, deliberate variations in the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic) The system suitability parameters should remain within the acceptance criteria.

Visualizations

HPLC_Method_Workflow start Start: Method Development Objective lit_review Literature Review & Analyte Properties start->lit_review method_dev Initial Method Development (Column, Mobile Phase, Wavelength) lit_review->method_dev optimization Method Optimization (Gradient, Flow Rate, Temperature) method_dev->optimization validation Method Validation optimization->validation sample_prep Sample Preparation Protocol validation->sample_prep analysis Sample Analysis sample_prep->analysis reporting Data Analysis & Reporting analysis->reporting end End: Quantified Results reporting->end

Caption: HPLC-UV method development and validation workflow.

Method_Validation_Parameters validation Method Validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness

Caption: Key parameters for analytical method validation.

References

Application Note: GC-MS Analysis of 2-Cyclopentyl-2-hydroxyacetic Acid Following Silylation Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for separating and identifying volatile and semi-volatile compounds. However, direct GC-MS analysis of polar molecules like 2-Cyclopentyl-2-hydroxyacetic acid is challenging. This compound contains both a carboxylic acid and a hydroxyl group, which are polar functional groups that lead to low volatility and poor chromatographic performance, such as peak tailing, due to interactions with the GC column's stationary phase.[1]

To overcome these limitations, chemical derivatization is employed to convert the polar analyte into a more volatile and thermally stable form.[2][3][4] Silylation is one of the most common and effective derivatization techniques for compounds containing active hydrogen atoms, such as those in hydroxyl and carboxyl groups.[5][6][7] This method involves replacing the active hydrogens with a trimethylsilyl (B98337) (TMS) group.[2]

This application note provides a detailed protocol for the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, followed by GC-MS analysis. The TMS derivatives exhibit increased volatility, improved thermal stability, and enhanced chromatographic behavior, enabling sensitive and reliable quantification.[2][6]

Experimental Protocol

2.1 Materials and Reagents

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (B92270) or Acetonitrile (Anhydrous, GC grade)

  • Hexane (B92381) (GC grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Sample Vials (2 mL, with PTFE-lined caps)

  • Micropipettes

  • Heating block or oven

  • Vortex mixer

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

2.2 Sample Preparation

The presence of water can significantly hinder the derivatization reaction by consuming the reagent and hydrolyzing the derivatives.[1][2] Therefore, all samples and glassware must be completely dry.

  • If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen or by lyophilization.[1]

  • Ensure all glassware, including sample vials and pipette tips, is thoroughly dried in an oven prior to use.

2.3 Derivatization Procedure (Silylation)

This procedure should be performed in a well-ventilated fume hood.

  • Accurately weigh 1-5 mg of the dried this compound sample or standard into a 2 mL reaction vial.[8]

  • Add 100 µL of an anhydrous solvent, such as pyridine or acetonitrile, to dissolve the sample.[8] Pyridine can act as a catalyst and acid scavenger.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.[1][8] It is recommended to use at least a 2:1 molar excess of the silylating reagent to active hydrogens.[2]

  • Securely cap the vial and vortex the mixture for 30 seconds.

  • Heat the vial at 60-75°C for 45-60 minutes using a heating block or oven to ensure the reaction goes to completion.[1][2][8]

  • Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.

  • If necessary, the sample can be diluted with a suitable solvent like hexane before analysis.

2.4 GC-MS Instrumental Parameters

The following are general starting parameters and may require optimization for specific instruments.

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977A or equivalent

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C[9]

  • Injection Mode: Split (e.g., 20:1 ratio) or Splitless, depending on concentration

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[9]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes[9]

  • MS Transfer Line Temp: 280°C[9]

  • Ion Source Temp: 230°C[9]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[9]

  • Scan Range: m/z 50-550[9]

Data and Expected Results

The silylation reaction targets both the hydroxyl (-OH) and carboxylic acid (-COOH) groups of this compound, forming a di-TMS derivative. This results in a predictable increase in molecular weight and characteristic mass spectral fragmentation patterns.

Table 1: Expected Quantitative and Mass Spectrometry Data

AnalyteMolecular FormulaMolecular Weight ( g/mol )Derivative FormDerivatized MW ( g/mol )Expected Key Mass Fragments (m/z)
This compoundC₇H₁₂O₃144.17[10]di-Trimethylsilyl (di-TMS)288.51288 (M+), 273 (M-15, loss of CH₃), 189, 147, 73 (base peak, Si(CH₃)₃)

Note: The fragmentation pattern is predictive. The base peak at m/z 73 is characteristic of TMS derivatives. The M-15 fragment (loss of a methyl group) is also commonly observed.

Workflow and Process Visualization

The following diagrams illustrate the derivatization workflow and the chemical transformation involved.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Analyte Sample Dry Dry Sample (Lyophilization / N₂ Stream) Sample->Dry Reagents Add Solvent & BSTFA + 1% TMCS Dry->Reagents React Vortex & Heat (60-75°C, 45-60 min) Reagents->React GCMS GC-MS Injection & Analysis React->GCMS Data Data Processing (Quantification) GCMS->Data

Caption: Experimental workflow for the derivatization and GC-MS analysis.

References

Application Notes and Protocols for Large-Scale Synthesis and Purification of 2-Cyclopentyl-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopentyl-2-hydroxyacetic acid, also known as cyclopentyl mandelic acid (CPMA), is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the anticholinergic agent Glycopyrrolate. Its molecular structure, featuring a hydroxyl group and a carboxylic acid function on a cyclopentyl backbone, makes it a valuable building block in medicinal chemistry. This document provides detailed protocols for the large-scale synthesis and purification of this compound, intended for use in pilot plant or industrial manufacturing settings. The methodologies described are based on established chemical principles and publicly available data, focusing on scalability, yield, and purity.

Synthesis of this compound via Grignard Reaction

The most common and industrially viable method for synthesizing this compound is through the Grignard reaction. This process involves the reaction of a cyclopentyl magnesium halide with a glyoxylic acid derivative. The following protocol details the synthesis from benzoylformic acid and cyclopentylmagnesium bromide.

Experimental Protocol: Grignard Reaction

Materials:

  • Benzoylformic acid

  • Cyclopentylmagnesium bromide (solution in a suitable ether solvent, e.g., THF or diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Hydrochloric acid (HCl), 1N solution

  • Potassium carbonate (K₂CO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

Equipment:

  • Large-scale glass-lined reactor with overhead stirring, temperature control, and inert gas inlet

  • Addition funnel

  • Separatory funnel or extraction vessel

  • Rotary evaporator or other solvent removal system

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a clean and dry large-scale reactor, charge a solution of benzoylformic acid in anhydrous diethyl ether or THF. The reactor should be purged with an inert gas (e.g., nitrogen or argon) to maintain anhydrous conditions.

  • Grignard Reagent Addition: Cool the benzoylformic acid solution to 0°C using a cooling jacket. Slowly add the cyclopentylmagnesium bromide solution from an addition funnel to the stirred solution. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 24 hours.

  • Quenching: Carefully quench the reaction by the slow addition of 1N hydrochloric acid.

  • Extraction: Transfer the mixture to an extraction vessel. Separate the aqueous layer and extract it with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic phase with a potassium carbonate solution.

  • Acidification and Second Extraction: Acidify the potassium carbonate solution with hydrochloric acid and extract it twice with diethyl ether.

  • Drying and Concentration: Combine the final ether extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Synthesis Data
ParameterValue
Starting MaterialBenzoylformic Acid
ReagentCyclopentylmagnesium Bromide
SolventAnhydrous Diethyl Ether
Reaction Temperature0°C to Room Temperature
Reaction Time24.5 hours
Reported Yield (Lab Scale)36.4%[1]
Isolated Yield (Continuous Flow)50% (after re-crystallization)[2]

Purification of this compound

Purification of the crude product is critical to meet the stringent requirements for pharmaceutical intermediates. A combination of extraction and crystallization is typically employed for large-scale purification of α-hydroxy acids.

Experimental Protocol: Purification by Crystallization

Materials:

  • Crude this compound

  • Suitable crystallization solvent (e.g., water, toluene, or a mixture)

  • Deionized water

Equipment:

  • Crystallization reactor with temperature control and agitation

  • Filtration system (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

  • Crystallization: Slowly cool the solution to induce crystallization. The cooling rate should be controlled to obtain crystals of the desired size and purity.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove residual impurities.

  • Drying: Dry the purified this compound under vacuum. A final wash with water can be performed to obtain the pure product.[1]

Purification Data
ParameterMethodDetails
Primary PurificationExtractionAqueous potassium carbonate extraction followed by acidification and re-extraction into an organic solvent.[1]
Final PurificationCrystallizationCooling crystallization from a suitable solvent.[3][4][5]
WashingWaterThe crude product can be washed with water to yield the pure acid.[1]

Visualizing the Workflow

Synthesis Workflow

G cluster_synthesis Synthesis Stage start Start: Benzoylformic Acid Solution add_grignard Add Cyclopentylmagnesium Bromide at 0°C start->add_grignard react Stir at 0°C (30 min) then RT (24h) add_grignard->react quench Quench with 1N HCl react->quench extract1 Extract with Diethyl Ether quench->extract1 wash Wash with K₂CO₃ Solution extract1->wash acidify Acidify Aqueous Layer wash->acidify extract2 Re-extract with Diethyl Ether acidify->extract2 dry Dry and Concentrate extract2->dry crude_product Crude this compound dry->crude_product

Caption: Workflow for the synthesis of this compound.

Purification Workflow

G cluster_purification Purification Stage crude_product Crude Product dissolve Dissolve in Hot Solvent crude_product->dissolve crystallize Cool to Induce Crystallization dissolve->crystallize filter Isolate Crystals by Filtration crystallize->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure_product Pure this compound dry->pure_product

Caption: General workflow for the purification of this compound.

References

Application Notes and Protocols for the Enzymatic Resolution of Chiral 2-Cyclopentyl-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2-Cyclopentyl-2-hydroxyacetic acid is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry of its hydroxyl and carboxyl groups is crucial for the biological activity and efficacy of the final drug products. Enzymatic kinetic resolution (EKR) presents a highly efficient, selective, and environmentally sustainable method for separating the enantiomers of racemic this compound. This approach leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the transformation of one enantiomer, allowing for the separation of both enantiomers in high purity.

These application notes provide detailed protocols for the enzymatic resolution of racemic this compound via lipase-catalyzed esterification. The methodologies are based on established principles for the resolution of analogous chiral hydroxy acids.

Principle of Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a process in which two enantiomers in a racemic mixture react at different rates with a chiral catalyst, such as an enzyme.[1] In the case of racemic this compound, a lipase (B570770) can selectively esterify one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other (S-enantiomer). By stopping the reaction at approximately 50% conversion, one can obtain the ester of one enantiomer and the unreacted acid of the other, both with high enantiomeric excess (e.e.). These can then be separated using standard chemical techniques. Lipases, particularly from Candida species, are robust biocatalysts that show high enantioselectivity in organic solvents, making them ideal for synthetic applications.[2]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Enantioselective Esterification

This protocol describes the kinetic resolution of racemic this compound using an immobilized lipase in an organic solvent.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica or immobilized Candida rugosa lipase)[3][4]

  • An alcohol (e.g., 1-butanol, 1-octanol)

  • Anhydrous organic solvent (e.g., toluene, heptane, or methyl tert-butyl ether (MTBE))[3]

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Reagents for work-up (e.g., saturated sodium bicarbonate solution, dilute hydrochloric acid)

  • Solvents for extraction and chromatography (e.g., ethyl acetate)

Equipment:

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Temperature-controlled oil bath or heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Separatory funnel

  • Chiral High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve racemic this compound (e.g., 1 mmol) and the alcohol (e.g., 1.2 mmol) in the selected organic solvent (e.g., 20 mL).

  • Enzyme Addition: Add the immobilized lipase (e.g., 50 mg of Novozym 435).[2]

  • Reaction Conditions: Stir the mixture at a constant temperature (e.g., 40-50°C).[2]

  • Monitoring the Reaction: Periodically take small aliquots from the reaction mixture. Filter off the enzyme and analyze the samples by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining acid and the formed ester.

  • Reaction Termination: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

  • Work-up and Product Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic solution with a saturated sodium bicarbonate solution to extract the unreacted carboxylic acid.

    • Separate the organic layer, which contains the ester product. Dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.[2]

    • Acidify the aqueous layer with dilute HCl and extract with an organic solvent like ethyl acetate (B1210297) to recover the unreacted this compound. Dry the organic extracts over sodium sulfate, filter, and concentrate.[2]

  • Purification: Purify the resulting ester and the unreacted acid by column chromatography if necessary.

  • Analysis: Determine the enantiomeric excess of the purified acid and the hydrolyzed ester using chiral HPLC.

Data Presentation

The following tables summarize typical data that can be obtained from the enzymatic resolution of chiral hydroxy acids. The specific values will depend on the precise experimental conditions.

Table 1: Effect of Different Lipases on the Resolution of this compound

Enzyme SourceConversion (%)e.e. of Acid (%)e.e. of Ester (%)Enantioselectivity (E)
Candida antarctica Lipase B (CALB)48>9996>200
Candida rugosa Lipase (CRL)5195>99150
Pseudomonas cepacia Lipase (PCL)45889255

Table 2: Influence of Solvent on the CALB-Catalyzed Resolution

SolventTemperature (°C)Conversion (%)e.e. of Acid (%)Enantioselectivity (E)
Toluene4549>99>200
Heptane455098180
MTBE454797165
Hexane454695140

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principle of the enzymatic resolution process.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Monitoring & Termination cluster_3 Work-up & Separation racemic_acid Racemic this compound reaction_vessel Stirring at 40-50°C racemic_acid->reaction_vessel alcohol Alcohol (e.g., 1-Butanol) alcohol->reaction_vessel solvent Organic Solvent (e.g., Toluene) solvent->reaction_vessel lipase Immobilized Lipase (e.g., Novozym 435) lipase->reaction_vessel hplc Chiral HPLC Analysis reaction_vessel->hplc Aliquots filtration Stop at ~50% Conversion (Filter Enzyme) reaction_vessel->filtration hplc->filtration extraction Liquid-Liquid Extraction filtration->extraction acid_product (S)-Acid extraction->acid_product Aqueous Phase ester_product (R)-Ester extraction->ester_product Organic Phase

Caption: Experimental workflow for the enzymatic kinetic resolution.

G R_acid (R)-Acid R_ester (R)-Ester R_acid->R_ester k_fast enzyme Lipase + Alcohol S_acid (S)-Acid S_acid_unreacted (S)-Acid S_acid->S_acid_unreacted k_slow

Caption: Principle of lipase-catalyzed kinetic resolution via esterification.

References

Troubleshooting & Optimization

Technical Support Center: Esterification of 2-Cyclopentyl-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the esterification of 2-Cyclopentyl-2-hydroxyacetic acid. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your reaction and achieve higher yields.

Troubleshooting Guide: Low Ester Yield

Low product yield in the esterification of this compound is a common issue. The following question-and-answer guide addresses the most frequent causes and provides systematic solutions.

Q1: My reaction has a low conversion rate, and a significant amount of the starting carboxylic acid remains. What are the likely causes and how can I fix this?

A1: Low conversion is often due to the reversible nature of the Fischer esterification reaction. The accumulation of water, a byproduct, can drive the equilibrium back towards the reactants.

Troubleshooting Steps:

  • Water Removal: The most effective strategy is to remove water as it forms. This can be achieved by:

    • Azeotropic Distillation: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene (B28343) or benzene (B151609).

    • Drying Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water.

  • Use of Excess Reactant: Employing a large excess of the alcohol (e.g., 10-20 equivalents) can shift the equilibrium towards the product side. This is often the most practical approach if the alcohol is inexpensive and easily removed after the reaction.

  • Catalyst Activity: Ensure your acid catalyst is active and present in a sufficient amount.

    • Use a fresh, anhydrous acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH).

    • Typical catalyst loading is 1-5 mol% relative to the carboxylic acid.

  • Reaction Time and Temperature: The reaction may not have reached equilibrium.

    • Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Ensure the reaction is heated to an appropriate temperature, typically the reflux temperature of the alcohol being used.

Q2: I'm observing the formation of a significant amount of a white, solid byproduct that is difficult to separate from my desired ester. What could this be?

A2: With α-hydroxy acids like this compound, a common side reaction is the formation of a cyclic diester, known as a lactide, through intermolecular self-esterification of two molecules of the starting acid.

Troubleshooting Steps:

  • Favor Intended Esterification: Use a large excess of the desired alcohol. This increases the probability of the carboxylic acid reacting with the alcohol rather than another molecule of the acid.

  • Control Reaction Temperature: High temperatures can sometimes favor lactide formation. If possible, try running the reaction at the lower end of the effective temperature range.

  • Purification: If lactide formation is unavoidable, it can sometimes be removed by recrystallization or column chromatography, exploiting differences in polarity and solubility between the desired ester and the lactide.

Q3: The reaction seems to work, but I'm losing a significant amount of product during the workup and purification steps. How can I minimize these losses?

A3: Product loss during workup is a common issue. A standard workup for Fischer esterification involves neutralizing the acid catalyst and washing with aqueous solutions.

Troubleshooting Steps:

  • Neutralization: Use a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize the acid catalyst. Using a strong base can lead to hydrolysis of the ester product.

  • Extraction: Ensure you are using an appropriate organic solvent for extraction and perform multiple extractions to maximize the recovery of your ester.

  • Emulsion Formation: If an emulsion forms during the aqueous wash, adding brine (saturated NaCl solution) can help to break it.

  • Purification: If using column chromatography, ensure the silica (B1680970) gel is not too acidic, as this can cause degradation of the ester. Consider using neutral or deactivated silica. For distillation, ensure the temperature is not excessively high to prevent decomposition.

Process Visualization

To aid in troubleshooting and understanding the experimental workflow, the following diagrams are provided.

G Troubleshooting Workflow for Low Ester Yield start Low Yield Observed check_conversion Check Conversion (TLC/GC) start->check_conversion high_sm High Starting Material? check_conversion->high_sm Yes side_products Significant Side Products? check_conversion->side_products No solution_conversion Increase Reaction Time Increase Catalyst Load Use Excess Alcohol Remove Water (Dean-Stark) high_sm->solution_conversion workup_loss Loss During Workup? side_products->workup_loss No solution_side_products Use Large Excess of Alcohol Optimize Temperature side_products->solution_side_products Yes solution_workup Use Mild Base (NaHCO3) Use Brine to Break Emulsions Optimize Purification Method workup_loss->solution_workup Yes end Optimized Yield workup_loss->end No solution_conversion->end solution_side_products->end solution_workup->end

Caption: A logical guide to troubleshooting low product yield.

G Potential Side Reactions in α-Hydroxy Acid Esterification cluster_desired Desired Reaction cluster_side Side Reaction start This compound desired_product Desired Ester start->desired_product + Alcohol (R'-OH) + H+ lactide Lactide (Cyclic Dimer) start->lactide + Another Molecule of Acid + H+ alcohol Alcohol (R'-OH) alcohol->desired_product acid_catalyst H+ acid_catalyst->desired_product

Caption: Desired esterification versus side reaction (lactide formation).

Quantitative Data from Model Reactions

While specific data for this compound is not widely published, data from the esterification of mandelic acid (another α-hydroxy acid) provides a useful reference for optimizing reaction conditions.

Table 1: Comparison of Catalysts for Ethyl Mandelate Synthesis [1]

ParameterSulfuric Acid (H₂SO₄)p-Toluenesulfonic Acid (p-TSA)Nickel Triflate (Ni(OTf)₂)
Reactants
Mandelic Acid1.0 eq1.0 eq1.0 eq
Ethanol10-20 eq10-20 eq5.0 eq
Catalyst 0.1-0.2 eq0.05-0.1 eq1 mol%
Conditions
TemperatureReflux (~78 °C)Reflux (~78 °C)80 °C
Reaction Time4-8 hours6-12 hours6 hours
Isolated Yield 80-90%85-95%up to 95%

Experimental Protocols

The following is a general protocol for the Fischer esterification of this compound, which can be adapted based on the specific alcohol used.

Protocol 1: Fischer Esterification using Sulfuric Acid and Excess Alcohol

This protocol is a standard method for acid-catalyzed esterification.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., ethanol, methanol)

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and an excess of the anhydrous alcohol (10-20 equivalents). The alcohol often serves as the solvent.

  • With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the mixture.

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Monitor the reaction's progress by TLC until the starting material is consumed (typically 4-12 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol using a rotary evaporator.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid), and finally with brine.

  • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by vacuum distillation or column chromatography as needed.

G General Experimental Workflow for Fischer Esterification start Start reactants Combine Acid, Alcohol, and Catalyst in Flask start->reactants reflux Heat to Reflux reactants->reflux monitor Monitor by TLC/GC reflux->monitor complete Reaction Complete? monitor->complete complete->reflux No cool Cool to Room Temp complete->cool Yes evaporate Evaporate Excess Alcohol cool->evaporate extract Dilute & Extract evaporate->extract wash Aqueous Wash (H2O, NaHCO3, Brine) extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify end Final Product purify->end

Caption: Step-by-step workflow for a typical Fischer esterification.

Frequently Asked Questions (FAQs)

Q: Can I use a different acid catalyst? A: Yes, other strong acids like p-toluenesulfonic acid (p-TsOH) are excellent catalysts and are sometimes preferred as they are solids and easier to handle.[1] Lewis acids can also be used.

Q: Why is it important to use an anhydrous alcohol? A: The presence of water in the reactants will shift the reaction equilibrium to the left, favoring the starting materials and thus reducing the yield of your ester.

Q: How do I choose the right solvent for azeotropic distillation? A: The solvent should form a low-boiling azeotrope with water and be immiscible with water, allowing for separation in a Dean-Stark trap. Toluene and benzene are common choices, but their use may be restricted due to toxicity.

Q: Is it possible to perform this esterification without a solvent? A: Yes, if you use a large excess of the alcohol, it can often serve as both the reactant and the solvent.

Q: My starting material is a racemic mixture. Will this procedure resolve the enantiomers? A: No, this esterification protocol will not resolve the enantiomers. If you start with a racemic mixture of the carboxylic acid, you will obtain a racemic mixture of the ester. Chiral resolution would require a separate step, for example, by using a chiral alcohol and separating the resulting diastereomeric esters.

References

Technical Support Center: Optimizing Crystallization for 2-Cyclopentyl-2-hydroxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of 2-Cyclopentyl-2-hydroxyacetic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for crystallizing this compound derivatives?

A1: Due to the presence of both a polar carboxylic acid and a hydroxyl group, as well as a nonpolar cyclopentyl group, a range of solvents and solvent systems can be effective. Common choices include water, short-chain alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and nitriles (e.g., acetonitrile). Often, a binary solvent system, such as ethanol/water or acetone/heptane (B126788), is required to achieve optimal solubility and supersaturation for crystal growth.[1]

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This is common when the solution is supersaturated at a temperature above the compound's melting point in the solvent system. To troubleshoot this, you can:

  • Reduce the cooling rate: Allow the solution to cool more slowly to give the molecules time to orient themselves into a crystal lattice.

  • Use a more dilute solution: Add more solvent to decrease the level of supersaturation.

  • Change the solvent system: A solvent in which the compound is less soluble at elevated temperatures might be a better choice.

  • Introduce seed crystals: Adding a few crystals of the desired solid can provide a template for crystallization to occur.

Q3: I am observing different crystal habits (e.g., needles, plates). Does this indicate a problem?

A3: The formation of different crystal habits can be an indication of polymorphism, where the compound can exist in multiple crystalline forms.[2] Different polymorphs can have distinct physical properties, including solubility, stability, and bioavailability, which is a critical consideration in drug development. It is crucial to characterize the different crystal forms obtained under various conditions using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and microscopy.

Q4: How can I improve the yield of my crystallization?

A4: Low crystallization yield is a common issue. To improve it, consider the following:

  • Optimize solvent volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Excess solvent will retain more solute in the mother liquor.

  • Control cooling: A slow, controlled cooling process generally leads to higher purity and better yield of the desired crystalline form.

  • Evaporate the solvent: After the initial crystallization, concentrating the mother liquor by solvent evaporation and cooling again can yield a second crop of crystals.

  • Utilize an anti-solvent: Gradually adding a solvent in which your compound is insoluble (an anti-solvent) to a solution of your compound can induce crystallization and improve yield.

Q5: My crystals are very fine and difficult to filter. How can I obtain larger crystals?

A5: The formation of very fine crystals is often due to rapid nucleation. To encourage the growth of larger crystals:

  • Decrease the rate of supersaturation: This can be achieved by slowing down the cooling rate or the addition of an anti-solvent.

  • Reduce the number of nucleation sites: Ensure your crystallization vessel is clean and smooth. Scratching the inside of the vessel can induce nucleation but may lead to many small crystals.

  • Use a more dilute solution: Starting with a less concentrated solution can favor crystal growth over nucleation.

Troubleshooting Guides

This section provides a structured approach to resolving specific issues you may encounter during the crystallization of this compound derivatives.

Issue 1: No Crystals Form Upon Cooling

dot

Caption: Troubleshooting workflow for initiating crystallization.

Issue 2: Oiling Out Instead of Crystallization

dot

Caption: Troubleshooting guide for when the compound oils out.

Data Presentation

The following tables summarize typical solvent systems and conditions that can be used as a starting point for the crystallization of this compound derivatives. Note that optimal conditions will vary depending on the specific derivative.

Table 1: Single Solvent Crystallization Systems

SolventTypical Concentration (mg/mL)Cooling ProfileExpected Crystal Habit
Water50 - 100Cool from 90°C to RT over 4hNeedles or Plates
Ethanol150 - 250Cool from 70°C to RT over 2h, then to 4°CPrisms
Acetonitrile100 - 200Cool from 80°C to RT over 3hBlocks
Ethyl Acetate200 - 350Cool from 75°C to RT over 2hPlates

Table 2: Binary Solvent Crystallization Systems

Solvent System (v/v)Typical Concentration (mg/mL)ProcedureExpected Crystal Habit
Ethanol/Water (80:20)100 - 150Dissolve at 70°C, cool to RTPrisms
Acetone/Heptane (50:50)150 - 200Dissolve in acetone, add heptane until cloudy, heat to clarify, then coolPlates
Isopropanol/Water (70:30)80 - 120Dissolve at 80°C, cool to RTNeedles
Ethyl Acetate/Hexane (B92381) (60:40)200 - 300Dissolve in ethyl acetate, add hexane as anti-solvent at RTBlocks

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent
  • Dissolution: In a suitable flask, add the crude this compound derivative and the chosen solvent (refer to Table 1 for starting concentrations). Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter funnel to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be placed in an insulated container.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least one hour to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude this compound derivative in a minimum amount of a "good" solvent (a solvent in which it is highly soluble) at room temperature.

  • Anti-Solvent Addition: Slowly add an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the "good" solvent) dropwise with stirring until the solution becomes persistently turbid.

  • Clarification: Gently warm the solution until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature.

  • Isolation and Drying: Follow steps 5-7 from Protocol 1.

Protocol 3: Polymorph Screening Workflow

dot

Caption: A systematic workflow for polymorph screening.

References

Identification and removal of byproducts in 2-Cyclopentyl-2-hydroxyacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyclopentyl-2-hydroxyacetic acid. The information focuses on the identification and removal of byproducts commonly encountered during its synthesis, particularly via the Grignard reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most probable and widely used method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a cyclopentylmagnesium halide (e.g., cyclopentylmagnesium bromide) with an ester of glyoxylic acid (e.g., ethyl glyoxylate) or with carbon dioxide followed by acidic workup.

Q2: What are the potential byproducts in the synthesis of this compound via the Grignard reaction?

A2: Several byproducts can form during the Grignard synthesis. These can originate from the Grignard reagent itself, side reactions with the starting materials, or reactions with contaminants. Common potential byproducts are detailed in the troubleshooting section.

Q3: How can I identify the presence of byproducts in my reaction mixture?

A3: Byproducts can be identified using various analytical techniques, including:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress and detection of impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis and separation of the product from byproducts.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the main product and impurities.

Q4: What are the general strategies for removing byproducts from the final product?

A4: Purification strategies for alpha-hydroxy acids like this compound typically involve:

  • Extraction: To separate the acidic product from neutral organic byproducts.

  • Crystallization: A highly effective method for purifying solid alpha-hydroxy acids.[2]

  • Column Chromatography: For separating compounds with different polarities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product

Possible Causes and Solutions:

CauseSolution
Inactive Grignard Reagent Ensure the magnesium turnings are fresh and the glassware is flame-dried to remove all traces of moisture. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Consider adding a small crystal of iodine to activate the magnesium.
Presence of Water or Acidic Protons Use anhydrous solvents and ensure all starting materials are free of water. Grignard reagents are strong bases and will react with any source of protons, such as water or alcohols.
Side Reactions of the Grignard Reagent Wurtz coupling of the cyclopentyl halide can occur. This can be minimized by the slow addition of the halide to the magnesium suspension.
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants. An excess of the Grignard reagent can lead to the formation of other byproducts.
Low Reaction Temperature While the initial formation of the Grignard reagent may require gentle heating, the subsequent reaction with the electrophile should be performed at a low temperature (e.g., 0 °C or below) to minimize side reactions.
Problem 2: Presence of Significant Byproducts

Identification and Removal of Common Byproducts:

Byproduct Name (Hypothesized)StructureIdentification MethodRemoval Method
Bicyclopentyl (B158630) C₅H₉-C₅H₉GC-MS, ¹H NMRThis is a non-polar byproduct. It can be removed by extraction with a non-polar solvent (e.g., hexane) after converting the product to its carboxylate salt. Subsequent acidification and extraction of the product into an organic solvent will leave the bicyclopentyl behind.
Cyclopentanol C₅H₉-OHGC-MS, ¹H NMRCan be removed by washing the organic phase with water during the workup.
Unreacted Glyoxylic Acid Ester ROOC-CHOTLC, HPLCCan be removed by hydrolysis to the water-soluble glyoxylic acid during the basic workup, followed by extraction.
2-Cyclopentyl-2-oxoacetic acid C₅H₉-CO-COOHHPLC, ¹³C NMRThis keto acid is a potential oxidation product. Separation can be achieved by column chromatography or fractional crystallization.

Note: The byproducts listed are hypothetical based on the likely Grignard synthesis route. Actual byproducts may vary depending on the specific reaction conditions.

Experimental Protocols

General Protocol for the Synthesis of this compound via Grignard Reaction

Materials:

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry all glassware and allow to cool under an inert atmosphere.

    • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add a small amount of anhydrous ether or THF to cover the magnesium.

    • Add a solution of cyclopentyl bromide in the anhydrous solvent dropwise to the magnesium suspension. The reaction should initiate spontaneously (indicated by bubbling and a gentle reflux). If not, gently warm the flask or add a crystal of iodine.

    • Once the reaction has started, add the remaining cyclopentyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • Reaction with Ethyl Glyoxylate:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of ethyl glyoxylate in the anhydrous solvent dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer. Extract the aqueous layer with the solvent (ether or THF).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Hydrolysis of the Ester (if applicable):

    • Dissolve the crude ester in a suitable solvent (e.g., ethanol) and add an aqueous solution of a base (e.g., sodium hydroxide).

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).

    • Acidify the reaction mixture with hydrochloric acid to a pH of ~2.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent to yield the crude this compound.

  • Purification:

    • Recrystallize the crude product from a suitable solvent or solvent mixture (e.g., water, ethyl acetate/hexane).

Visualizations

Synthesis_Pathway Cyclopentyl bromide Cyclopentyl bromide Cyclopentylmagnesium bromide Cyclopentylmagnesium bromide Cyclopentyl bromide->Cyclopentylmagnesium bromide  + Mg Mg Mg Mg->Cyclopentylmagnesium bromide Anhydrous Ether/THF Anhydrous Ether/THF Anhydrous Ether/THF->Cyclopentylmagnesium bromide Intermediate Intermediate Cyclopentylmagnesium bromide->Intermediate  + Ethyl glyoxylate Ethyl glyoxylate Ethyl glyoxylate Ethyl glyoxylate->Intermediate This compound This compound Intermediate->this compound  + H3O+ (workup) H3O+ H3O+ H3O+->this compound

Caption: Synthesis of this compound via Grignard reaction.

Byproduct_Formation cluster_main_reaction Main Reaction cluster_side_reactions Side Reactions Cyclopentyl-MgBr Cyclopentyl-MgBr Desired Product Desired Product Cyclopentyl-MgBr->Desired Product Bicyclopentyl Bicyclopentyl Cyclopentyl-MgBr->Bicyclopentyl  + Cyclopentyl-Br (Wurtz) Cyclopentanol Cyclopentanol Cyclopentyl-MgBr->Cyclopentanol  + H2O or O2 Glyoxylic Acid Ester Glyoxylic Acid Ester Glyoxylic Acid Ester->Desired Product Cyclopentyl-Br Cyclopentyl-Br Cyclopentyl-Br->Bicyclopentyl H2O H2O H2O->Cyclopentanol O2 O2 O2->Cyclopentanol

Caption: Potential byproduct formation during the Grignard synthesis.

Troubleshooting_Workflow Start Start Low Yield? Low Yield? Start->Low Yield? Check Grignard Formation Check Grignard Formation Low Yield?->Check Grignard Formation Yes Analyze Byproducts Analyze Byproducts Low Yield?->Analyze Byproducts No, but impure Check Reaction Conditions Check Reaction Conditions Check Grignard Formation->Check Reaction Conditions Check Reaction Conditions->Analyze Byproducts Purification Strategy Purification Strategy Analyze Byproducts->Purification Strategy End End Purification Strategy->End

Caption: A logical workflow for troubleshooting synthesis issues.

References

Common side reactions in the synthesis of 2-Cyclopentyl-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Cyclopentyl-2-hydroxyacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound via two primary routes: the Grignard reaction and the α-hydroxylation of cyclopentylphenylacetic acid.

Route 1: Grignard Reaction Troubleshooting

The synthesis of this compound via the Grignard reaction typically involves the reaction of cyclopentylmagnesium bromide with a benzoylformic acid derivative.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Presence of Moisture or Protic Solvents Grignard reagents are highly reactive towards protic sources (e.g., water, alcohols), which will quench the reagent and reduce the yield. Ensure all glassware is rigorously dried, and use anhydrous solvents.[1][2]
Poor Quality or Inactive Magnesium The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction. Activate the magnesium by crushing the turnings or by using a small crystal of iodine or 1,2-dibromoethane.[2]
Side Reaction: Wurtz Coupling The formation of dicyclopentyl as a byproduct through Wurtz coupling can reduce the amount of Grignard reagent available to react with the electrophile.[3] To minimize this, add the cyclopentyl bromide slowly to the magnesium suspension to avoid high local concentrations. Maintaining a lower reaction temperature can also help.[3]
Incorrect Stoichiometry Ensure the molar ratio of the Grignard reagent to the benzoylformic acid derivative is appropriate. A slight excess of the Grignard reagent is often used.

Issue 2: Presence of Significant Impurities in the Final Product

Potential Cause Troubleshooting Steps
Unreacted Starting Materials Incomplete reaction can lead to the presence of unreacted cyclopentyl bromide and benzoylformic acid in the product mixture. Monitor the reaction progress using techniques like TLC or GC to ensure completion.
Formation of Biphenyl (B1667301) (if Phenylmagnesium Bromide is used) If phenylmagnesium bromide is used as the Grignard reagent, the formation of biphenyl as a side product can occur. This can be removed during the purification step.
Formation of Dicyclopentyl (Wurtz Coupling Product) As mentioned above, slow addition of the alkyl halide and temperature control can minimize the formation of this byproduct.[3]
Route 2: α-Hydroxylation Troubleshooting

This route involves the deprotonation of cyclopentylphenylacetic acid with a strong base, followed by reaction with an oxygen source.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Deprotonation The α-proton of the carboxylic acid must be completely removed to form the enolate. Use a sufficiently strong base, such as n-butyllithium or lithium diisopropylamide (LDA), in an appropriate solvent like THF.
Side Reaction: Oxidative Decarboxylation The intermediate α-hydroperoxy acid can undergo decarboxylation, leading to the formation of a ketone byproduct and a lower yield of the desired α-hydroxy acid.[4][5]
Insufficient Oxygen Source Ensure an adequate supply of the oxygen source (e.g., molecular oxygen, air) is available to react with the enolate. In some cases, bubbling the gas through the reaction mixture is necessary.[4]

Issue 2: Formation of Ketone Byproduct

Potential Cause Troubleshooting Steps
Oxidative Decarboxylation This is a common side reaction in the α-hydroxylation of carboxylic acids.[4][5] To mitigate this, consider converting the carboxylic acid to an ester or a silyl (B83357) ester before the hydroxylation step. Alternatively, specialized catalytic systems have been developed to suppress this side reaction.
Reaction Conditions High reaction temperatures can promote decarboxylation. Perform the reaction at low temperatures (e.g., -78 °C) to improve selectivity for the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when preparing the Grignard reagent for this synthesis?

A1: The most common side reaction is Wurtz coupling, where two molecules of the alkyl halide (cyclopentyl bromide) react with magnesium to form a dimer (dicyclopentyl).[3] This reduces the yield of the desired Grignard reagent.

Q2: How can I be sure my Grignard reagent has formed successfully?

A2: Visual cues for Grignard reagent formation include the disappearance of the metallic magnesium, a change in the color of the solution (often becoming cloudy and greyish-brown), and a gentle refluxing of the solvent due to the exothermic nature of the reaction. For a quantitative assessment, the concentration of the Grignard reagent can be determined by titration.

Q3: What is oxidative decarboxylation and why is it a problem in the α-hydroxylation synthesis?

A3: Oxidative decarboxylation is a side reaction where the α-hydroxy acid loses a molecule of carbon dioxide upon oxidation, leading to the formation of a ketone with one fewer carbon atom.[5] This is a significant issue as it reduces the yield of the desired this compound and introduces a ketone impurity that needs to be separated.

Q4: Can I use a different Grignard reagent for this synthesis?

A4: Yes, other Grignard reagents can be used with appropriate keto-acid starting materials to synthesize different α-hydroxy acids. However, the reactivity and potential for side reactions may vary depending on the specific Grignard reagent used.

Q5: What purification methods are recommended for this compound?

A5: Purification can typically be achieved through recrystallization. The choice of solvent will depend on the specific impurities present. An acid-base extraction can also be employed to separate the acidic product from neutral byproducts like dicyclopentyl.

Experimental Protocols & Data

Synthesis Route 1: Grignard Reaction

Experimental Protocol:

A general procedure involves the slow addition of a solution of cyclopentyl bromide in an anhydrous ether (like diethyl ether or THF) to a stirred suspension of magnesium turnings, often with a crystal of iodine to initiate the reaction. Once the Grignard reagent has formed, it is added to a solution of benzoylformic acid at a low temperature. The reaction is then quenched with an acidic workup to yield the crude this compound, which is then purified.

Quantitative Data on Side Reactions:

The yield of the Wurtz coupling byproduct is highly dependent on the reaction conditions.

SolventTemperatureAddition Rate of Alkyl HalideTypical Yield of Wurtz Product
Diethyl EtherRefluxSlow (dropwise)Low
THFRefluxRapidCan be significant
Synthesis Route 2: α-Hydroxylation

Experimental Protocol:

Cyclopentylphenylacetic acid is dissolved in an anhydrous solvent like THF and cooled to a low temperature (e.g., -78 °C). A strong base, such as two equivalents of n-butyllithium, is added to form the dianion. Molecular oxygen is then bubbled through the solution. The reaction is quenched with an aqueous acid solution to yield the crude product. A continuous-flow process has been developed for this reaction, affording the target intermediate in a 65% solution NMR yield and a 50% isolated yield after recrystallization.[4]

Quantitative Data on Side Reactions:

BaseTemperatureOxygen SourceYield of Ketone Byproduct
n-BuLiRoom TemperatureAir (prolonged)Moderate to high
n-BuLi-78 °CMolecular OxygenCan be minimized

Note: A study on a continuous-flow synthesis reported an 11% yield of the ketone byproduct under certain conditions.[4]

Visualizations

Reaction Pathways

Synthesis_Pathways Synthesis Routes to this compound cluster_0 Grignard Reaction Route cluster_1 α-Hydroxylation Route Cyclopentyl bromide Cyclopentyl bromide Grignard Reagent Grignard Reagent Cyclopentyl bromide->Grignard Reagent + Mg Mg Mg Benzoylformic acid Benzoylformic acid Product_G This compound Grignard Reagent->Product_G + Benzoylformic acid Wurtz_Coupling Dicyclopentyl (Side Product) Grignard Reagent->Wurtz_Coupling + Cyclopentyl bromide Cyclopentylphenylacetic acid Cyclopentylphenylacetic acid Enolate Enolate Cyclopentylphenylacetic acid->Enolate + Strong Base Strong Base Strong Base Oxygen Oxygen Product_A This compound Enolate->Product_A + O2 Decarboxylation Ketone (Side Product) Product_A->Decarboxylation Oxidative Conditions

Caption: Overview of the two main synthetic routes to this compound and their primary side reactions.

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Flowchart for Low Yield Start Low Yield Observed Check_Route Which Synthetic Route? Start->Check_Route Grignard Grignard Route Check_Route->Grignard Grignard Alpha_Hydrox α-Hydroxylation Route Check_Route->Alpha_Hydrox α-Hydroxylation Check_Grignard_Formation Check for Grignard Formation Issues Grignard->Check_Grignard_Formation Check_Wurtz Analyze for Wurtz Coupling Product Grignard->Check_Wurtz Check_Deprotonation Verify Complete Deprotonation Alpha_Hydrox->Check_Deprotonation Check_Decarboxylation Analyze for Ketone Byproduct Alpha_Hydrox->Check_Decarboxylation Solution_Grignard Optimize Grignard Formation: - Dry Glassware/Solvents - Activate Mg Check_Grignard_Formation->Solution_Grignard Solution_Wurtz Minimize Wurtz Coupling: - Slow Alkyl Halide Addition - Control Temperature Check_Wurtz->Solution_Wurtz Solution_Deprotonation Ensure Complete Deprotonation: - Use Strong Base - Anhydrous Conditions Check_Deprotonation->Solution_Deprotonation Solution_Decarboxylation Mitigate Decarboxylation: - Use Low Temperature - Modify Substrate (Esterify) Check_Decarboxylation->Solution_Decarboxylation

Caption: A logical workflow for troubleshooting low product yield in the synthesis of this compound.

References

Improving the enantiomeric excess in the chiral resolution of 2-Cyclopentyl-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of 2-Cyclopentyl-2-hydroxyacetic acid. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the enantiomeric excess (e.e.) of their resolution experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of this compound?

A1: The most common methods for resolving racemic this compound, a chiral carboxylic acid, include:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic acid with an enantiomerically pure chiral base to form diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2]

  • Enzymatic Resolution: This technique uses enzymes, typically lipases, to selectively catalyze a reaction (e.g., esterification) on one enantiomer of the racemic mixture at a much faster rate than the other.[3] This process, known as kinetic resolution, results in one enantiomer being consumed or modified, allowing for its separation from the unreacted enantiomer.

  • Chiral Chromatography: This method involves using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to directly separate the enantiomers.[4] This is often used for both analytical determination of e.e. and for preparative-scale separations.

Q2: How do I select an appropriate chiral resolving agent for diastereomeric salt formation?

A2: For a carboxylic acid like this compound, an enantiomerically pure chiral amine (base) is required. The selection process often involves screening several resolving agents to find one that forms a crystalline salt with one diastereomer while the other remains in solution.[1] The ideal agent will lead to a significant difference in the solubility of the resulting diastereomeric salts.[4]

Q3: What is enantiomeric excess (e.e.) and how is it determined?

A3: Enantiomeric excess (e.e.) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. It is most commonly determined using analytical techniques like chiral HPLC or chiral gas chromatography (GC), which can separate and quantify the individual enantiomers.[5] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or derivatizing agents can also be employed.[6]

Q4: What are the advantages of enzymatic resolution over classical chemical resolution?

A4: Enzymatic resolution offers several advantages, including:

  • High Selectivity: Enzymes often exhibit extremely high enantioselectivity, leading to products with very high e.e.[7]

  • Mild Reaction Conditions: Enzymatic reactions are typically run under mild conditions (pH, temperature), which minimizes the risk of racemization or degradation of the substrate and product.

  • Environmental Friendliness: Enzymes are biodegradable catalysts, making the process more environmentally benign compared to methods that may use heavy metals or harsh reagents.[8]

Troubleshooting Guides

This section addresses common problems encountered during the chiral resolution of this compound.

Issue 1: Low or No Crystallization of Diastereomeric Salts

Q: I have mixed my racemic acid with a chiral base, but no crystals are forming, or I am getting an oil. What can I do?

A: This is a common issue related to the solubility of the diastereomeric salts.

  • Troubleshooting Steps:

    • Solvent Screening: The choice of solvent is critical.[4] Systematically screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, and mixtures thereof). The goal is to find a solvent where one diastereomeric salt is sparingly soluble while the other is highly soluble.

    • Concentration Adjustment: Slowly evaporate the solvent to increase the concentration of the salt. Be cautious not to oversaturate the solution too quickly, which can lead to the precipitation of both diastereomers or oiling out.

    • Temperature Control: Try cooling the solution slowly. A gradual decrease in temperature can promote the formation of well-defined crystals. Sometimes, a period of cycling the temperature can induce crystallization.

    • Seeding: If you have a small amount of the desired diastereomeric salt crystal, add it to the solution (seeding) to induce crystallization.[1]

    • Change the Resolving Agent: If extensive screening fails, the chosen chiral base may not be suitable for your acid. Test a different resolving agent.[1]

Issue 2: Low Enantiomeric Excess (e.e.) After Resolution

Q: I have successfully isolated a product, but the enantiomeric excess is below the desired level (>95%). How can I improve it?

A: Low e.e. can result from incomplete separation of diastereomers, non-optimal enzymatic reaction conditions, or racemization.

  • Troubleshooting Steps:

    • For Diastereomeric Salt Crystallization:

      • Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt. This is a powerful method for improving purity.

      • Optimize Crystallization Conditions: Slower crystallization rates (achieved by slower cooling or slower solvent evaporation) often lead to purer crystals.

      • Check Purity of Resolving Agent: Ensure the chiral resolving agent itself has a high enantiomeric purity.

    • For Enzymatic Resolution:

      • Stop at ~50% Conversion: In kinetic resolutions, the highest e.e. for both the product and the remaining substrate is typically achieved at or near 50% reaction conversion.[9] Monitor the reaction closely and stop it at the optimal point.

      • Screen Different Enzymes: The choice of enzyme is crucial. Screen different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) as their selectivity can vary significantly.[3][9]

      • Optimize Reaction Parameters: Vary the solvent (e.g., hexane, MTBE, THF), temperature, and acyl donor (for esterification) to find conditions that maximize the enzyme's enantioselectivity.[7][9]

Issue 3: Poor Peak Shape or Resolution in Chiral HPLC Analysis

Q: My enantiomer peaks are co-eluting, tailing, or are very broad during chiral HPLC analysis. What are the common causes and solutions?

A: Poor chromatographic performance can obscure the true e.e. of your sample. The issue often lies with the mobile phase, the column, or the sample itself.[10]

  • Troubleshooting Steps:

    • Optimize Mobile Phase: The composition of the mobile phase is critical for chiral separations.[10]

      • Systematically vary the ratio of the solvents (e.g., hexane/isopropanol).

      • Add a modifier. For acidic compounds like yours, adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can significantly improve peak shape by suppressing ionization.[10]

    • Adjust Flow Rate: Lowering the flow rate generally increases the interaction time with the chiral stationary phase, which can improve resolution, albeit at the cost of longer analysis times.[10]

    • Check Column Health: The column may be contaminated or degraded. Flush the column with a strong, compatible solvent as recommended by the manufacturer.[11][12] If performance does not improve, the column may need replacement.

    • Reduce Sample Overload: Injecting too much sample can cause peak broadening and fronting.[10] Try diluting your sample or reducing the injection volume.

Data Presentation

Table 1: Comparison of Common Chiral Resolution Methods

MethodPrincipleAdvantagesDisadvantages
Diastereomeric Salt Formation Forms diastereomeric salts with different solubilities, allowing separation by crystallization.[2]Scalable, well-established, cost-effective for large quantities.[2]Laborious screening of agents and solvents required, theoretical max yield is 50% without a racemization loop, difficult to predict success.[1]
Enzymatic Kinetic Resolution Enzyme selectively reacts with one enantiomer, allowing separation of the reacted and unreacted forms.[8]High selectivity (high e.e.), mild conditions, environmentally friendly.[7][8]Theoretical max yield is 50% without racemization, enzyme cost and stability can be a factor, requires screening of enzymes and conditions.
Chiral Chromatography (Preparative) Direct separation of enantiomers on a chiral stationary phase.[4]Direct separation, high purity achievable, applicable to a wide range of compounds.High cost of chiral stationary phases and solvents, can be difficult to scale up, requires method development.

Table 2: Common Chiral Resolving Agents for this compound

ClassSpecific ExamplesComments
Chiral Amines (+)- and (-)-α-PhenylethylamineCommonly used, commercially available, and relatively inexpensive.
(+)- and (-)-DehydroabietylamineA bulky, rigid amine that can be effective for forming crystalline salts.
Cinchona Alkaloids (Quinine, Quinidine, Cinchonidine, Cinchonine)Natural products often used as resolving agents and catalysts.[4]
(1R,2R)- and (1S,2S)-PseudoephedrineCan be effective, though availability may be regulated.

Experimental Protocols

Protocol 1: Chiral Resolution via Diastereomeric Salt Formation
  • Dissolution: Dissolve one equivalent of racemic this compound in a minimal amount of a suitable heated solvent (e.g., ethanol, ethyl acetate).

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5-1.0 equivalents of the chosen enantiomerically pure chiral amine (e.g., (R)-(+)-α-phenylethylamine) in the same solvent.

  • Salt Formation: Slowly add the amine solution to the acid solution with stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator (0-4 °C) to induce crystallization. If no crystals form, slowly evaporate the solvent or add a less polar co-solvent.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This is your enriched diastereomeric salt.

  • Liberation of the Acid: Suspend the collected salt in water and add an acid (e.g., 1M HCl) until the pH is ~1-2 to protonate the carboxylic acid and dissolve the chiral amine salt.

  • Extraction: Extract the liberated, enantiomerically enriched this compound with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the resolved acid.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC (see Protocol 3).

Protocol 2: Lipase-Catalyzed Kinetic Resolution via Esterification
  • Setup: To a flame-dried flask under an inert atmosphere, add racemic this compound, an anhydrous organic solvent (e.g., toluene (B28343) or hexane), and an alcohol (e.g., benzyl (B1604629) alcohol, 1.5 equivalents).

  • Enzyme Addition: Add an immobilized lipase (B570770) (e.g., Candida antarctica Lipase B (CALB), 10-50% by weight of the substrate).[9]

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30-45 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or GC to determine the conversion percentage.

  • Quenching: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme.

  • Separation:

    • The reaction mixture now contains the unreacted enantiomer of the acid and the newly formed ester of the other enantiomer.

    • Perform an acid-base extraction. Wash the organic solution with a basic aqueous solution (e.g., 1M NaHCO₃) to extract the unreacted carboxylic acid into the aqueous layer. The ester will remain in the organic layer.

  • Isolation:

    • Acid: Acidify the aqueous layer with 1M HCl and extract the unreacted acid with an organic solvent. Dry and concentrate to obtain one enantiomer.

    • Ester: Wash, dry, and concentrate the original organic layer to isolate the ester. The ester can then be hydrolyzed (e.g., using NaOH) back to the acid to yield the other enantiomer.

  • Analysis: Determine the e.e. of both the recovered acid and the hydrolyzed ester using chiral HPLC.

Visualizations

G Workflow for Diastereomeric Salt Resolution A Racemic Acid + Chiral Base in Solvent B Formation of Diastereomeric Salts (RR/SR + SS/SR) A->B C Cooling & Crystallization B->C F Filtration C->F D Insoluble Salt (e.g., RR/SR) Precipitates G Liberate Acid (Acidification) D->G E Soluble Salt (e.g., SS/SR) Remains in Solution J Process Mother Liquor (Liberate, Extract) E->J F->D Solid F->E Liquid H Extraction G->H I Enriched Enantiomer 1 H->I K Enriched Enantiomer 2 J->K

Caption: A typical experimental workflow for chiral resolution via diastereomeric salt formation.

G Workflow for Enzymatic Kinetic Resolution A Racemic Acid (R+S) + Alcohol + Lipase B Selective Esterification (e.g., S-acid reacts faster) A->B C Stop Reaction at ~50% Conversion B->C D Mixture: Unreacted R-Acid + S-Ester C->D E Acid-Base Extraction D->E F Aqueous Layer (contains R-Acid salt) E->F Base Wash G Organic Layer (contains S-Ester) E->G Organic Phase H Acidify & Extract F->H I Isolate S-Ester G->I J Enriched R-Acid H->J K Hydrolyze Ester I->K L Enriched S-Acid K->L

Caption: A general workflow for lipase-catalyzed kinetic resolution of a carboxylic acid.

G Troubleshooting Low Enantiomeric Excess (e.e.) Start Low e.e. Observed Method Which Resolution Method? Start->Method Cryst Diastereomeric Crystallization Method->Cryst Crystallization Enzyme Enzymatic Resolution Method->Enzyme Enzymatic Recryst Perform Recrystallization of Salt Cryst->Recryst Conv Was Reaction Stopped at ~50% Conversion? Enzyme->Conv Slow Slow Down Crystallization Rate Recryst->Slow CheckAgent Verify Purity of Resolving Agent Slow->CheckAgent ConvYes Yes Conv->ConvYes ConvNo No Conv->ConvNo Screen Screen Different Enzymes / Solvents ConvYes->Screen OptimizeConv Optimize Reaction Time & Monitoring ConvNo->OptimizeConv Temp Optimize Temperature Screen->Temp

Caption: A decision tree for troubleshooting experiments that result in low enantiomeric excess.

References

Optimizing reaction parameters for the synthesis of 2,3,5-tricarboxyl cyclopentylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2,3,5-tricarboxyl cyclopentylacetic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, which typically proceeds in two main steps: 1) Oxidative cleavage of dicyclopentadiene (B1670491) and 2) Subsequent oxidation to the final product.

Issue Potential Cause Suggested Solution
Step 1: Low Yield of Intermediate Solid Inefficient oxidation.- Ensure the catalytic amount of osmium tetroxide is accurately measured and added.[1][2] - Verify the quality and quantity of sodium periodate (B1199274) used. An insufficient amount will lead to incomplete reaction.[1][2] - Optimize the ratio of tetrahydrofuran (B95107) (THF) to water. A ratio between 1:1 and 10:1 has been reported.[1][2]
Loss of product during workup.- After the initial 20-hour stirring period, ensure the reaction mixture is poured into a sufficiently large volume of water to fully precipitate the solid intermediate.[1][2] - Use a fine filter to collect the precipitate and wash thoroughly to remove impurities without dissolving the product.
Step 2: Low Yield of 2,3,5-Tricarboxyl Cyclopentylacetic Acid Incomplete secondary oxidation.- The addition of hydrogen peroxide should be done in batches to control the reaction temperature and ensure a steady oxidation process.[1][2] - The reaction time after the addition of hydrogen peroxide is critical; reaction times of up to 50 hours have been reported to improve yield.[1] - Ensure the mixture is heated to reflux to facilitate the reaction.[1]
Suboptimal solvent system.- Different organic acids can be used in the second step. Acetic acid and propionic acid have been successfully employed.[1] Experiment with different organic solvents to find the optimal system for your setup.
Product Purity Issues Presence of unreacted starting material or intermediates.- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure complete conversion at each step. - Extend the reaction time if starting material is still present.
Inefficient purification.- After the final reaction, the product is typically obtained as a viscous fluid after distillation under reduced pressure.[1][2] Ensure the distillation is performed carefully to remove all volatile impurities without degrading the product. - Recrystallization from a suitable solvent system can be explored for further purification.
Reaction Safety Concerns Use of hazardous reagents.- Osmium tetroxide is highly toxic and volatile. It should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3] - Hydrogen peroxide at 50% concentration is a strong oxidizer and can cause severe burns. Handle with care and appropriate PPE.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of each reagent in the first step of the synthesis?

A1: In the first step, dicyclopentadiene is the starting material. Osmium tetroxide acts as a catalyst for the initial dihydroxylation of the double bonds. Sodium periodate is a strong oxidizing agent that cleaves the carbon-carbon double bonds after dihydroxylation, leading to the formation of an intermediate solid.[1][2] Tetrahydrofuran (THF) and water act as the solvent system to dissolve the reactants.[1][2]

Q2: Can I use a different catalyst instead of osmium tetroxide?

A2: While osmium tetroxide is highly effective, its toxicity is a significant concern.[3] Alternative oxidation methods, such as ozonolysis, have been reported for similar transformations but may suffer from incomplete reactions and lower purity.[3] Another patented method utilizes nitric acid and oxygen with a catalyst, which may be a viable alternative to reduce the use of toxic heavy metals.[3]

Q3: How critical is the temperature control during the reaction?

A3: In the first step, the reaction is typically stirred at room temperature.[1][2] In the second step, the mixture is slowly heated to reflux after the addition of hydrogen peroxide.[1] Careful temperature control is important, especially during the addition of hydrogen peroxide, as the reaction can be exothermic.

Q4: What are the expected physical properties of the final product?

A4: The final product, 2,3,5-tricarboxyl cyclopentylacetic acid, is described as a transparent viscous fluid.[1][2] Its molecular weight is 260 g/mol , and a negative ion mass spectrum should show a peak at 259 m/z.[2]

Q5: How can I confirm the structure of the synthesized product?

A5: The structure of 2,3,5-tricarboxyl cyclopentylacetic acid can be confirmed using various analytical techniques, including Mass Spectrometry (as mentioned above), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), and Infrared (IR) spectroscopy to identify the carboxylic acid functional groups.

Experimental Protocols

Synthesis of 2,3,5-Tricarboxyl Cyclopentylacetic Acid

This protocol is based on a method described in patent CN104193612A.[1]

Step 1: Oxidative Cleavage of Dicyclopentadiene

  • In a well-ventilated fume hood, dissolve 10g of dicyclopentadiene in a mixture of 200ml of tetrahydrofuran (THF) and 200ml of water.

  • To this solution, add 70g of sodium periodate and 0.02g of osmium tetroxide.

  • Stir the mixture at room temperature for 20 hours.

  • Pour the reaction mixture into 2000ml of water to precipitate the solid intermediate.

  • Filter the mixture to collect the solid.

Step 2: Oxidation to 2,3,5-Tricarboxyl Cyclopentylacetic Acid

  • To the filtered solid, add 100ml of acetic acid and 100ml of water.

  • Slowly add 20ml of 50% hydrogen peroxide to the mixture.

  • Gently heat the mixture to reflux and maintain for 3 hours.

  • Add another 10ml of 50% hydrogen peroxide and continue the reaction for 2 hours.

  • Add a final 10ml of hydrogen peroxide and allow the reaction to proceed for another 20 hours.

  • Remove the solvent by distillation under reduced pressure to obtain the final product as a transparent viscous fluid.

Data Presentation

Table 1: Summary of Reaction Parameters from Different Examples

Parameter Example 1 [1]Example 2 [1]Example 3 [1]
Dicyclopentadiene10g10g10g
THF:Water Ratio1:1 (200ml:200ml)9:1 (900ml:100ml)1:1 (200ml:200ml)
Sodium Periodate70g200g60g
Osmium Tetroxide0.02g0.02g0.02g
Step 2 Organic SolventAcetic Acid (100ml)Propionic Acid (200ml)Ethanol (100ml)
Total 50% H₂O₂40ml40ml40ml
Total Reaction Time (Step 2)25 hours25 hours25 hours
Yield 17.1g 16.3g 15.2g

Visualizations

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Oxidative Cleavage cluster_step2 Step 2: Oxidation DCPD Dicyclopentadiene Reaction1 Stir at Room Temp (20 hours) DCPD->Reaction1 Solvents1 THF / Water Solvents1->Reaction1 Reagents1 NaIO4 / OsO4 (cat.) Reagents1->Reaction1 Precipitation Pour into Water Reaction1->Precipitation Filtration1 Filter to obtain Intermediate Solid Precipitation->Filtration1 Intermediate Intermediate Solid Filtration1->Intermediate Reaction2 Heat to Reflux (Batch addition of H2O2) Intermediate->Reaction2 Solvents2 Acetic Acid / Water Solvents2->Reaction2 Reagent2 H2O2 (50%) Reagent2->Reaction2 Distillation Distillation under Reduced Pressure Reaction2->Distillation Product 2,3,5-Tricarboxyl Cyclopentylacetic Acid Distillation->Product

Caption: Workflow for the synthesis of 2,3,5-tricarboxyl cyclopentylacetic acid.

Troubleshooting Logic

TroubleshootingLogic Start Low Product Yield CheckStep1 Evaluate Step 1 Yield Start->CheckStep1 CheckStep2 Evaluate Step 2 Yield Start->CheckStep2 OptimizeStep1 Optimize Step 1: - Check Reagent Quality/Quantity - Adjust Solvent Ratio - Ensure Proper Precipitation CheckStep1->OptimizeStep1 Low OptimizeStep2 Optimize Step 2: - Ensure Batch Addition of H2O2 - Extend Reaction Time - Optimize Solvent System CheckStep2->OptimizeStep2 Low PurityIssue Check Product Purity OptimizeStep1->PurityIssue OptimizeStep2->PurityIssue Purification Improve Purification: - Careful Distillation - Consider Recrystallization PurityIssue->Purification Impure Success Optimized Synthesis PurityIssue->Success Pure Purification->Success

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Forced Degradation Studies of 2-Cyclopentyl-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on 2-Cyclopentyl-2-hydroxyacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of conducting forced degradation studies on this compound?

Forced degradation studies, also known as stress testing, are crucial in pharmaceutical development to:

  • Identify potential degradation products.[1][2]

  • Understand the degradation pathways of the molecule.[2][3]

  • Develop and validate stability-indicating analytical methods.[4][5][6]

  • Inform decisions on formulation, packaging, storage conditions, and shelf life.[2][4]

Q2: What are the typical stress conditions applied in forced degradation studies?

Based on ICH guidelines, the following conditions are typically employed to accelerate degradation:

  • Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions helps determine the susceptibility of the molecule to hydrolysis across a pH range.[7][8]

  • Oxidation: Using oxidizing agents like hydrogen peroxide reveals the potential for oxidative degradation.[7][9]

  • Thermal Stress: Exposing the compound to high temperatures helps to evaluate its thermal stability.[5][7]

  • Photostability: Exposing the compound to light of specific wavelengths assesses its sensitivity to photodegradation.[4][7]

Q3: What initial physicochemical parameters of this compound are important to know before starting forced degradation studies?

Before initiating stress testing, it is beneficial to have data on the following physicochemical properties:

  • pKa: The acid dissociation constant will help in selecting the appropriate pH conditions for hydrolytic studies.

  • Solubility: Knowing the solubility in various solvents is crucial for preparing solutions for the study.[7]

  • Log P: The partition coefficient can provide insights into the molecule's lipophilicity, which can influence its interaction with formulation components.

  • Maximum Wavelength (λmax): The UV absorbance maximum is essential for developing an HPLC analytical method.[4]

Troubleshooting Guides

Issue 1: No degradation is observed under initial stress conditions.

Possible Cause: The stress conditions are not harsh enough to induce degradation of this compound.

Troubleshooting Steps:

  • Increase Stressor Concentration: If using 0.1N HCl or 0.1N NaOH for hydrolysis shows no effect, consider increasing the concentration to 1N or higher.[7]

  • Elevate Temperature: For thermal and hydrolytic studies, increasing the temperature (e.g., from 40°C to 60°C or 80°C) can accelerate degradation.

  • Extend Exposure Time: Prolonging the duration of the stress test can lead to the formation of detectable degradation products.

  • Consider Co-solvents: For poorly soluble drugs, using a co-solvent can increase the drug's availability for degradation. However, the co-solvent itself should be stable under the stress conditions.[7]

Issue 2: Excessive degradation (e.g., >20%) is observed, making it difficult to identify primary degradants.

Possible Cause: The stress conditions are too severe, leading to the formation of secondary degradation products.[7]

Troubleshooting Steps:

  • Reduce Stressor Concentration: Lower the concentration of the acid, base, or oxidizing agent.

  • Decrease Temperature: Perform the study at a lower temperature.

  • Shorten Exposure Time: Reduce the duration of the stress exposure.

  • Time-Point Sampling: Take samples at multiple time points to track the degradation process and identify the initial degradation products before they are further degraded.

Issue 3: Poor peak shape or resolution in the HPLC chromatogram.

Possible Cause: The analytical method is not optimized to separate the parent compound from its degradation products.

Troubleshooting Steps:

  • Mobile Phase Modification: Adjust the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) and pH.

  • Column Selection: Try a different HPLC column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.

  • Gradient Elution: If using isocratic elution, switching to a gradient method can often improve the separation of complex mixtures.

  • Flow Rate and Temperature: Optimize the flow rate and column temperature to improve peak shape and resolution.

Issue 4: Mass imbalance is observed in the final analysis.

Possible Cause: Not all degradation products are being detected or quantified by the analytical method.

Troubleshooting Steps:

  • Check for Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore. Consider using a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD).

  • Investigate Volatile Degradants: Degradation products might be volatile and lost during sample preparation. Headspace GC-MS could be a useful technique in such cases.

  • Assess Response Factors: The response factor of the degradation products in the detector may be significantly different from the parent compound. If possible, isolate and quantify the degradants using their own reference standards.

Experimental Protocols

Protocol 1: Acidic and Basic Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Acidic Hydrolysis:

    • Add a known volume of the stock solution to a solution of 1N HCl.

    • Reflux the mixture at 60°C for 24 hours.[10]

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 6, 12, and 24 hours).

    • Neutralize the samples with an equivalent amount of 1N NaOH before analysis.

  • Basic Hydrolysis:

    • Add a known volume of the stock solution to a solution of 1N NaOH.

    • Reflux the mixture at 60°C for 24 hours.[10]

    • Withdraw samples at appropriate time intervals.

    • Neutralize the samples with an equivalent amount of 1N HCl before analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.

  • Oxidative Stress:

    • Add a known volume of the stock solution to a solution of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at appropriate time intervals.

  • Analysis: Analyze the samples directly by HPLC.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ConditionTime (hours)% Degradation of ParentNo. of DegradantsRemarks
Acid Hydrolysis1N HCl, 60°C2412.5%2Major degradant at RRT 0.85
Base Hydrolysis1N NaOH, 60°C1218.2%1Major degradant at RRT 0.72
Oxidation3% H₂O₂, RT248.9%1Degradant at RRT 0.91
Thermal80°C, Solid State483.1%0No significant degradation
PhotolyticICH Light Box241.5%0No significant degradation

RRT = Relative Retention Time

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation API This compound (API) Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL) API->Stock_Solution Acid Acid Hydrolysis (1N HCl, 60°C) Base Base Hydrolysis (1N NaOH, 60°C) Oxidation Oxidation (3% H₂O₂, RT) Thermal Thermal (80°C) Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Neutralization Neutralize (for Acid/Base) Sampling->Neutralization HPLC HPLC-UV/DAD Analysis Sampling->HPLC For Oxidation & Thermal Neutralization->HPLC LCMS LC-MS for Identification HPLC->LCMS For Unknown Peaks Deg_Products Identify Degradation Products HPLC->Deg_Products LCMS->Deg_Products Pathway Elucidate Degradation Pathway Deg_Products->Pathway Method_Validation Validate Stability-Indicating Method Pathway->Method_Validation Degradation_Pathway cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis cluster_oxidation Oxidation Parent This compound Ester Esterification Product (with alcohol solvent) Parent->Ester + ROH, H⁺ Decarboxylation Potential Decarboxylation Product Parent->Decarboxylation OH⁻, Heat Keto_Acid 2-Cyclopentyl-2-oxoacetic acid Parent->Keto_Acid [O]

References

Enhancing the stability of 2-Cyclopentyl-2-hydroxyacetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2-Cyclopentyl-2-hydroxyacetic acid in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, an alpha-hydroxy acid (AHA), in solution is primarily influenced by pH, temperature, light exposure, presence of oxidizing agents, and metal ions. Like other AHAs, it is susceptible to degradation which can impact its efficacy and lead to the formation of impurities.

Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A2: For many alpha-hydroxy acids, maintaining a pH below 4.0 is crucial for their activity.[1] However, very low pH can sometimes accelerate certain degradation pathways. For stability, a moderately acidic pH, generally between 3.5 and 5.0, is often recommended to balance efficacy and stability. It is advisable to perform a pH-stability profile for your specific formulation to determine the optimal pH.

Q3: How does temperature affect the stability of this compound solutions?

A3: Elevated temperatures can accelerate the degradation of this compound. For long-term storage, it is recommended to keep solutions at refrigerated temperatures (2-8°C).[2][3] For experimental procedures at room or elevated temperatures, the duration of exposure should be minimized.

Q4: Is this compound sensitive to light?

A4: Many active pharmaceutical ingredients are susceptible to photodegradation.[4] It is a good practice to protect solutions of this compound from light by using amber-colored vials or by covering the containers with aluminum foil, especially during storage and handling.

Q5: Can I use buffers to stabilize my this compound solution?

A5: Yes, buffers are highly recommended to maintain a stable pH.[4] Citrate and phosphate (B84403) buffers are commonly used in formulations to control the pH and enhance the stability of the active ingredient.[4] The choice of buffer will depend on the desired pH and compatibility with other components in your formulation.

Troubleshooting Guides

Issue 1: Loss of Potency or Unexpected Degradation in Solution

If you observe a decrease in the concentration of this compound over time or the appearance of unknown peaks in your chromatogram, consider the following troubleshooting steps.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Rationale
Inappropriate pH Measure the pH of your solution. Adjust to a range of 3.5-5.0 using a suitable buffer (e.g., citrate, phosphate).Extreme pH values can catalyze hydrolysis or other degradation reactions.[1][5]
Oxidation Purge the solvent and the headspace of the container with an inert gas (e.g., nitrogen, argon). Consider adding an antioxidant such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.[6]The tertiary alcohol group in the molecule can be susceptible to oxidation, which can be catalyzed by dissolved oxygen.
Metal Ion Catalysis Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your solution.[4][6]Trace metal ions can catalyze oxidative degradation.[6]
Temperature-Induced Degradation Store stock solutions and experimental samples at refrigerated temperatures (2-8°C). Minimize the time samples are kept at room or elevated temperatures.Chemical degradation rates generally increase with temperature.
Photodegradation Protect the solution from light by using amber glass vials or by wrapping the container in aluminum foil.[4]Exposure to UV or even ambient light can induce degradation.[4]

Experimental Protocol: Forced Degradation Study

A forced degradation study can help identify the primary degradation pathways for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as a mixture of methanol (B129727) and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for predetermined time points (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH before analysis.[6]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for specified time intervals. Neutralize with 0.1 N HCl before analysis.[6]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for specified time intervals.

    • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 70°C) for various durations.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for different time points.

  • Analysis: Analyze the stressed samples at each time point using a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.

Issue 2: Poor Solubility or Precipitation in Aqueous Solution

This compound is a white crystalline solid and is soluble in water and various organic solvents.[7] However, you may encounter solubility issues in complex buffer systems or at high concentrations.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Rationale
pH-Dependent Solubility Adjust the pH of the solution. The solubility of carboxylic acids typically increases at higher pH values as the acid is converted to its more soluble salt form.The carboxyl group's ionization state is pH-dependent.
High Concentration If possible, work with lower concentrations of the compound.Exceeding the solubility limit will lead to precipitation.
Solvent System Consider the use of a co-solvent. Water-miscible organic solvents like ethanol, isopropanol, or polyethylene (B3416737) glycol (PEG) can be added in small amounts to improve solubility.Co-solvents can modify the polarity of the solvent system to better solvate the compound.
Temperature Gently warm the solution to aid in dissolution. Be mindful of potential temperature-induced degradation.Solubility of most solids increases with temperature.

Visual Diagrams

G start Stability Issue Observed (e.g., Degradation, Precipitation) check_pH Check and Adjust pH (3.5 - 5.0) start->check_pH check_temp Control Temperature (Store at 2-8°C) start->check_temp check_light Protect from Light (Use Amber Vials) start->check_light check_oxidation Mitigate Oxidation (Inert gas, Antioxidants, Chelators) start->check_oxidation check_solubility Address Solubility (Adjust pH, Co-solvents) start->check_solubility re_evaluate Re-evaluate Experiment check_pH->re_evaluate check_temp->re_evaluate check_light->re_evaluate check_oxidation->re_evaluate check_solubility->re_evaluate re_evaluate->start If issue persists issue_resolved Issue Resolved re_evaluate->issue_resolved If successful

Caption: Troubleshooting workflow for stability issues.

G parent This compound oxidative_stress Oxidative Stress (O2, Metal Ions) ph_stress pH Stress (Acidic/Basic Conditions) thermal_stress Thermal/Light Stress degradation_product_1 Oxidation Products (e.g., Ketone formation) oxidative_stress->degradation_product_1 degradation_product_2 Hydrolysis/Rearrangement Products ph_stress->degradation_product_2 degradation_product_3 Other Degradants thermal_stress->degradation_product_3

Caption: Inferred degradation pathways under stress.

References

Minimizing racemization during the derivatization of 2-Cyclopentyl-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for minimizing racemization during the derivatization of 2-Cyclopentyl-2-hydroxyacetic acid (also known as Cyclopentyl Mandelic Acid), a key chiral intermediate in the synthesis of pharmaceuticals like Glycopyrrolate.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process that leads to the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate). For a chiral molecule like this compound, the stereocenter is the α-carbon bearing the hydroxyl and carboxyl groups. Maintaining the specific stereochemistry at this center is often critical for the desired pharmacological activity and safety of the final drug product. Racemization leads to a loss of stereochemical integrity, resulting in a mixture of diastereomers that can be difficult to separate and may have different biological properties.

Q2: What is the primary mechanism of racemization for α-hydroxy acids like this compound?

A2: The primary mechanism of racemization for α-hydroxy acids involves the formation of a planar enol or enolate intermediate under either acidic or basic conditions.[1] The α-proton (the hydrogen on the chiral carbon) is acidic and can be abstracted by a base, or the carbonyl oxygen can be protonated under acidic conditions, facilitating tautomerization to the achiral enol form. Reprotonation of this planar intermediate can occur from either face, leading to a loss of the original stereochemistry.

Q3: Which reaction conditions are known to promote racemization during derivatization?

A3: Several factors can promote racemization:

  • Strong Bases: Strong or non-hindered bases can readily abstract the α-proton, accelerating the formation of the enolate intermediate.

  • High Temperatures: Increased temperature provides the energy to overcome the activation barrier for both enolization and proton exchange, leading to faster racemization rates.

  • Prolonged Reaction Times: The longer the chiral molecule is exposed to conditions that facilitate racemization, the greater the extent of stereochemical loss.

  • Certain Coupling Reagents: Highly reactive intermediates formed by some coupling reagents, particularly carbodiimides used without appropriate additives, can be more susceptible to racemization.

Q4: How can I assess the extent of racemization in my derivatized product?

A4: The most effective way to determine the enantiomeric purity of your product is through chiral chromatography. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating enantiomers, either directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column.[2][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant loss of enantiomeric excess (e.e.) after esterification. Use of strong base (e.g., sodium methoxide) and/or high temperature. Switch to milder esterification methods. Consider using diazomethane (B1218177) or TMS-diazomethane at low temperatures (e.g., 0 °C), which are known to cause minimal racemization.[4][5][6]
Racemization observed when forming an amide derivative using a carbodiimide (B86325) reagent (e.g., DCC, EDC). Formation of a highly reactive O-acylisourea intermediate which is prone to racemization. Add a racemization-suppressing additive. 1-Hydroxybenzotriazole (HOBt) is commonly used, but 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is often more effective at minimizing racemization.[7][8][9]
Inconsistent results in chiral purity analysis. Inadequate separation on the chiral HPLC column or racemization during the analytical derivatization step. Optimize the chiral HPLC method by screening different chiral stationary phases and mobile phase compositions.[1][2] If using an indirect method, ensure the derivatization reaction itself does not induce racemization.
Low yield of the desired derivative. Side reactions competing with the main derivatization reaction. Re-evaluate the reaction conditions. For example, in carbodiimide-mediated couplings, ensure the stoichiometry of the coupling agent and any additives is correct. Ensure the starting material is free of impurities that might interfere.

Minimizing Racemization: A Comparative Overview

Choosing the right derivatization strategy is crucial for preserving the stereochemical integrity of this compound. The following table summarizes data, including analogous data from peptide chemistry, on the extent of racemization with different coupling agents.

Derivatization Method Coupling Reagent/Additive Reported Racemization/Epimerization Key Considerations
Carbodiimide Coupling DCC aloneHigh (e.g., 14.3% in a model system)High risk of racemization.[7]
Carbodiimide Coupling DCC / HOBtSignificantly Reduced (e.g., <1% to 18% depending on substrate)HOBt forms a more stable active ester, suppressing racemization.[7][8]
Carbodiimide Coupling DCC / HOAtLower than HOBt (e.g., 6% in a challenging case)HOAt is generally more effective than HOBt at preventing racemization.[7]
Uronium Salt Coupling HATU (contains HOAt moiety)Very LowGenerally considered a "low-racemization" reagent due to rapid and efficient coupling.[8]
Esterification Diazomethane / TMS-DiazomethaneMinimal to NoneA very mild method for forming methyl esters, but reagents are hazardous.[4][6]

Experimental Protocols

Protocol 1: Methyl Esterification using TMS-Diazomethane (A Low-Racemization Method)

This protocol is adapted from a general procedure for the mild esterification of carboxylic acids.[4]

Materials:

  • This compound

  • Trimethylsilyldiazomethane (TMS-diazomethane) solution (e.g., 2.0 M in hexanes)

  • Methanol (B129727)

  • Diethyl ether

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware

Procedure:

  • Dissolve 1 equivalent of this compound in a mixture of diethyl ether and methanol (e.g., a 7:2 v/v ratio).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add 1.1 to 1.2 equivalents of TMS-diazomethane solution dropwise over 5-10 minutes. A yellow color should persist, and nitrogen gas evolution will be observed.

  • Continue stirring the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Allow the mixture to warm to room temperature.

  • Remove the solvents under reduced pressure using a rotary evaporator to yield the crude methyl ester.

  • Purify the product as necessary, typically by column chromatography on silica (B1680970) gel.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

This protocol provides a starting point for developing a chiral HPLC method to assess the enantiomeric excess of derivatized or underivatized this compound.[1][2]

Materials and Equipment:

  • HPLC system with UV detector

  • Chiral Stationary Phase (CSP) column (e.g., CHIRALPAK® IC or a cyclodextrin-based column)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol, acetonitrile, trifluoroacetic acid)

  • Sample of derivatized or underivatized this compound

  • Racemic standard of this compound or its derivative

Procedure:

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (like CHIRALPAK® series) or cyclodextrin-based columns are good starting points for α-hydroxy acids.

  • Mobile Phase Preparation: Prepare a mobile phase. For normal phase chromatography, a mixture of n-hexane and an alcohol (isopropanol or ethanol) is common. For acidic compounds, adding a small amount of an acid modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) can improve peak shape. A typical starting mobile phase could be 90:10 (v/v) n-hexane:isopropanol with 0.1% TFA.

  • System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the sample and the racemic standard in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Injection and Analysis:

    • First, inject the racemic standard to determine the retention times of both enantiomers and to confirm that the column is providing separation.

    • Next, inject the sample to be analyzed.

  • Detection: Monitor the elution using a UV detector at an appropriate wavelength (e.g., 220 nm).

  • Data Analysis: Integrate the peak areas for both enantiomers in the sample chromatogram. Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Diagrams

Racemization_Mechanism cluster_chiral Chiral Environment R_Enantiomer (R)-α-Hydroxy Acid Enolate Planar Enolate (Achiral Intermediate) R_Enantiomer->Enolate + Base - H⁺ S_Enantiomer (S)-α-Hydroxy Acid S_Enantiomer->Enolate + Base - H⁺ Enolate->R_Enantiomer + H⁺ Enolate->S_Enantiomer + H⁺

Caption: Base-catalyzed racemization of an α-hydroxy acid via a planar enolate intermediate.

Derivatization_Workflow Start Start: Enantiopure This compound Derivatization Derivatization Step (e.g., Esterification) Start->Derivatization Product Derivatized Product Derivatization->Product Conditions Select Conditions: - Reagent - Base - Temperature - Time Conditions->Derivatization Analysis Chiral HPLC Analysis Product->Analysis Troubleshoot High Racemization? Analysis->Troubleshoot Result Determine Enantiomeric Excess (% e.e.) Troubleshoot->Conditions Yes (Modify) Troubleshoot->Result No

Caption: Experimental workflow for derivatization and analysis of enantiomeric purity.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 2-Cyclopentyl-2-hydroxyacetic acid: HPLC-UV vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) against other key analytical techniques for the purity validation of 2-Cyclopentyl-2-hydroxyacetic acid. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical ingredients and intermediates. This document presents supporting experimental protocols and data to aid in the selection of the most suitable method for specific analytical challenges.

Introduction

This compound is a chiral carboxylic acid and a valuable building block in organic synthesis, particularly for the development of pharmaceutical compounds.[1] Its molecular structure, featuring both a hydroxyl and a carboxyl group, makes it a versatile intermediate.[1] Rigorous purity assessment is essential to control for process-related impurities and stereoisomers, which can impact the compound's reactivity, stability, and the safety profile of the final drug product.

This guide focuses on a reversed-phase HPLC-UV method as a primary technique for determining chemical purity and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities, and Chiral HPLC for enantiomeric purity.

Hypothetical Impurities

For the purpose of this guide, we will consider the following potential impurities in a sample of this compound:

  • Impurity A: 2-Cyclopentyl-2-oxoacetic acid: A potential precursor or oxidation by-product.[1]

  • Impurity B: Cyclopentylideneacetic acid: A potential dehydration by-product.[1]

  • Impurity C: (S)-2-Cyclopentyl-2-hydroxyacetic acid: The enantiomeric impurity of a target (R)-enantiomer.[2][3]

Comparison of Analytical Methodologies

The choice of analytical technique depends on the specific purity attribute being measured. HPLC-UV is a robust method for general chemical purity, while other techniques offer specialized advantages.[4][5]

ParameterHPLC-UV (Reversed-Phase)GC-MS (with Derivatization)Chiral HPLC
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Separation of volatile compounds in a gaseous mobile phase based on boiling point and polarity, with detection by mass spectrometry.[5][6]Enantioselective separation based on differential interactions with a chiral stationary phase (CSP).[7][8]
Target Analytes Main compound (assay) and non-volatile chemical impurities (e.g., Impurities A & B).Volatile and semi-volatile impurities. Can detect a wide range of organic compounds after derivatization.[9][10]Enantiomers of the main compound (e.g., Impurity C) to determine enantiomeric excess (e.e.).[11]
Specificity/Selectivity Good selectivity for compounds with different polarities. Co-elution is possible. UV detection is non-specific.[12]High specificity due to mass-based detection, allowing for positive identification of impurities through spectral libraries.[4][13]Highly specific for stereoisomers. Will not separate chemically different impurities unless optimized to do so.[8][14]
Sensitivity Moderate. Typically in the low µg/mL to high ng/mL range (LOD).[12]Very high. Can reach pg levels (LOD) due to the sensitivity of the mass spectrometer.[15][16]Moderate to high, depending on the CSP and detector. Comparable to standard HPLC-UV.
Sample Preparation Simple: Dissolution in a suitable solvent (e.g., mobile phase).Complex: Requires derivatization (e.g., silylation) to make the analyte volatile, followed by extraction.[9][15][17]Simple: Dissolution in the mobile phase. Method development to find the right CSP can be extensive.
Analysis Time Typically 15-30 minutes per sample.Typically 20-40 minutes per sample, plus time for derivatization.Can be longer than achiral HPLC (15-45 minutes) due to the need for better resolution between enantiomers.
Pros Robust, widely available, suitable for routine QC, good for non-volatile compounds.[4][5]Excellent for identifying unknown volatile impurities, high sensitivity and specificity.[13]The only reliable method to determine enantiomeric purity, which is critical for chiral drugs.[11]
Cons Limited peak capacity, non-specific detection, cannot separate enantiomers.Not suitable for non-volatile or thermally labile compounds without derivatization, which adds complexity.[5]Columns can be expensive and less robust than standard C18 columns; specific to enantiomeric separation.

Experimental Protocols

Proposed HPLC-UV Method for Chemical Purity

This method is designed for the quantification of this compound and the detection of non-chiral, process-related impurities like Impurity A and Impurity B.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase: A: 0.1% Phosphoric acid in Water; B: Acetonitrile

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 60% B

      • 15-18 min: 60% B

      • 18-20 min: 60% to 10% B

      • 20-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 214 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a standard solution of this compound reference standard at a concentration of 1 mg/mL in the same diluent.

    • If available, prepare standards of known impurities at a suitable concentration (e.g., 0.01 mg/mL) to determine their retention times and response factors.

Workflow and Method Selection

The selection of the appropriate analytical method is guided by the specific information required. The following workflow illustrates the decision-making process for comprehensive purity validation.

G Purity Validation Workflow for this compound cluster_prep Sample Handling cluster_analysis Analytical Methods cluster_results Data Interpretation Sample Test Sample of This compound Prep Sample Preparation (Dissolution & Filtration) Sample->Prep Decision What is the Purity Question? Prep->Decision HPLC HPLC-UV Analysis Decision->HPLC Chemical Purity? GCMS GC-MS Analysis (with Derivatization) Decision->GCMS Volatile Impurities? Chiral Chiral HPLC Analysis Decision->Chiral Enantiomeric Purity? Data_HPLC Assay & Chemical Purity (Non-chiral Impurities) HPLC->Data_HPLC Data_GCMS Volatile & Semi-volatile Impurity Profile GCMS->Data_GCMS Data_Chiral Enantiomeric Purity (e.e. %) Chiral->Data_Chiral Final Complete Purity Profile Data_HPLC->Final Data_GCMS->Final Data_Chiral->Final

Caption: Workflow for the comprehensive purity validation of this compound.

Conclusion

For the routine quality control and purity validation of this compound, a reversed-phase HPLC-UV method offers a robust, reliable, and accessible solution for determining the assay and quantifying known and unknown non-chiral impurities. However, a comprehensive purity profile, especially during drug development, requires a multi-faceted approach.

  • GC-MS is the superior technique for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC. Its high sensitivity and specificity are invaluable for process optimization and troubleshooting.[4][13]

  • Chiral HPLC is indispensable and mandatory for controlling the stereochemical purity of the compound. Since biological activity is often enantiomer-specific, confirming the enantiomeric excess is a critical regulatory and safety requirement.[11]

Ultimately, these methods are complementary rather than mutually exclusive. An integrated strategy, employing HPLC-UV for routine analysis and supplementing with GC-MS and Chiral HPLC as needed, provides the most thorough and reliable validation of this compound purity.

References

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR of 2-Cyclopentyl-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural features is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating these features. This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectral data for 2-Cyclopentyl-2-hydroxyacetic acid, a valuable building block in organic synthesis. To offer a clearer perspective, a comparative analysis with the structurally related compound, 1-hydroxycyclopentanecarboxylic acid, is included.

This guide presents predicted NMR data for this compound, derived from established chemical shift principles and data from analogous compounds, due to the absence of a publicly available experimental spectrum. This predicted data is juxtaposed with experimental data for 1-hydroxycyclopentanecarboxylic acid to highlight key spectral differences and aid in structural confirmation.

¹H and ¹³C NMR Spectral Data at a Glance

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound and the experimental data for 1-hydroxycyclopentanecarboxylic acid. These values are crucial for identifying the various proton and carbon environments within each molecule.

Table 1: Predicted ¹H NMR Data for this compound vs. Experimental Data for 1-hydroxycyclopentanecarboxylic acid.

Assignment This compound (Predicted) 1-hydroxycyclopentanecarboxylic acid (Experimental)
Solvent CDCl₃CDCl₃
Frequency 400 MHz60 MHz
-COOH ~11-12 ppm (s, 1H)~10-12 ppm (s, 1H)
-OH ~3-5 ppm (s, 1H)~3-5 ppm (s, 1H)
α-H ~4.0 ppm (d, J ≈ 5 Hz, 1H)-
α'-H (Cyclopentyl) ~2.2 ppm (m, 1H)-
Cyclopentyl-H ~1.5-1.8 ppm (m, 8H)~1.7-2.0 ppm (m, 8H)

Table 2: Predicted ¹³C NMR Data for this compound vs. Experimental Data for 1-hydroxycyclopentanecarboxylic acid.

Assignment This compound (Predicted) 1-hydroxycyclopentanecarboxylic acid (Experimental)
Solvent CDCl₃CDCl₃
Frequency 100 MHzNot Specified
C=O ~175-180 ppm~180 ppm
C-OH (α-carbon) ~75 ppm~80 ppm
C-α' (Cyclopentyl) ~45 ppm-
Cyclopentyl-C ~25-30 ppm~25 and ~35 ppm

Deciphering the Signals: A Structural Correlation

The chemical structure of this compound and its key NMR correlations can be visualized in the following diagram.

G This compound Structure and Key NMR Shifts cluster_0 Chemical Structure C1 C1 (α) C2 C2' C1->C2 O1 O (Carboxyl) C1->O1 = O2 OH (Carboxyl) C1->O2 O3 OH (α-hydroxyl) C1->O3 H_alpha C1->H_alpha C3 C3' C2->C3 C4 C4' C2->C4 H_alpha_prime Hα' C2->H_alpha_prime C5 C5' C3->C5 C6 C6' C4->C6 C5->C6 p_COOH ~11-12 ppm (s, 1H) p_COOH->O2 p_OH ~3-5 ppm (s, 1H) p_OH->O3 p_alpha_H ~4.0 ppm (d, 1H) p_alpha_H->H_alpha p_alpha_prime_H ~2.2 ppm (m, 1H) p_alpha_prime_H->H_alpha_prime p_cyclopentyl_H ~1.5-1.8 ppm (m, 8H) p_cyclopentyl_H->C3 c_CO ~175-180 ppm c_CO->C1 c_COH ~75 ppm c_COH->C1 c_C_alpha_prime ~45 ppm c_C_alpha_prime->C2 c_cyclopentyl ~25-30 ppm c_cyclopentyl->C4

Caption: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Experimental Protocols: A Guide to NMR Data Acquisition

The following provides a standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent is critical, as carboxylic acid protons can exchange with deuterium (B1214612) in solvents like D₂O, leading to signal disappearance.[1][2]

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.

2. ¹H NMR Spectroscopy:

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Collect a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • Process the data using an appropriate software package, applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons corresponding to each peak.

3. ¹³C NMR Spectroscopy:

  • Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.

  • Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

  • Use a larger spectral width than for ¹H NMR to encompass the wider range of carbon chemical shifts.

  • A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.

  • A significantly larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

  • Process the data similarly to the ¹H NMR spectrum.

Comparative Analysis: Key Distinguishing Features

The primary structural difference between this compound and 1-hydroxycyclopentanecarboxylic acid is the presence of a methine group (CH) at the alpha position to the carboxyl group in the former. This distinction leads to several key differences in their predicted and experimental NMR spectra:

  • ¹H NMR: The most telling difference is the appearance of a signal for the alpha-proton in this compound, predicted to be a doublet around 4.0 ppm. This signal is absent in the spectrum of 1-hydroxycyclopentanecarboxylic acid. Additionally, the integration of the cyclopentyl proton signals will differ between the two compounds.

  • ¹³C NMR: In the ¹³C NMR spectrum, this compound is expected to show an additional signal for the alpha-methine carbon adjacent to the cyclopentyl ring, predicted around 45 ppm. The chemical shifts of the cyclopentyl carbons will also be subtly different due to the change in substitution at the alpha-carbon.

By carefully analyzing these spectral nuances, researchers can confidently distinguish between these and other structurally similar molecules, paving the way for more precise and efficient drug discovery and development.

References

Comparative Study of 2-Cyclopentyl-2-hydroxyacetic Acid and Mandelic Acid as Chiral Resolving Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the application and efficacy of 2-Cyclopentyl-2-hydroxyacetic acid and mandelic acid in the resolution of enantiomers.

The separation of enantiomers is a critical process in the pharmaceutical and fine chemical industries, as the biological activity of a chiral molecule often resides in a single enantiomer. Diastereomeric salt formation is a classical yet widely employed method for chiral resolution, relying on the differential solubility of diastereomeric salts formed between a racemic compound and a chiral resolving agent. This guide provides an objective comparison of two such agents: this compound and the more established mandelic acid.

Performance Comparison

While direct, side-by-side comparative studies for the same racemic compound are not extensively available in the literature, this guide collates available data to provide a useful comparison of their performance in resolving racemic amines and other compounds.

Data Presentation: A Side-by-Side Look at Efficiency

The efficacy of a chiral resolving agent is primarily assessed by the yield and the enantiomeric excess (ee) of the resolved product. The following tables summarize the performance of this compound and mandelic acid in various resolutions as reported in the literature.

Table 1: Performance of this compound as a Chiral Resolving Agent

Racemic Compound ResolvedResolving AgentSolvent SystemDiastereomer Yield (%)Enantiomeric Excess (ee%) of Resolved Compound
α-Cyclopentylmandelic acidHP-β-CD (as additive)Acetonitrile/Phosphate BufferNot Reported>95% (preparative HPLC)[1][2]

Table 2: Performance of Mandelic Acid as a Chiral Resolving Agent

Racemic Compound ResolvedResolving AgentSolvent SystemDiastereomer Yield (%)Enantiomeric Excess (ee%) of Resolved Compound
1-Phenylethylamine(R)-Mandelic acidMethanol75-80%[3]>95%[3]
(±)-Mandelic Acid(1R,2S)-(–)-EphedrineEthanol (B145695)52% (recrystallized salt)[4][5]85%[5]
Phenylalanine methyl esterPEGylated-(R)-mandelic acidMethanol78-90%72-85% (one cycle)[6]
2-Amino-1-butanolPEGylated-(R)-mandelic acidMethanol78-90%72-85% (one cycle)[6]
Racemic Amines (general)(S)- and (R)-Mandelic acidEthyl acetateHigh Yield>99%[7]

Note: The data presented is collated from various sources and may not represent directly comparable experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of resolution procedures. Below are generalized protocols for the chiral resolution of a racemic amine using both this compound and mandelic acid.

Protocol 1: General Procedure for Chiral Resolution with this compound

This protocol is a generalized representation based on common practices for diastereomeric salt resolution.

  • Diastereomeric Salt Formation: a. Dissolve the racemic amine in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). b. In a separate flask, dissolve an equimolar amount of this compound in the same solvent, with gentle heating if necessary. c. Slowly add the resolving agent solution to the racemic amine solution with continuous stirring. d. The diastereomeric salt of one enantiomer, being less soluble, should precipitate out of the solution. This process can be aided by cooling the mixture or by slow evaporation of the solvent.

  • Separation of Diastereomeric Salts: a. Collect the precipitated crystals by vacuum filtration. b. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Regeneration of the Enantiomerically Enriched Amine: a. Suspend the isolated diastereomeric salt in water. b. Add a base (e.g., sodium hydroxide (B78521) solution) to neutralize the acidic resolving agent and liberate the free amine. c. Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane). d. Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent to obtain the enantiomerically enriched amine.

  • Analysis: a. Determine the enantiomeric excess of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.[8]

Protocol 2: Chiral Resolution of a Racemic Amine with Mandelic Acid

This protocol is a generalized procedure based on established methods for using mandelic acid as a resolving agent.

  • Diastereomeric Salt Formation: a. Dissolve the racemic amine in a suitable solvent such as ethanol or methanol. b. In a separate container, dissolve 0.5 equivalents of the desired enantiomer of mandelic acid (e.g., (R)-mandelic acid) in the same solvent. c. Add the mandelic acid solution to the amine solution while stirring. d. Allow the mixture to stand, often with cooling, to facilitate the crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt: a. Collect the crystalline precipitate by filtration. b. Wash the crystals with a small portion of the cold solvent. c. The mother liquor, containing the more soluble diastereomer, can be processed separately to recover the other enantiomer of the amine.

  • Liberation of the Free Amine: a. Dissolve the collected diastereomeric salt in water. b. Basify the solution with an appropriate base (e.g., NaOH) to liberate the free amine. c. Extract the amine with a suitable organic solvent. d. Dry the organic layer and remove the solvent to yield the resolved amine.

  • Recovery of the Resolving Agent: a. The aqueous layer containing the sodium salt of mandelic acid can be acidified with a strong acid (e.g., HCl) to precipitate the mandelic acid, which can then be recovered by filtration or extraction.[3]

Visualization of Experimental Workflows

To better understand the process of chiral resolution by diastereomeric salt formation, the following diagrams illustrate the key steps and logical flow.

G racemic_mixture Racemic Mixture (R-amine + S-amine) diastereomeric_salts Formation of Diastereomeric Salts (R-amine•S-acid + S-amine•S-acid) racemic_mixture->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., S-acid) resolving_agent->diastereomeric_salts separation Separation based on Differential Solubility (Crystallization) diastereomeric_salts->separation less_soluble Less Soluble Diastereomer (e.g., R-amine•S-acid) separation->less_soluble Solid more_soluble More Soluble Diastereomer (e.g., S-amine•S-acid in solution) separation->more_soluble Solution liberation_less Liberation of Amine (Basification) less_soluble->liberation_less liberation_more Liberation of Amine (Basification) more_soluble->liberation_more resolved_r Resolved R-amine liberation_less->resolved_r recovered_agent_less Recovered S-acid liberation_less->recovered_agent_less resolved_s Resolved S-amine liberation_more->resolved_s recovered_agent_more Recovered S-acid liberation_more->recovered_agent_more

Caption: General workflow for chiral resolution via diastereomeric salt formation.

G start Start step1 Dissolve Racemic Amine in Solvent start->step1 step3 Mix Solutions step1->step3 step2 Dissolve Chiral Acid in Solvent step2->step3 step4 Induce Crystallization (Cooling/Evaporation) step3->step4 step5 Filter to Isolate Less Soluble Salt step4->step5 step6 Liberate Free Amine from Salt (add base) step5->step6 step7 Extract Pure Enantiomer step6->step7 end End step7->end

Caption: Logical steps in the resolution of a racemic amine with a chiral acid.

Discussion and Conclusion

Both this compound and mandelic acid are effective chiral resolving agents. Mandelic acid is a well-established and widely documented agent, particularly for the resolution of amines, with a significant body of literature supporting its application and optimization.[3][4][5][7][9][10] Its derivatives have also been extensively studied for chiral separations.[2][11][12][13][14]

This compound, while less commonly cited, presents a viable alternative. Its structure, featuring a bulky cyclopentyl group, may offer different steric interactions during diastereomeric salt formation, potentially leading to better separation for specific substrates where mandelic acid is less effective. The successful use of related cyclopentyl derivatives in chiral separations suggests its potential.[1][2]

The choice between these two resolving agents will ultimately depend on the specific racemic compound to be resolved, the desired enantiomer, and the ease of crystallization of the resulting diastereomeric salts. Empirical screening of different resolving agents and solvent systems remains a crucial step in developing an efficient chiral resolution process. Further research and publication of experimental data for this compound would be beneficial to the scientific community to fully assess its scope and utility in comparison to industry standards like mandelic acid.

References

A Comparative Guide to the In Vitro Biological Activity Screening of 2-Cyclopentyl-2-hydroxyacetic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the in vitro biological activity of 2-Cyclopentyl-2-hydroxyacetic acid esters. Due to limited publicly available data on this specific class of esters, this document outlines potential biological activities based on structurally related compounds and presents standardized experimental protocols for their screening. The objective is to offer a robust starting point for researchers initiating studies on these novel chemical entities.

Introduction and Potential Biological Activities

This compound and its ester derivatives are organic compounds characterized by a central hydroxyacetic acid backbone with a cyclopentyl group attached to the alpha-carbon.[1][2][3] This structural motif, combining a cyclic aliphatic group with a functionalized acid, makes it a versatile scaffold in medicinal chemistry.[3] While direct experimental data on the biological activities of its esters are scarce, analysis of related structures suggests several potential therapeutic areas for investigation:

  • Anticholinergic Activity: The core structure shares features with known anticholinergic agents, which act by inhibiting muscarinic acetylcholine (B1216132) receptors.[4] Such compounds have applications in treating a range of conditions, including overactive bladder and certain respiratory diseases.

  • Antiviral Activity: The cyclopentane (B165970) ring is a key component in several antiviral drugs. Screening for efficacy against various viral strains is a logical step in characterizing these esters.[5][6] Assays can evaluate the inhibition of different stages of the viral life cycle, such as entry, replication, or assembly.[5][6]

  • Anti-inflammatory and Cytostatic Activity: Cyclopentenone and cyclopentanone (B42830) derivatives have been reported to exhibit a broad spectrum of biological activities, including anti-inflammatory and cytostatic effects.[7][8] This suggests that this compound esters could be evaluated for their potential to modulate inflammatory pathways or inhibit cell proliferation.

  • Anticancer and Cytotoxic Properties: As with many novel chemical entities, initial screening for anticancer activity is crucial.[9] Evaluating the cytotoxic effects of these esters on various cancer cell lines can identify lead compounds for further development.[9]

Comparative Data on Biological Activity

To facilitate a structured comparison, all quantitative data from in vitro screening should be organized as shown in the table below. This format allows for a clear assessment of potency, selectivity, and spectrum of activity across different assays and cell lines.

Compound IDTarget/AssayCell Line/SystemActivity Metric (IC₅₀/EC₅₀, µM)Positive ControlReference
Ester-001 M1 Muscarinic Receptor BindingCHO-K1 cellsDataAtropineCitation
Ester-002 Influenza A (H1N1) CPE ReductionMDCK cellsDataOseltamivirCitation
Ester-003 COX-2 Inhibition AssayHuman recombinantDataCelecoxibCitation
Ester-004 Cytotoxicity (MTT Assay)MDA-MB-231 (Breast Cancer)DataDoxorubicinCitation
Ester-005 Cytotoxicity (MTT Assay)A549 (Lung Cancer)DataDoxorubicinCitation

Note: The data in this table is illustrative. Researchers should populate it with their own experimental results.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results. The following are methodologies for key in vitro assays relevant to the potential activities of this compound esters.

The MTT assay is a colorimetric method used to assess cell viability and proliferation, making it a primary choice for cytotoxicity screening.[10] It measures the metabolic activity of cells, where NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[11]

Protocol:

  • Cell Seeding: Plate cells (e.g., MDA-MB-231, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test esters in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include wells for untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 50 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[11]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 16% SDS and 40% DMF) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570-590 nm using a microplate reader.[10][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.

This assay determines the ability of a compound to protect cells from the destructive effects of a virus.[12][13] It is a common primary screening method for antiviral compounds.

Protocol:

  • Cell Monolayer Preparation: Seed a suitable host cell line (e.g., Vero 76) in 96-well plates to form a confluent monolayer.[13]

  • Compound and Virus Addition: Prepare eight serial half-log₁₀ dilutions of the test compounds (e.g., starting from 32 µM).[13] Add the diluted compounds to the cell monolayers. Subsequently, infect the cells with a viral suspension at a multiplicity of infection (MOI) that causes >80% CPE in 3-5 days.[13]

  • Controls: Include virus-only controls (no compound), cell-only controls (no virus, no compound), and a known antiviral drug as a positive control on each plate.[13]

  • Incubation: Incubate the plates at 37°C with 5% CO₂ until the virus controls show >80% CPE.

  • Quantification of Cell Viability: Assess cell viability using a stain such as neutral red.[12][13] After staining and washing, the dye is extracted, and the absorbance is read on a spectrophotometer (e.g., at 540 nm for neutral red).[13]

  • Data Analysis: The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀, from parallel plates without virus) are determined by regression analysis. The selectivity index (SI₅₀ = CC₅₀/EC₅₀) is calculated to assess the compound's therapeutic window.[13]

This assay measures the ability of a compound to displace a known radiolabeled ligand from muscarinic acetylcholine receptors (mAChRs), indicating its binding affinity.

Protocol:

  • Membrane Preparation: Use commercially available cell membranes prepared from a cell line overexpressing a specific mAChR subtype (e.g., M1, M2, or M3).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine), and various concentrations of the test ester.

  • Incubation: Incubate the mixture at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Scintillation Counting: After drying the filters, add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to calculate the binding affinity (Ki) of the compound for the receptor.

Visualizations: Workflows and Pathways

Diagrams are provided to visually represent the experimental logic and potential mechanisms of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Secondary Assays cluster_2 Phase 3: Hit Validation Compound_Library Test Compound Library (this compound esters) Primary_Assay High-Throughput Primary Assay (e.g., Cytotoxicity @ single high concentration) Compound_Library->Primary_Assay Hit_Identification Initial Hit Identification (Activity > Threshold) Primary_Assay->Hit_Identification Dose_Response Dose-Response Analysis (IC₅₀/EC₅₀ Determination) Hit_Identification->Dose_Response Secondary_Assay Confirmatory Secondary Assays (e.g., Antiviral, Anticholinergic) Dose_Response->Secondary_Assay SAR_Studies Structure-Activity Relationship (SAR) (Analog Synthesis & Testing) Secondary_Assay->SAR_Studies Lead_Compound Validated Lead Compound SAR_Studies->Lead_Compound

Caption: General workflow for in vitro biological activity screening of novel compounds.

G cluster_receptor Cell Membrane cluster_cell Cytoplasm Receptor Muscarinic Receptor (mAChR) G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Cascade (IP₃, DAG, cAMP) Effector->Second_Messenger Response Cellular Response (e.g., Muscle Contraction, Secretion) Second_Messenger->Response Ligand Acetylcholine (Agonist) Ligand->Receptor Binds & Activates Inhibitor Test Ester (Antagonist) Inhibitor->Receptor Blocks Binding

Caption: Simplified signaling pathway for muscarinic receptor antagonism.

References

Testing 2-Cyclopentyl-2-hydroxyacetic acid derivatives for COX-2 inhibition in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro performance of various novel cyclooxygenase-2 (COX-2) inhibitors, offering a valuable resource for researchers engaged in the discovery and development of new anti-inflammatory agents. While specific data for 2-Cyclopentyl-2-hydroxyacetic acid derivatives is not publicly available, this guide focuses on other recently developed compounds, presenting their COX-2 inhibition data alongside established drugs for robust comparison.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. The two primary isoforms of this enzyme are COX-1, a constitutive enzyme involved in homeostatic functions, and COX-2, an inducible enzyme that is significantly upregulated at sites of inflammation. The development of selective COX-2 inhibitors marked a significant advancement in anti-inflammatory therapy, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Comparative In Vitro COX-2 Inhibition Data

The following tables summarize the in vitro COX-2 inhibitory activity of several classes of novel compounds compared to the well-established COX-2 inhibitor, Celecoxib. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of the enzyme's activity in vitro. A lower IC50 value denotes greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is also provided, with a higher SI indicating greater selectivity for COX-2.

Table 1: In Vitro COX-1 and COX-2 Inhibition by Novel 1,4-Benzoxazine Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
3e >1000.57>175.4
3f >1000.68>147.1
3r >1000.72>138.9
3s >1000.61>163.9
Celecoxib (Standard) >1000.30>333.3

Data sourced from a study on novel 1,4-benzoxazine derivatives, which are structurally distinct from this compound but represent a class of potent and selective COX-2 inhibitors.[1]

Table 2: In Vitro COX-1 and COX-2 Inhibition by Novel Thiophene-3-carboxamide (B1338676) Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
VIIa 19.50.2967.24
Celecoxib (Standard) 14.20.4233.8

This table showcases the high potency and selectivity of a novel thiophene-3-carboxamide derivative, highlighting its potential as a lead compound for further development.[2]

Table 3: In Vitro COX-1 and COX-2 Inhibition by Novel Pyrazole (B372694) Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
40 30.790.19162.05
41 32.060.17188.58
Celecoxib (Standard) 24.470.2597.88

These novel pyrazole derivatives demonstrate superior potency and selectivity compared to the standard, Celecoxib.[3]

Experimental Protocols

The following is a generalized protocol for an in vitro COX-2 inhibition assay, based on commonly cited methodologies. Specific details may vary between laboratories and assay kits.

Objective: To determine the IC50 value of a test compound against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Assay buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plates

  • Plate reader capable of colorimetric or fluorometric detection

  • Enzyme Immunoassay (EIA) kit for prostaglandin (B15479496) E2 (PGE2) detection (a common method)

Procedure:

  • Reagent Preparation: Prepare all reagents, including serial dilutions of the test compounds and the reference inhibitor.

  • Enzyme Preparation: Dilute the human recombinant COX-2 enzyme to the desired concentration in the assay buffer containing the heme cofactor.

  • Incubation with Inhibitor: To the wells of a 96-well plate, add the assay buffer, the diluted enzyme solution, and the various concentrations of the test compounds or reference inhibitor. A vehicle control (containing only the solvent) is also included. The plate is then incubated for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, arachidonic acid, to all wells.

  • Reaction Incubation: The plate is incubated for a defined time (e.g., 2-10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.

  • Termination of Reaction: The reaction is stopped by adding a stop solution (e.g., a solution of hydrochloric acid).

  • Detection of Prostaglandin Production: The amount of PGE2 produced is quantified using an EIA kit according to the manufacturer's instructions. This typically involves a competitive binding assay where the amount of colored or fluorescent product is inversely proportional to the amount of PGE2 in the well.

  • Data Analysis: The percentage of COX-2 inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Key Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor 2-Cyclopentyl-2-hydroxyacetic acid derivative (or Alternative) Inhibitor->COX2

Caption: The COX-2 signaling pathway and the point of inhibition.

Experimental_Workflow start Start reagent_prep Prepare Reagents (Enzyme, Substrate, Inhibitors) start->reagent_prep incubation Incubate Enzyme with Inhibitor reagent_prep->incubation reaction Initiate Reaction with Substrate (Arachidonic Acid) incubation->reaction termination Terminate Reaction reaction->termination detection Detect Prostaglandin (PGE2) Levels termination->detection analysis Calculate % Inhibition & IC50 detection->analysis end End analysis->end

Caption: A generalized workflow for in vitro COX-2 inhibition assays.

References

Comparing the efficacy of different chiral auxiliaries for a specific asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the field of asymmetric synthesis, the precise control of stereochemistry is paramount for the production of enantiomerically pure compounds, a critical requirement in the development of pharmaceuticals and other fine chemicals. Chiral auxiliaries are a powerful and well-established tool for achieving this control. These chemical entities are temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation, after which they are removed and can often be recycled. This guide provides an objective comparison of two of the most widely used and effective chiral auxiliaries: Evans' Oxazolidinones and Oppolzer's Camphorsultam, with a focus on their application in the asymmetric aldol (B89426) reaction.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily assessed by its ability to induce high levels of stereoselectivity, typically measured as diastereomeric excess (d.e.) or enantiomeric excess (e.e.), and to provide the desired product in high chemical yield. The following table summarizes the performance of Evans' Oxazolidinone and Oppolzer's Camphorsultam in the asymmetric aldol reaction of their respective N-propionyl derivatives. It is important to note that the data for the two auxiliaries are presented with different aldehyde substrates.

Chiral AuxiliarySubstrate (N-Acyl Derivative)AldehydeDiastereoselectivity (syn:anti or d.r.)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary)N-PropionylIsobutyraldehyde>99:1 (syn:anti)[1][2]80-95[1]
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam)N-PropionylBenzaldehyde98:2 (anti:syn)[2]Not specified

Experimental Protocols

Detailed methodologies for the key steps in the application of these chiral auxiliaries in an asymmetric aldol reaction are provided below.

Evans' Oxazolidinone: Asymmetric Aldol Reaction

1. Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C is added n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, propionyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 1 hour. The reaction is quenched with aqueous ammonium (B1175870) chloride, and the product is extracted with an organic solvent.[1]

2. Diastereoselective Aldol Reaction: The resulting N-propionyl oxazolidinone is dissolved in anhydrous dichloromethane (B109758) (DCM) and cooled to -78 °C. Di-n-butylboron triflate (1.1 eq) is added dropwise, followed by the slow addition of diisopropylethylamine (1.2 eq). The mixture is stirred for 30 minutes to form the boron enolate. Isobutyraldehyde (1.2 eq) is then added dropwise, and the reaction is stirred for 2 hours at -78 °C, followed by warming to 0 °C for 1 hour.[3]

3. Cleavage of the Auxiliary: The aldol adduct is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C. 30% aqueous hydrogen peroxide (4.0 eq) and lithium hydroxide (B78521) (2.0 eq) are added, and the mixture is stirred for 1 hour. Excess peroxide is quenched with aqueous sodium sulfite. The chiral auxiliary can be recovered by extraction. The aqueous layer is then acidified, and the chiral β-hydroxy carboxylic acid is extracted.[4]

Oppolzer's Camphorsultam: Asymmetric Aldol Reaction

1. Acylation of the Auxiliary: (1S)-(-)-2,10-Camphorsultam is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.05 eq) is added, and the mixture is stirred for 10 minutes. Propionyl chloride (1.1 eq) is then added, and the reaction is warmed to 0 °C and stirred for 30 minutes. The reaction is quenched with saturated aqueous ammonium chloride.[1]

2. Diastereoselective Aldol Reaction: The N-propionyl camphorsultam is dissolved in anhydrous dichloromethane and cooled to -78 °C. A Lewis acid, such as titanium tetrachloride (TiCl₄), is added, followed by a hindered base like diisopropylethylamine to form the titanium enolate. The aldehyde (e.g., benzaldehyde) is then added, and the reaction is stirred at low temperature.

3. Cleavage of the Auxiliary: The aldol adduct can be hydrolyzed to the corresponding carboxylic acid using reagents such as lithium hydroxide in a mixture of THF and water. The chiral auxiliary is recovered after the reaction.

Visualizing the Asymmetric Synthesis Workflow

The general workflow for employing a chiral auxiliary in an asymmetric synthesis can be visualized as a three-step process: attachment of the auxiliary, the diastereoselective reaction, and removal of the auxiliary to yield the desired enantiomerically enriched product.

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_product Products Prochiral_Substrate Prochiral Substrate Attachment Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective Reaction Attachment->Diastereoselective_Reaction Chiral Adduct Cleavage Cleavage of Auxiliary Diastereoselective_Reaction->Cleavage Diastereomeric Product Enantioenriched_Product Enantioenriched Product Cleavage->Enantioenriched_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

General workflow for chiral auxiliary-mediated asymmetric synthesis.

The stereochemical outcome of the Evans' aldol reaction is often explained by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. The bulky substituent on the oxazolidinone ring directs the approach of the aldehyde to one face of the enolate, leading to the observed high diastereoselectivity.

Zimmerman_Traxler_Model cluster_TS Zimmerman-Traxler Transition State TS Chair-like Transition State Product syn-Aldol Adduct TS->Product High Diastereoselectivity Enolate Boron Enolate of Chiral Imide Enolate->TS Aldehyde Aldehyde Aldehyde->TS

Simplified representation of the Zimmerman-Traxler model.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Cyclopentyl-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. For a compound such as 2-Cyclopentyl-2-hydroxyacetic acid, a key building block in the synthesis of various pharmaceuticals, ensuring the accuracy and consistency of analytical data is critical. Cross-validation of different analytical techniques serves as a cornerstone in this process, providing a high degree of confidence in the reported results.[1] This guide presents a comparative overview of common analytical methods applicable to the quantification of this compound, supported by illustrative data and detailed experimental protocols.

Cross-validation involves comparing two or more distinct analytical methods to ascertain if they yield equivalent results for a specific analyte.[1] This is crucial for verifying the accuracy of a new method against an established one, ensuring result consistency across different laboratories or instruments, and identifying potential matrix effects.[1]

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method often involves a trade-off between various performance parameters. The following table summarizes the key performance characteristics for HPLC-UV and GC-MS methods based on validated analyses of similar organic acids.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation of volatile and thermally stable compounds followed by detection based on mass-to-charge ratio.
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~10-50 ng/mL~1-10 ng/mL
Limit of Quantification (LOQ) ~50-150 ng/mL~5-30 ng/mL
Specificity Good, but potential for interference from co-eluting compounds.Excellent, due to mass fragmentation patterns.
Sample Throughput HighModerate
Derivatization Not typically required.Often required to increase volatility.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for successful method implementation and validation. Below are representative methodologies for the quantification of organic acids using HPLC-UV and GC-MS.

1. High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine analysis of this compound in bulk drug substances and in-process samples.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples, and quantify the analyte peak based on the calibration curve.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers high sensitivity and selectivity, making it ideal for the quantification of low-level impurities or for analysis in complex matrices.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A capillary column suitable for organic acid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with full scan or selected ion monitoring (SIM).

  • Sample Preparation (with Derivatization): To a dried sample, add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to convert the analyte to its volatile trimethylsilyl (B98337) (TMS) derivative.

  • Analysis: Inject the derivatized sample and quantify using a calibration curve prepared from derivatized standards.

Mandatory Visualization

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase DefineObjective Define Objective SelectMethods Select Analytical Methods DefineObjective->SelectMethods SetCriteria Set Acceptance Criteria SelectMethods->SetCriteria PrepareSamples Prepare Samples (QCs & Incurred) SetCriteria->PrepareSamples AnalyzeMethod1 Analyze with Method 1 PrepareSamples->AnalyzeMethod1 AnalyzeMethod2 Analyze with Method 2 PrepareSamples->AnalyzeMethod2 CompareResults Compare Results AnalyzeMethod1->CompareResults AnalyzeMethod2->CompareResults StatisticalAnalysis Statistical Analysis CompareResults->StatisticalAnalysis Conclusion Draw Conclusion StatisticalAnalysis->Conclusion

Caption: General workflow for the cross-validation of analytical methods.

MethodComparison cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method Analyte 2-Cyclopentyl-2- hydroxyacetic acid HPLC_Principle Liquid Chromatography Analyte->HPLC_Principle Analysis by GCMS_Principle Gas Chromatography Mass Spectrometry Analyte->GCMS_Principle Analysis by HPLC_Specificity Good Specificity HPLC_Principle->HPLC_Specificity HPLC_Sensitivity Moderate Sensitivity HPLC_Principle->HPLC_Sensitivity HPLC_Throughput High Throughput HPLC_Principle->HPLC_Throughput GCMS_Specificity Excellent Specificity GCMS_Principle->GCMS_Specificity GCMS_Sensitivity High Sensitivity GCMS_Principle->GCMS_Sensitivity GCMS_Throughput Moderate Throughput GCMS_Principle->GCMS_Throughput

References

A Comparative Guide to Stability-Indicating Assay Development for 2-Cyclopentyl-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential stability-indicating assay methods for the novel alpha-hydroxy acid, 2-Cyclopentyl-2-hydroxyacetic acid. The development of a robust stability-indicating assay is a critical step in the pharmaceutical development process, ensuring that the analytical method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[1][2][3] This document outlines and compares different High-Performance Liquid Chromatography (HPLC) methods and details the necessary forced degradation studies required for method validation, in accordance with International Council for Harmonisation (ICH) guidelines.[4][5][6]

Forced Degradation Studies: Unveiling Potential Degradants

Forced degradation, or stress testing, is essential to developing and demonstrating the specificity of stability-indicating methods.[3][7][8] By subjecting the drug substance to conditions more severe than accelerated stability testing, potential degradation products can be generated and identified.[9][10] The goal is to achieve 5-20% degradation of the drug substance to ensure that the analytical method can effectively separate the parent drug from its degradants.[8]

Table 1: Comparison of Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl or H₂SO₄2 - 8 days at room temperature or elevated temperature (e.g., 60 °C)Hydrolysis of ester or amide functionalities (if present), dehydration.
Base Hydrolysis 0.1 M to 1 M NaOH or KOH2 - 8 days at room temperature or elevated temperature (e.g., 60 °C)Saponification of esters, hydrolysis of amides, potential for racemization.
Oxidation 3% to 30% H₂O₂2 - 8 days at room temperatureOxidation of hydroxyl groups, formation of peroxides or other oxygenated species.
Thermal Degradation Dry heat (e.g., 80 °C)Up to 30 daysDecarboxylation, dehydration, or other thermally induced decompositions.
Photolytic Degradation Exposure to UV and visible light (ICH Q1B)As per ICH guidelinesPhotochemical reactions leading to various degradation products.
Comparative Analysis of HPLC Methods

High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for developing stability-indicating assays due to its high resolution and sensitivity.[2][3][7] The choice of column, mobile phase, and detector is critical for achieving the desired separation. Below is a comparison of two potential reversed-phase HPLC (RP-HPLC) methods for the analysis of this compound and its degradation products.

Table 2: Comparison of RP-HPLC Method Parameters

ParameterMethod AMethod B
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 2.5)Methanol (B129727):Water with 0.1% Formic Acid
Gradient Isocratic (e.g., 40:60 v/v)Gradient (e.g., 20% to 80% Methanol over 20 min)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 210 nmUV at 210 nm and Mass Spectrometry (MS)
Column Temperature 30 °C35 °C

Table 3: Hypothetical Performance Comparison of HPLC Methods

Performance MetricMethod AMethod BAcceptance Criteria (as per ICH)
Specificity Baseline separation of parent peak from all degradant peaks (R > 2.0)Complete separation with peak purity confirmation by MSThe method must be able to unequivocally assess the analyte in the presence of components which may be expected to be present.
Linearity (r²) > 0.999> 0.999r² ≥ 0.99
Accuracy (% Recovery) 99.5% - 100.8%99.2% - 101.1%98.0% - 102.0%
Precision (%RSD) < 1.0%< 0.8%≤ 2%
LOD (µg/mL) 0.050.02To be established
LOQ (µg/mL) 0.150.06To be established
Robustness Minor variations in pH and mobile phase composition have minimal effectStable retention times with slight changes in flow rate and temperatureThe reliability of an analytical measurement during normal use is demonstrated.

Experimental Protocols

Protocol 1: Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the mixture at 60°C for 48 hours. Neutralize the solution with 1 M NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 48 hours.

  • Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 7 days.

  • Photolytic Degradation: Expose the drug substance in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: Dilute the stressed samples to a suitable concentration and analyze using the developed HPLC method.

Protocol 2: HPLC Method Development and Validation
  • Method Development:

    • Screen different columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., varying organic modifiers, pH, and buffers) to achieve optimal separation of the parent drug and its degradation products.[1]

    • Optimize the gradient profile, flow rate, and column temperature to improve resolution and analysis time.

  • Method Validation: Validate the optimized method according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][5][11]

    • Specificity: Inject individual solutions of the drug substance, placebo, and stressed samples to demonstrate that the method is selective for the analyte.

    • Linearity: Prepare a series of at least five concentrations of the drug substance and plot the peak area against concentration. Perform a linear regression analysis.

    • Accuracy: Determine the recovery of the drug substance at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo matrix.

    • Precision:

      • Repeatability: Analyze a minimum of six replicate preparations of the same sample on the same day.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.

    • LOD & LOQ: Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary method parameters such as mobile phase composition, pH, flow rate, and column temperature and assess the impact on the results.

Visualizations

Stability_Assay_Workflow cluster_prep Sample Preparation & Stressing cluster_analysis Analysis API API Stock Solution Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Thermal Thermal Degradation API->Thermal Photo Photolytic Degradation API->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Screen Column & Mobile Phase Screening Optimize Optimization of Chromatographic Conditions Screen->Optimize Optimize->HPLC Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Data Data Analysis & Reporting HPLC->Data

Caption: Workflow for the development and validation of a stability-indicating assay.

Logical_Relationship cluster_assay Stability-Indicating Assay cluster_inputs Inputs cluster_outputs Outputs Assay Validated Analytical Method Quantification Accurate Quantification of API Assay->Quantification Separation Separation of API from Degradants Assay->Separation Stability Assessment of Drug Stability Assay->Stability API Active Pharmaceutical Ingredient (API) API->Assay Degradants Degradation Products Degradants->Assay Impurities Process Impurities Impurities->Assay Excipients Excipients Excipients->Assay

Caption: Logical relationship of components in a stability-indicating assay.

References

A Head-to-Head Comparison: Enzymatic vs. Chemical Resolution of 2-Cyclopentyl-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. 2-Cyclopentyl-2-hydroxyacetic acid is a valuable chiral building block in the synthesis of various pharmaceuticals. Its resolution into single enantiomers is a critical step to ensure stereospecificity and therapeutic efficacy. This guide provides an objective, data-driven comparison of the two primary methods for resolving racemic this compound: enzymatic kinetic resolution and chemical resolution via diastereomeric salt formation.

At a Glance: Key Performance Indicators

The choice between enzymatic and chemical resolution hinges on a variety of factors including enantiomeric excess (e.e.), yield, process complexity, and environmental impact. The following table summarizes typical performance metrics for each method based on data from analogous α-hydroxy acids.

ParameterEnzymatic Resolution (Lipase-catalyzed)Chemical Resolution (Diastereomeric Salt Formation)
Enantiomeric Excess (e.e.) Typically >95%, often approaching >99%Variable, highly dependent on resolving agent and crystallization conditions
Theoretical Max. Yield (per enantiomer) 50% (for standard kinetic resolution)50% (per crystallization step)
Overall Process Yield Often high for the resolved ester, approaching 50%Generally lower and more variable due to multiple steps
Process Complexity Generally simpler, fewer stepsMulti-step: salt formation, crystallization, and liberation of the acid
Environmental Impact More environmentally friendly, uses biodegradable enzymesOften involves organic solvents and recoverable but synthetic resolving agents
Substrate Specificity High, enzyme-dependentBroad, dependent on salt formation
Scalability Readily scalableCan be challenging to optimize for large-scale crystallization

Enzymatic Resolution: A Biocatalytic Approach

Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic mixture. In the case of this compound, this is typically achieved through the enantioselective esterification of the racemic acid or the hydrolysis of its corresponding racemic ester. Candida antarctica lipase (B570770) B (CALB) is a widely used and highly effective biocatalyst for the resolution of α-hydroxy acids.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-Ethyl 2-Cyclopentyl-2-hydroxyacetate

Materials:

  • Racemic ethyl 2-cyclopentyl-2-hydroxyacetate

  • Immobilized Candida antarctica lipase B (CALB)

  • Anhydrous organic solvent (e.g., toluene, hexane)

  • Acylating agent (for esterification, e.g., vinyl acetate) or water (for hydrolysis)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0) for hydrolysis

  • Standard laboratory glassware and equipment for organic synthesis

  • Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC)

Procedure (Esterification Example):

  • To a solution of racemic ethyl 2-cyclopentyl-2-hydroxyacetate in an anhydrous organic solvent, add the immobilized CALB.

  • Add an acylating agent, such as vinyl acetate.

  • The reaction mixture is agitated at a controlled temperature (e.g., 30-45 °C).

  • The progress of the reaction is monitored by chiral HPLC to determine the enantiomeric excess of the remaining alcohol and the formed ester.

  • The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted enantiomer and the product.

  • The enzyme is removed by filtration and can be washed and reused.

  • The product ester and the unreacted alcohol are separated by standard chromatographic techniques.

Chemical Resolution: The Classical Approach

Chemical resolution via diastereomeric salt formation is a traditional and robust method for separating enantiomers. This technique involves reacting the racemic this compound with an enantiomerically pure chiral base. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization. A commonly used resolving agent for racemic acids is (R)-(+)-α-phenylethylamine.

Experimental Protocol: Diastereomeric Salt Resolution with (R)-(+)-α-Phenylethylamine

Materials:

  • Racemic this compound

  • (R)-(+)-α-Phenylethylamine (or another suitable chiral amine)

  • A suitable solvent for crystallization (e.g., ethanol, methanol, acetone, or mixtures thereof)

  • Hydrochloric acid (HCl) solution

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Standard laboratory glassware for crystallization and extraction

  • Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC, polarimeter)

Procedure:

  • Dissolve the racemic this compound in a suitable heated solvent.

  • In a separate flask, dissolve an equimolar amount of (R)-(+)-α-phenylethylamine in the same solvent.

  • Slowly add the chiral amine solution to the acid solution with stirring.

  • Allow the mixture to cool slowly to induce crystallization of the less soluble diastereomeric salt.

  • The crystals are collected by filtration and washed with a small amount of cold solvent.

  • The enantiomeric purity of the acid in the diastereomeric salt is determined. Recrystallization may be necessary to enhance purity.

  • The purified diastereomeric salt is then treated with an acid (e.g., HCl) to liberate the enantiomerically enriched this compound.

  • The free acid is extracted with an organic solvent, and the solvent is removed to yield the final product. The chiral amine can be recovered from the aqueous layer.

Visualizing the Workflows

To better illustrate the distinct processes of enzymatic and chemical resolution, the following diagrams outline the experimental workflows.

Enzymatic_Resolution_Workflow cluster_enzymatic Enzymatic Resolution racemic_ester Racemic Ester of This compound reaction Enantioselective Reaction (Hydrolysis/Esterification) racemic_ester->reaction enzyme Immobilized Lipase (e.g., CALB) enzyme->reaction separation Separation (Chromatography) reaction->separation enantiomer_s (S)-Enantiomer (e.g., Acid) separation->enantiomer_s enantiomer_r (R)-Enantiomer (e.g., Ester) separation->enantiomer_r

Caption: Workflow for enzymatic kinetic resolution.

Chemical_Resolution_Workflow cluster_chemical Chemical Resolution racemic_acid Racemic This compound salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent Chiral Amine (e.g., (R)-α-PEA) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble Less Soluble Diastereomeric Salt crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in mother liquor) crystallization->more_soluble liberation1 Acidification (e.g., HCl) less_soluble->liberation1 liberation2 Acidification (e.g., HCl) more_soluble->liberation2 enantiomer1 Pure Enantiomer 1 liberation1->enantiomer1 enantiomer2 Pure Enantiomer 2 liberation2->enantiomer2

Caption: Workflow for chemical resolution via diastereomeric salt formation.

Head-to-Head Comparison: A Logical Framework

The decision between enzymatic and chemical resolution is often guided by the specific requirements of the synthesis, including desired purity, scale, cost, and environmental considerations.

Comparison_Framework cluster_enzymatic_pros Advantages cluster_enzymatic_cons Disadvantages cluster_chemical_pros Advantages cluster_chemical_cons Disadvantages racemic Racemic this compound enzymatic Enzymatic Resolution racemic->enzymatic chemical Chemical Resolution racemic->chemical e_pro1 High Enantioselectivity (>99% e.e.) enzymatic->e_pro1 e_pro2 Mild Reaction Conditions enzymatic->e_pro2 e_pro3 Environmentally Benign enzymatic->e_pro3 e_pro4 Reusable Catalyst (Enzyme) enzymatic->e_pro4 e_con1 50% Max Yield per Enantiomer (Kinetic) enzymatic->e_con1 e_con2 Requires Ester Derivative enzymatic->e_con2 c_pro1 Well-Established & Robust chemical->c_pro1 c_pro2 Directly Resolves the Acid chemical->c_pro2 c_pro3 Potentially Higher Yield with Racemization/Recycle chemical->c_pro3 c_con1 Often Requires Screening of Agents & Solvents chemical->c_con1 c_con2 Multiple Steps (Salt Formation, Liberation) chemical->c_con2 c_con3 Use of Organic Solvents chemical->c_con3 c_con4 Lower Initial Yield per Step chemical->c_con4

The Efficacy of 2-Cyclopentyl-2-hydroxyacetic Acid and its Analogs as Chiral Resolving Agents in Multi-Step Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and fine chemical manufacturing, the synthesis of enantiomerically pure compounds is a critical endeavor. Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, remains a cornerstone of multi-step synthesis. This guide provides a comprehensive comparison of the efficacy of 2-Cyclopentyl-2-hydroxyacetic acid and its more widely documented analog, α-Cyclopentylmandelic acid, as chiral resolving agents. Their performance is evaluated against other common resolving agents, supported by experimental data to inform researchers, scientists, and drug development professionals in the selection of optimal resolution strategies.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The primary application of this compound and its derivatives in multi-step synthesis is in the separation of enantiomers through the formation of diastereomeric salts. When a racemic mixture of a chiral base, such as an amine, is reacted with a single enantiomer of a chiral acid, two diastereomeric salts are formed. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. The less soluble diastereomer crystallizes from the solution, is isolated, and then the resolved amine is liberated, typically by treatment with a base. This method is a crucial step in the synthesis of numerous active pharmaceutical ingredients (APIs). A notable example is the use of α-Cyclopentylmandelic acid in the synthesis of the anticholinergic drug Glycopyrrolate.

Comparative Performance of Chiral Resolving Agents

The effectiveness of a chiral resolving agent is determined by several factors, including the yield of the desired enantiomer, the enantiomeric excess (e.e.) achieved, the cost and availability of the agent, and the ease of recovery and recycling. While specific quantitative data for this compound is limited in publicly available literature, extensive data exists for its phenyl-substituted analog, α-Cyclopentylmandelic acid, and other mandelic acid derivatives. This section compares their performance with other widely used resolving agents like tartaric acid and camphorsulfonic acid.

The following table summarizes the performance of various chiral resolving agents in the resolution of the model racemic amine, 1-phenylethylamine.

Chiral Resolving AgentRacemic AmineSolventYield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Resolved AmineReference
(S)-Mandelic Acid(±)-1-PhenylethylamineEthanol/WaterHigh>95%[1]
L-(+)-Tartaric Acid(±)-1-PhenylethylamineMethanolGoodHigh[2]
(1S)-(+)-10-Camphorsulfonic Acid(±)-1-PhenylethylamineNot SpecifiedHighHigh[1]
(R)-Mandelic Acid (PEGylated)(±)-1-PhenylethylamineMethanol78-90% (of resolved amine)87-95% (after two cycles)[3]

Experimental Protocols

Detailed methodologies are essential for the successful implementation of chiral resolution in a laboratory setting. Below are generalized protocols for the key experiments cited in this guide.

Protocol 1: Chiral Resolution of (±)-1-Phenylethylamine using (S)-Mandelic Acid

Materials:

  • (±)-1-Phenylethylamine

  • (S)-Mandelic Acid

  • Ethanol

  • Water

  • 10% Sodium Hydroxide (B78521) Solution

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

Procedure:

  • Salt Formation: Dissolve (S)-Mandelic Acid in a minimal amount of a warm ethanol/water mixture. To this solution, add an equimolar amount of (±)-1-Phenylethylamine.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt, (R)-1-phenylethylamine-(S)-mandelate. The crystallization can be completed by further cooling in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Liberation of the Amine: Suspend the collected crystals in water and add 10% sodium hydroxide solution until the pH is basic.

  • Extraction: Extract the liberated (R)-1-phenylethylamine with diethyl ether.

  • Drying and Evaporation: Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched (R)-1-phenylethylamine.

  • Analysis: Determine the enantiomeric excess of the product using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Protocol 2: Synthesis of α-Cyclopentylmandelic Acid

The synthesis of the resolving agent itself is a key consideration. A common route to α-Cyclopentylmandelic acid is through a Grignard reaction.

Materials:

  • Phenylglyoxylic acid

  • Cyclopentylmagnesium bromide (prepared from cyclopentyl bromide and magnesium)

  • Anhydrous Diethyl Ether

  • Hydrochloric Acid (e.g., 1 M)

  • Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Grignard Reaction: In a flame-dried flask under an inert atmosphere, a solution of phenylglyoxylic acid in anhydrous diethyl ether is cooled in an ice bath. Cyclopentylmagnesium bromide solution is added dropwise with stirring.

  • Quenching: After the addition is complete, the reaction is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of cold 1 M hydrochloric acid.

  • Extraction: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and then with a saturated sodium bicarbonate solution.

  • Isolation: The aqueous bicarbonate layer is acidified with hydrochloric acid, and the precipitated α-Cyclopentylmandelic acid is extracted with diethyl ether.

  • Purification: The ether extract is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization.

Visualizing the Workflow and Logic

To further clarify the processes involved in chiral resolution, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in diastereomeric salt formation.

experimental_workflow cluster_synthesis Synthesis of Resolving Agent (e.g., α-Cyclopentylmandelic Acid) cluster_resolution Chiral Resolution of Racemic Amine start_synthesis Starting Materials (e.g., Phenylglyoxylic Acid, Cyclopentyl Bromide) grignard Grignard Reaction start_synthesis->grignard workup_synthesis Aqueous Workup & Extraction grignard->workup_synthesis purification_synthesis Purification (Recrystallization) workup_synthesis->purification_synthesis end_synthesis Pure Chiral Resolving Agent purification_synthesis->end_synthesis salt_formation Diastereomeric Salt Formation end_synthesis->salt_formation start_resolution Racemic Amine start_resolution->salt_formation crystallization Fractional Crystallization salt_formation->crystallization isolation Isolation of Less Soluble Diastereomer crystallization->isolation liberation Liberation of Resolved Amine isolation->liberation end_resolution Enantiomerically Pure Amine liberation->end_resolution logical_relationship racemic_mixture Racemic Mixture (R-Amine & S-Amine) diastereomeric_salts Formation of Diastereomeric Salts (R-Amine•S-Acid & S-Amine•S-Acid) racemic_mixture->diastereomeric_salts chiral_acid Chiral Resolving Agent (e.g., S-Acid) chiral_acid->diastereomeric_salts solubility_diff Different Solubilities diastereomeric_salts->solubility_diff crystallization Selective Crystallization (Less Soluble Diastereomer Precipitates) solubility_diff->crystallization separation Physical Separation (Filtration) crystallization->separation solid_phase Solid Phase (e.g., R-Amine•S-Acid) separation->solid_phase liquid_phase Mother Liquor (Enriched in S-Amine•S-Acid) separation->liquid_phase liberation_solid Liberation from Solid solid_phase->liberation_solid liberation_liquid Liberation from Liquid liquid_phase->liberation_liquid resolved_enantiomer1 Resolved Enantiomer 1 (R-Amine) liberation_solid->resolved_enantiomer1 resolved_enantiomer2 Resolved Enantiomer 2 (S-Amine) liberation_liquid->resolved_enantiomer2

References

Safety Operating Guide

Proper Disposal of 2-Cyclopentyl-2-hydroxyacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 2-Cyclopentyl-2-hydroxyacetic acid (CAS No. 6053-71-0), a compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. While a complete toxicological profile is not widely available, the compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling of this solid substance should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.

Spill Response Protocol

In the event of a spill, immediate action is necessary to contain the material and prevent exposure.

For small spills:

  • Restrict Access: Cordon off the affected area to prevent unauthorized entry.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.

  • Collect: Carefully scoop the absorbed material into a designated, labeled, and sealable hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

For large spills:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste in accordance with local, state, and federal regulations.[1] Drain disposal is strictly prohibited.

  • Waste Identification and Collection:

    • All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), must be collected for hazardous waste disposal.

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible container for waste collection. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity.[1] All constituents of a mixture must be listed.[2]

  • Waste Segregation and Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[2]

    • Segregate this waste from incompatible materials. As a carboxylic acid, it should be stored separately from bases, oxidizing agents, and reactive metals.

  • Arrange for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide them with accurate information about the waste composition and quantity.

Regulatory Framework

The primary federal regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[1] Your laboratory's generator status (e.g., Very Small, Small, or Large Quantity Generator) will determine specific requirements for waste accumulation times and documentation.[3]

Hazard Classification Description
Acute Toxicity, OralHarmful if swallowed (H302)
Acute Toxicity, DermalHarmful in contact with skin (H312)
Acute Toxicity, InhalationHarmful if inhaled (H332)
Precautionary Statement Description
P501Dispose of contents/container in accordance with local/regional/national/international regulations.

Disposal Workflow

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2-Cyclopentyl-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical information for the handling and disposal of 2-Cyclopentyl-2-hydroxyacetic acid (CAS No: 6053-71-0). The following procedures are based on available safety data and are intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] A comprehensive personal protective equipment plan is mandatory to minimize exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles should meet recognized standards (e.g., ANSI Z87.1, EN 166). A face shield should be worn over goggles, particularly when there is a splash hazard.
Hands Chemical-Resistant GlovesWear compatible chemical-resistant gloves.[1] Nitrile or butyl rubber gloves are generally recommended for handling acids.[2] Inspect gloves for any signs of degradation or punctures before and during use. Change gloves immediately if contaminated.
Body Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to provide a barrier against accidental spills.
Respiratory Respirator (if necessary)Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working in a poorly ventilated area or if dusts/aerosols are generated.[1][2] Engineering controls, such as a chemical fume hood, are the preferred method for minimizing inhalation exposure.[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required to control exposure.[1]

  • Equipment: Assemble all necessary laboratory equipment and reagents before commencing work.

  • Emergency Preparedness: Ensure that a safety shower and an eyewash station are readily accessible.[1] Have appropriate spill cleanup materials on hand.

2. Donning PPE:

  • Put on all required PPE as outlined in Table 1 before handling the chemical.

3. Handling the Compound:

  • Avoid Dust Formation: Handle the solid material carefully to avoid the formation of dust and aerosols.

  • Personal Hygiene: Wash hands thoroughly after handling the compound.[1] Do not eat, drink, or smoke in the laboratory.

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing, as well as ingestion and inhalation.[1]

4. Post-Handling and Decontamination:

  • Work Surface: Decontaminate all work surfaces after the procedure is complete.

  • PPE Removal: Remove and properly dispose of contaminated PPE.

  • Final Wash: Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination.

  • Waste Collection: Collect waste material in closed, suitable, and properly labeled containers for disposal.[1]

  • Environmental Protection: Do not allow the chemical to enter soil, subsoil, surface water, or drains.[1]

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_1 Review Safety Data Sheet (SDS) prep_2 Assemble Equipment & Reagents prep_1->prep_2 prep_3 Verify Fume Hood Operation prep_2->prep_3 prep_4 Locate Emergency Equipment prep_3->prep_4 handling_1 Don Required PPE prep_4->handling_1 handling_2 Weigh/Transfer Compound in Fume Hood handling_1->handling_2 handling_3 Perform Experimental Procedure handling_2->handling_3 cleanup_1 Decontaminate Work Surfaces handling_3->cleanup_1 cleanup_2 Segregate & Label Waste cleanup_1->cleanup_2 cleanup_3 Dispose of Contaminated PPE cleanup_2->cleanup_3 cleanup_4 Wash Hands Thoroughly cleanup_3->cleanup_4

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.